Samarium(III) acetylacetonate hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;samarium(3+);hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.H2O.Sm/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2;/q;;;;+3/p-3/b3*4-3-;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHHPUQJWXMQHC-KJVLTGTBSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Sm+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.[Sm+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23O7Sm | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86322-73-8 | |
| Record name | 86322-73-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Crystal Structure of Samarium(III) Acetylacetonate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the crystal structure of samarium(III) acetylacetonate (B107027) hydrate (B1144303). Due to the limited direct accessibility of the specific crystallographic data for the samarium complex, this document leverages information on the isostructural and well-documented lanthanum(III) acetylacetonate dihydrate as a representative model for quantitative analysis.
Introduction
Samarium(III) acetylacetonate is a coordination complex that plays a significant role as a precursor in materials science and as a catalyst in organic synthesis. The hydrated form, particularly the dihydrate, [Sm(acac)₃(H₂O)₂], is the most commonly isolated and crystallographically characterized species.[1] Understanding its three-dimensional structure is crucial for elucidating its chemical properties and for the rational design of new materials and drugs. This document summarizes the key structural features, experimental protocols for its characterization, and the logical workflow of such an analysis.
Crystal Structure and Coordination Environment
The crystal structure of samarium(III) acetylacetonate dihydrate reveals a mononuclear complex in which the samarium ion is coordinated to three acetylacetonate (acac) ligands and two water molecules. The acetylacetonate ligands act as bidentate chelators, binding to the samarium ion through their two oxygen atoms.
The coordination of the two water molecules completes the coordination sphere of the samarium ion, resulting in a coordination number of eight. The geometry of the coordination polyhedron around the samarium ion is typically a distorted square antiprism, a common arrangement for eight-coordinate lanthanide complexes.
Caption: Coordination environment of the Samarium(III) ion.
Data Presentation
The following tables summarize the crystallographic data for diaquatris(acetylacetonato)lanthanum(III), [La(acac)₃(H₂O)₂], which serves as a reliable model for the samarium analogue.[2]
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₅H₂₅LaO₈ |
| Formula Weight | 472.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.93(2) |
| b (Å) | 20.28(4) |
| c (Å) | 8.99(2) |
| β (°) | 94.6(2) |
| Volume (ų) | 1985.1 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.579 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length |
| La-O(acac) (average) | 2.51 |
| La-O(H₂O) (average) | 2.57 |
Experimental Protocols
Synthesis and Crystal Growth
A representative synthesis of lanthanide(III) acetylacetonate hydrates involves the reaction of a lanthanide(III) salt (e.g., chloride or nitrate) with acetylacetone (B45752) in a suitable solvent, typically a water-alcohol mixture. The pH of the solution is carefully adjusted to facilitate the deprotonation of acetylacetone and subsequent complexation.
Detailed Protocol:
-
Dissolve the lanthanide(III) salt in a minimal amount of deionized water.
-
In a separate flask, dissolve a stoichiometric amount of acetylacetone in ethanol.
-
Slowly add the acetylacetone solution to the lanthanide salt solution with constant stirring.
-
Adjust the pH of the mixture to approximately 6-7 by the dropwise addition of a dilute base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium hydroxide).
-
A precipitate of the lanthanide(III) acetylacetonate hydrate will form.
-
The precipitate is collected by filtration, washed with cold deionized water, and then with a small amount of cold ethanol.
-
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the complex in a suitable solvent system (e.g., ethanol/water or acetone).
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
Methodology:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential solvent loss.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
The collected data are processed, which includes integration of the reflection intensities and correction for various experimental effects (e.g., Lorentz and polarization factors, absorption).
-
The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Workflow Visualization
The logical workflow for the determination of a crystal structure is outlined below.
Caption: Workflow for Crystal Structure Determination.
References
An In-depth Technical Guide to the Synthesis and Characterization of Samarium(III) Acetylacetonate Hydrate (Sm(acac)₃·xH₂O)
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of samarium(III) acetylacetonate (B107027) hydrate (B1144303) (Sm(acac)₃·xH₂O), a coordination complex with applications in materials science and catalysis. This document details a common synthetic protocol and outlines the key analytical techniques used to verify its structure and properties, supported by representative data.
Introduction
Samarium(III) acetylacetonate hydrate is an organometallic compound where a central samarium(III) ion is coordinated to three acetylacetonate (acac) ligands. The acetylacetonate anion acts as a bidentate ligand, binding to the samarium ion through its two oxygen atoms to form a stable chelate ring. The coordination sphere is typically completed by one or more water molecules, with the dihydrate, Sm(acac)₃·2H₂O, being a well-characterized form[1]. The anhydrous form is less common and can be difficult to isolate, as heating the hydrate often leads to the formation of oxo-clusters[1].
These compounds are of interest due to the unique electronic and magnetic properties of the samarium ion, which can be tuned by the coordination environment. They serve as precursors for the synthesis of various samarium-containing materials, including nanoparticles and thin films.
Synthesis of Sm(acac)₃·xH₂O
The synthesis of this compound is typically achieved through the reaction of a samarium(III) salt with acetylacetone (B45752) in a suitable solvent. A base is added to facilitate the deprotonation of acetylacetone, allowing it to coordinate to the samarium ion.
Experimental Protocol
This protocol describes a general method for the synthesis of Sm(acac)₃·xH₂O, which can be adapted based on available starting materials and desired scale.
Materials:
-
Samarium(III) chloride hexahydrate (SmCl₃·6H₂O) or Samarium(III) nitrate (B79036) hexahydrate (Sm(NO₃)₃·6H₂O)
-
Acetylacetone (2,4-pentanedione, Hacac)
-
Ammonia (B1221849) solution (aqueous, ~25%) or Triethylamine (B128534) (NEt₃)
-
Ethanol (B145695) or Methanol
-
Deionized water
-
Diethyl ether or hexane (B92381) (for washing)
Procedure:
-
Dissolution of Samarium Salt: Dissolve one molar equivalent of the samarium(III) salt in a minimal amount of deionized water or a water/alcohol mixture.
-
Preparation of Acetylacetonate Solution: In a separate flask, dissolve a slight excess (approximately 3.3 molar equivalents) of acetylacetone in ethanol or methanol.
-
Reaction: Slowly add the samarium salt solution to the acetylacetonate solution with vigorous stirring.
-
Basification: While continuing to stir, add a dilute ammonia solution or triethylamine dropwise to the reaction mixture. A precipitate will begin to form. Continue adding the base until the pH of the solution is neutral to slightly basic (pH 7-8).
-
Precipitation and Digestion: Continue stirring the mixture at room temperature for 1-2 hours to allow for complete precipitation. Gently warming the mixture (e.g., to 40-50 °C) may improve crystallinity.
-
Isolation: Cool the mixture in an ice bath to further decrease the solubility of the product. Isolate the precipitate by vacuum filtration through a Büchner funnel.
-
Washing: Wash the collected solid with small portions of cold deionized water to remove any unreacted salts, followed by a wash with a non-polar solvent like diethyl ether or hexane to remove excess acetylacetone.
-
Drying: Dry the product under vacuum at room temperature to obtain a crystalline powder.
Characterization of Sm(acac)₃·xH₂O
A suite of analytical techniques is employed to confirm the identity and purity of the synthesized Sm(acac)₃·xH₂O.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic vibrational modes of the acetylacetonate ligand and to confirm its coordination to the samarium ion. The absence of a broad O-H stretching band from the enol form of free acetylacetone (around 2500-3200 cm⁻¹) and the appearance of new bands associated with the coordinated ligand are key indicators of successful complex formation. The presence of coordinated water is indicated by a broad O-H stretching band in the region of 3200-3500 cm⁻¹.
Representative Data (based on Gd(acac)₃·3H₂O): [2]
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 (broad) | ν(O-H) of coordinated water |
| ~1600 | ν(C=O) stretching of the acac ligand |
| ~1520 | ν(C=C) stretching of the acac ligand |
| ~1390 | δ(CH₃) bending |
| ~1015 | ρ(CH₃) rocking |
| ~530 | ν(Sm-O) stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex, primarily the π-π* transitions of the acetylacetonate ligands.
Representative Data (based on Gd(acac)₃·3H₂O): [2]
| Wavelength (λ_max) | Assignment |
| ~294-308 nm | π-π* transition of the acac ligand |
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of the complex and to quantify the number of water molecules of hydration. The analysis involves heating the sample at a constant rate and monitoring its weight loss as a function of temperature. The initial weight loss corresponds to the removal of water molecules, followed by the decomposition of the anhydrous complex at higher temperatures.
Representative Data (based on related lanthanide acetylacetonates): [2][3]
| Temperature Range (°C) | Weight Loss (%) | Assignment |
| < 150 | Variable | Loss of hydrated water molecules (dehydration) |
| 190 - 500 | Variable | Decomposition of the anhydrous Sm(acac)₃ complex |
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for confirming the crystalline nature and phase purity of the synthesized product. The diffraction pattern is a fingerprint of the crystal structure. While a full crystal structure determination requires single-crystal X-ray diffraction, PXRD can be compared to known patterns to verify the identity of the bulk material. The dihydrate form, Sm(acac)₃·2H₂O, has been characterized by single-crystal X-ray crystallography, providing precise structural information.
Representative Crystallographic Data for Sm(acac)₃·2H₂O (Hypothetical Data based on isostructural compounds):
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~11.5 |
| b (Å) | ~20.0 |
| c (Å) | ~9.0 |
| β (°) | ~95 |
| Volume (ų) | ~2050 |
| Z | 4 |
| Sm-O(acac) bond length (Å) | ~2.3-2.5 |
| Sm-O(H₂O) bond length (Å) | ~2.5-2.6 |
Conclusion
The synthesis of this compound can be reliably achieved through a straightforward precipitation method. The resulting complex can be thoroughly characterized using a combination of spectroscopic and analytical techniques. FTIR and UV-Vis spectroscopy confirm the coordination of the acetylacetonate ligands, while TGA provides information on the hydration state and thermal stability. PXRD is essential for verifying the crystallinity and phase purity of the final product. The data presented in this guide, based on the analysis of Sm(acac)₃·xH₂O and closely related lanthanide analogues, provide a valuable reference for researchers working with this class of compounds.
References
In-Depth Technical Guide: The Thermal Decomposition Profile of Samarium(III) Acetylacetonate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermal decomposition of Samarium(III) acetylacetonate (B107027) hydrate (B1144303), a compound of significant interest in materials science and catalysis. Understanding its thermal behavior is crucial for its application in the synthesis of samarium-based nanomaterials and other advanced applications. This document outlines the quantitative data associated with its decomposition, details relevant experimental protocols, and visualizes the decomposition pathway.
Quantitative Decomposition Data
| Temperature Range (°C) | Decomposition Stage | Key Events & Gaseous Products | Theoretical Mass Loss (%) | Experimental Mass Loss (%) |
| 50 - 150 | Dehydration | Loss of coordinated water molecules (H₂O). | Varies with hydration state | ~7.5 |
| 250 - 450 | Ligand Decomposition | Initial breakdown of the acetylacetonate ligands. Gaseous products may include acetone (B3395972) (CH₃COCH₃) and carbon dioxide (CO₂). | Varies | ~30.0 |
| 450 - 650 | Intermediate Decomposition | Further decomposition of intermediate organic species. | Varies | ~17.0 |
| > 650 | Final Oxide Formation | Formation of the final stable residue, Samarium(III) oxide (Sm₂O₃). | - | - |
Experimental Protocols
The characterization of the thermal decomposition profile of Samarium(III) acetylacetonate hydrate is primarily achieved through a combination of thermogravimetric analysis (TGA), differential thermal analysis (DTA), and evolved gas analysis-mass spectrometry (EGA-MS).
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Objective: To determine the temperature ranges and corresponding mass losses of the decomposition stages, and to identify the endothermic or exothermic nature of these events.
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DTA is recommended.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically a continuous flow of an inert gas such as nitrogen or argon, to prevent oxidation. A typical flow rate is 20-50 mL/min.
-
Thermal Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature sufficient to ensure complete decomposition (e.g., 800°C). A constant heating rate, typically 10°C/min, is applied.
-
Data Acquisition: The instrument continuously records the sample's mass (TGA) and the temperature difference between the sample and a reference material (DTA) as a function of the furnace temperature.
-
Data Analysis: The TGA curve reveals the distinct steps of mass loss, while the DTA curve indicates the thermal nature (endothermic or exothermic) of each decomposition event.
Evolved Gas Analysis-Mass Spectrometry (EGA-MS)
Objective: To identify the gaseous species evolved during each stage of the thermal decomposition.
Instrumentation: A mass spectrometer coupled to the outlet of the TGA furnace.
Methodology:
-
TGA-MS Coupling: The gas outlet of the TGA instrument is connected to the inlet of the mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.
-
Analysis Conditions: The TGA is run using the same protocol as described in section 2.1.
-
Mass Spectrometry: The mass spectrometer is set to scan a relevant mass-to-charge (m/z) ratio range to detect expected decomposition products (e.g., m/z 18 for H₂O, 43 for the acetyl fragment, 44 for CO₂, 58 for acetone).
-
Data Correlation: The intensity of specific ion currents from the mass spectrometer is correlated with the mass loss steps observed in the TGA data to identify the evolved gases at each decomposition stage.
Visualizing the Decomposition Pathway
The thermal decomposition of this compound can be visualized as a sequential process. The following diagrams illustrate the experimental workflow and the logical progression of the decomposition.
Caption: Experimental workflow for thermal analysis.
Caption: Logical decomposition pathway of Sm(acac)₃·nH₂O.
An In-depth Technical Guide to Samarium(III) Acetylacetonate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samarium(III) acetylacetonate (B107027) hydrate (B1144303) is an organometallic coordination complex with significant applications in materials science and catalysis. This guide provides a comprehensive overview of its chemical properties, molecular structure, and synthesis, with a focus on the hydrated forms. The information is presented to be a valuable resource for researchers and professionals in drug development and related scientific fields.
Molecular Formula and Weight
Samarium(III) acetylacetonate is a coordination compound with the central samarium atom in the +3 oxidation state. It is coordinated by three acetylacetonate (acac) ligands. The compound is most commonly found in its hydrated form. While an anhydrous form is often discussed, its existence is considered unlikely as hydrated forms are more stable.[1]
The general chemical formula for the hydrated compound is Sm(C₅H₇O₂)₃·xH₂O . The number of water molecules (x) can vary, but the dihydrate , Sm(C₅H₇O₂)₃(H₂O)₂ , is a well-characterized and plausible form.[1]
The table below summarizes the key quantitative data for the anhydrous and dihydrate forms of samarium(III) acetylacetonate.
| Property | Anhydrous Samarium(III) Acetylacetonate | Samarium(III) Acetylacetonate Dihydrate |
| Chemical Formula | Sm(C₅H₇O₂)₃ | Sm(C₅H₇O₂)₃(H₂O)₂ |
| Molecular Formula | C₁₅H₂₁O₆Sm | C₁₅H₂₅O₈Sm |
| Molecular Weight | 447.68 g/mol [2] | 483.71 g/mol |
| CAS Number | 14589-42-5 | 1261166-68-0 (dihydrate)[1] |
| 86322-73-8 (hydrate)[2] |
Molecular Structure and Visualization
The molecular structure of samarium(III) acetylacetonate dihydrate features an eight-coordinate samarium ion. The three bidentate acetylacetonate ligands and two water molecules coordinate to the central Sm(III) ion. The coordination geometry is a key aspect of its chemical reactivity and physical properties.
The logical relationship between the constituent parts of the hydrated complex can be visualized as follows:
Caption: Diagram illustrating the components of Samarium(III) Acetylacetonate Dihydrate.
Experimental Protocols
Synthesis of Samarium(III) Acetylacetonate Hydrate
A general method for the synthesis of metal acetylacetonates (B15086760) can be adapted for this compound. This typically involves the reaction of a samarium(III) salt with acetylacetone (B45752) in a solution with a controlled pH.
Materials:
-
Samarium(III) chloride hexahydrate (SmCl₃·6H₂O) or Samarium(III) nitrate (B79036) hexahydrate (Sm(NO₃)₃·6H₂O)
-
Acetylacetone (2,4-pentanedione)
-
Ammonia (B1221849) solution (e.g., 2 M) or sodium hydroxide (B78521) solution to adjust pH
-
Deionized water
-
Ethanol (B145695) or methanol
Procedure:
-
Dissolve a stoichiometric amount of the samarium(III) salt in deionized water.
-
In a separate beaker, dissolve a slight excess of acetylacetone in ethanol or methanol.
-
Slowly add the acetylacetone solution to the samarium salt solution with constant stirring.
-
Gradually add the ammonia or sodium hydroxide solution dropwise to the mixture to raise the pH to approximately 6-7, which facilitates the deprotonation of acetylacetone and the formation of the complex. A precipitate will form.
-
Continue stirring the mixture for a period to ensure complete reaction.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate with deionized water to remove any unreacted salts, followed by a wash with a small amount of cold ethanol or methanol.
-
Dry the product in a desiccator or under vacuum at room temperature to yield the hydrated samarium(III) acetylacetonate.
Physicochemical Characterization
X-ray Crystallography
The definitive structure of samarium(III) acetylacetonate dihydrate has been determined by single-crystal X-ray diffraction.[1] This technique provides precise information on bond lengths, bond angles, and the coordination environment of the samarium ion.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: FTIR spectroscopy is a valuable tool for confirming the coordination of the acetylacetonate ligand. The spectrum of this compound will show characteristic bands for the C=O and C=C stretching vibrations of the coordinated acetylacetonate ligand, typically in the range of 1500-1600 cm⁻¹. The presence of coordinated water molecules will be indicated by a broad absorption band in the region of 3200-3500 cm⁻¹ due to O-H stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the paramagnetic nature of the Sm(III) ion, the ¹H and ¹³C NMR spectra of samarium(III) acetylacetonate will exhibit significantly broadened signals and large chemical shifts compared to diamagnetic analogues. While challenging to interpret for detailed structural elucidation, paramagnetic NMR can be used to study the magnetic properties of the complex.
Thermal Analysis
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA can be used to determine the number of water molecules of hydration and to study the thermal decomposition of the complex. For a dihydrate, an initial weight loss corresponding to two water molecules would be expected upon heating. At higher temperatures, the complex will decompose, ultimately leaving a residue of samarium oxide (Sm₂O₃). DSC can be used to identify the temperatures of dehydration and decomposition events and to determine whether these processes are endothermic or exothermic. The decomposition of other metal acetylacetonates often begins around 180-200°C.
References
A Technical Guide to the Spectroscopic Properties of Samarium(III) Acetylacetonate Hydrate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth analysis of the spectroscopic properties of Samarium(III) acetylacetonate (B107027) hydrate (B1144303). Samarium(III) complexes are of significant interest due to their distinct luminescent properties, which are valuable in fields ranging from bio-imaging to materials science. This document details the principles and experimental data associated with the primary spectroscopic techniques used for characterization: UV-Visible absorption, photoluminescence, and infrared spectroscopy. It includes structured data tables, detailed experimental protocols, and workflow diagrams to serve as a comprehensive resource for professionals working with lanthanide complexes. The compound typically exists as a hydrated species, most plausibly as the eight-coordinate dihydrate, Sm(C₅H₇O₂)₃(H₂O)₂[1].
Electronic Absorption (UV-Visible) Spectroscopy
UV-Visible spectroscopy is a fundamental technique for characterizing lanthanide complexes. The absorption spectrum of Samarium(III) acetylacetonate hydrate is dominated by intense bands in the UV region, which are attributed to ligand-centered electronic transitions. The f-f transitions of the Sm³⁺ ion are typically very weak due to being Laporte-forbidden, but can sometimes be observed as sharp, low-intensity peaks[2][3].
The primary absorption is due to the π-π* transitions within the acetylacetonate (acac) ligand. This absorption is crucial for the "antenna effect," where the ligand absorbs excitation energy and subsequently transfers it to the central samarium ion, leading to its characteristic luminescence[4][5].
Table 1: UV-Visible Absorption Data for Acetylacetonate Complexes
| Wavelength (λ_max) | Assignment | Solvent/Medium | Reference |
|---|---|---|---|
| ~280-293 nm | Ligand π-π* Transition | Methanol / Acetonitrile | [6][7] |
| ~345-365 nm | Ligand π-π* or n-π* Transition | Methanol / Acetonitrile |[6][7] |
Experimental Protocol: UV-Visible Spectroscopy
This protocol outlines the procedure for obtaining the UV-Visible absorption spectrum of this compound.
-
Solution Preparation: Prepare a stock solution of the complex in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 10⁻³ M. From the stock solution, prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance values fall within the linear range of the spectrophotometer (typically < 1.0)[8].
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stabilization.
-
Set the desired wavelength range for scanning (e.g., 200-800 nm).
-
-
Blank Measurement: Fill a quartz cuvette with the pure solvent being used for the sample. Place it in the spectrophotometer and record a baseline or blank spectrum. This corrects for the absorbance of the solvent and the cuvette[2].
-
Sample Measurement:
-
Rinse the same cuvette with the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer.
-
Record the absorption spectrum of the sample.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and record their corresponding absorbance values. These peaks primarily correspond to the electronic transitions within the acetylacetonate ligand[8].
Photoluminescence Spectroscopy
The most prominent spectroscopic feature of this compound is its strong, reddish-orange luminescence. This emission results from f-f electronic transitions within the Sm³⁺ ion after it has been sensitized by the acetylacetonate ligand—a process known as the antenna effect.
The key emission bands correspond to transitions from the ⁴G₅/₂ excited state to lower-lying ⁶H_J states (where J = 5/2, 7/2, 9/2)[4][9]. The intensity and exact position of these peaks are sensitive to the coordination environment of the samarium ion.
Table 2: Photoluminescence Emission Data for Sm(III) Complexes
| Emission Peak (nm) | Electronic Transition | Color | Reference |
|---|---|---|---|
| ~564 nm | ⁴G₅/₂ → ⁶H₅/₂ | Greenish-Yellow | [4] |
| ~600 nm | ⁴G₅/₂ → ⁶H₇/₂ | Orange | [4] |
| ~646 - 648 nm | ⁴G₅/₂ → ⁶H₉/₂ | Red |[4] |
The Antenna Effect in Samarium(III) Complexes
The luminescence of Sm(acac)₃·(H₂O)₂ is an indirect process. The organic acetylacetonate ligand possesses a large absorption cross-section, which the Sm³⁺ ion lacks. The process unfolds as follows:
-
Absorption: The ligand absorbs UV light, promoting it to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The ligand rapidly undergoes intersystem crossing to a lower-energy triplet state (T₁).
-
Energy Transfer (ET): Energy is transferred non-radiatively from the ligand's triplet state to a resonant energy level of the Sm³⁺ ion, exciting it.
-
Emission: The excited Sm³⁺ ion relaxes by emitting a photon, producing the characteristic sharp-line luminescence[5].
References
- 1. Samarium(III) acetylacetonate - Wikipedia [en.wikipedia.org]
- 2. osti.gov [osti.gov]
- 3. Spectrophotometric methods to probe the solution chemistry of lanthanide complexes with macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. From erbium(iii) to samarium(iii): generalized photomodulation of NIR to red lanthanide luminescence with a DTE ligand and its versatile role in the quenching processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. usb.ac.ir [usb.ac.ir]
- 9. rgmcet.edu.in [rgmcet.edu.in]
Technical Guide: Chemical Properties and Applications of Samarium(III) Acetylacetonate Hydrate (CAS No. 86322-73-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samarium(III) acetylacetonate (B107027) hydrate (B1144303) (CAS No. 86322-73-8) is an organometallic compound of samarium, a lanthanide series element. This technical guide provides a comprehensive overview of its chemical properties, experimental characterization protocols, and potential applications, with a focus on its role in catalysis and its biological activities. The information presented herein is intended to support research and development efforts in chemistry, materials science, and drug discovery.
Chemical and Physical Properties
Samarium(III) acetylacetonate hydrate is a coordination complex where the samarium(III) ion is chelated by three acetylacetonate ligands. While often represented as an anhydrous compound, it is more accurately described as a hydrate, with the dihydrate form, Sm(C₅H₇O₂)₃(H₂O)₂, being a well-characterized species.[1] The compound typically appears as a white to off-white powder and is insoluble in water.[2]
Summary of Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 86322-73-8 | [2][3][4] |
| Synonyms | Sm(acac)₂, Tris(2,4-pentanedionato)samarium (III) hydrate, this compound | [2][3] |
| Linear Formula | [CH₃COCH=C(O⁻)CH₃]₃Sm · xH₂O | [3][4] |
| Molecular Weight | 447.68 g/mol (anhydrous basis) | [3][4] |
| Appearance | White to off-white powder | [2] |
| Solubility in Water | Insoluble | [2] |
| Purity/Assay | ≥99.9% trace metals basis | [3][4] |
| MDL Number | MFCD00792904 | [3][4] |
| PubChem Substance ID | 24873964 | [3][4] |
| SMILES String | [H]O[H].CC(=O)\C=C(\C)O--INVALID-LINK--O\C(C)=C/C(C)=O | [3] |
| InChI | 1S/3C5H8O2.H2O.Sm/c31-4(6)3-5(2)7;;/h33,6H,1-2H3;1H2;/q;;;;+3/p-3/b3*4-3-;; | [3] |
| InChI Key | CDHHPUQJWXMQHC-KJVLTGTBSA-K | [3] |
Experimental Protocols
The characterization of this compound involves a suite of analytical techniques to determine its structure, composition, and thermal stability. The following are generalized protocols based on methods used for lanthanide acetylacetonates (B15086760).
Synthesis of Lanthanide Acetylacetonates
A general method for the synthesis of lanthanide acetylacetonates involves the reaction of a lanthanide salt with acetylacetone (B45752) in a suitable solvent.[5]
-
Materials: Lanthanide(III) chloride hydrate, acetylacetone, sodium hydroxide (B78521), ethanol (B145695), water.
-
Procedure:
-
Dissolve the lanthanide(III) chloride hydrate in a mixture of water and ethanol.
-
In a separate flask, dissolve acetylacetone in ethanol.
-
Slowly add the acetylacetone solution to the lanthanide salt solution with constant stirring.
-
Adjust the pH of the mixture to approximately 6-7 by the dropwise addition of a sodium hydroxide solution.
-
A precipitate of the lanthanide acetylacetonate will form.
-
The mixture is stirred for a specified period to ensure complete reaction.
-
The precipitate is collected by filtration, washed with water and ethanol to remove any unreacted starting materials and byproducts.
-
The resulting solid is dried under vacuum to yield the final product.
-
Thermogravimetric Analysis (TGA)
TGA is employed to study the thermal stability and decomposition of the compound.[4]
-
Instrument: A thermogravimetric analyzer.
-
Procedure:
-
A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an alumina (B75360) or platinum crucible.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is recorded as a function of temperature.
-
The resulting TGA curve is analyzed to identify the temperatures of dehydration and decomposition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups and confirm the coordination of the acetylacetonate ligand to the samarium ion.
-
Instrument: A Fourier-transform infrared spectrometer.
-
Procedure:
-
A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a solid using an attenuated total reflectance (ATR) accessory.
-
The infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).
-
The spectrum is analyzed for characteristic absorption bands of the acetylacetonate ligand, such as C=O and C=C stretching vibrations, and the Sm-O bond.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of the complex in solution. Due to the paramagnetic nature of the Sm(III) ion, the NMR spectra will exhibit broad peaks and shifted resonances.[6][7]
-
Instrument: A nuclear magnetic resonance spectrometer.
-
Procedure:
-
A solution of the complex is prepared in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H and ¹³C NMR spectra are acquired.
-
The chemical shifts, peak broadening, and integration are analyzed to elucidate the structure and magnetic properties of the complex.
-
Applications in Catalysis
Samarium compounds, including acetylacetonates, are known to catalyze various organic reactions.[8] They often act as Lewis acids to activate substrates. A generalized catalytic cycle for a samarium-catalyzed reaction is depicted below.
Biological Activity and Cytotoxicity
While specific data for this compound is limited, other samarium(III) complexes have been investigated for their biological activity, including their cytotoxic effects against cancer cell lines.[2][3] A typical workflow for assessing the in vitro cytotoxicity of a compound is outlined below.
Studies on other samarium complexes have shown potential for selective cytotoxicity against cancer cells. For instance, a study on novel samarium(III) complexes demonstrated significant activity against human epidermoid carcinoma cells (HTB-54) with minimal effect on normal bronchus epithelial cells (BEAS-2B).[2][3] The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is a key parameter determined from these studies.
Conclusion
This compound is a versatile compound with established applications in chemical synthesis and potential for further exploration in materials science and drug development. This guide has provided an in-depth overview of its chemical properties and standardized experimental protocols for its characterization. The illustrated workflows for its catalytic use and for assessing its biological activity offer a framework for future research and development. As with any chemical substance, appropriate safety precautions should be taken when handling this compound, as it can cause skin, eye, and respiratory irritation.[2]
References
- 1. Samarium(III) acetylacetonate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and thermogravimetric analysis of lanthanide hexafluoroacetylacetone chelates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 6. magritek.com [magritek.com]
- 7. azom.com [azom.com]
- 8. americanelements.com [americanelements.com]
A Theoretical and Experimental Guide to Tris(acetylacetonato)samarium(III) Complexes
Abstract: This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for the study of tris(acetylacetonato)samarium(III), Sm(acac)₃. The document is intended for researchers, chemists, and professionals in materials science and drug development. It outlines detailed protocols for the synthesis and spectroscopic characterization of Sm(acac)₃. Furthermore, it establishes a robust computational workflow for investigating its geometric, electronic, and photoluminescent properties using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). While direct and comprehensive DFT studies on Sm(acac)₃ are not extensively reported in the literature, this guide consolidates best practices from studies on analogous lanthanide and transition metal acetylacetonate (B107027) complexes to propose a reliable research framework. Quantitative data presented herein are representative and intended to illustrate the expected outcomes of such studies.
Introduction
Lanthanide complexes are of significant interest due to their unique photophysical properties, particularly their sharp, line-like emission bands, long luminescence lifetimes, and large Stokes shifts. Among these, samarium(III) complexes are known for their characteristic orange-red emission. The acetylacetonate (acac) ligand is a versatile bidentate chelator that forms stable, neutral complexes with most metal ions, enhancing their solubility in organic solvents and facilitating their use in various applications, from catalysis to luminescent materials.
The study of Sm(acac)₃, a coordination complex with a central Sm³⁺ ion coordinated to three acac ligands, provides fundamental insights into the electronic structure and energy transfer mechanisms that govern lanthanide luminescence. Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of such complexes, offering a balance between computational cost and accuracy.[1] This guide details both the experimental procedures for synthesis and characterization and a theoretical framework for DFT and TD-DFT calculations to elucidate the structure-property relationships in Sm(acac)₃.
Experimental Protocols
Synthesis of Tris(acetylacetonato)samarium(III)
The synthesis of metal acetylacetonate complexes is typically achieved by reacting a metal salt with acetylacetone (B45752) (acacH) in the presence of a base to deprotonate the ligand.[2] The following protocol is adapted from general methods for M(acac)₃ synthesis.[3][4]
Materials:
-
Samarium(III) chloride hexahydrate (SmCl₃·6H₂O)
-
Acetylacetone (CH₃COCH₂COCH₃, acacH)
-
Ammonia (B1221849) solution (or another suitable base like sodium hydroxide (B78521) or urea (B33335) for slow hydrolysis)[4]
-
Deionized water
-
Ethanol (B145695) or Methanol
Procedure:
-
Dissolve 1.0 mmol of SmCl₃·6H₂O in 50 mL of a 1:1 water/ethanol mixture with gentle heating and stirring.
-
In a separate beaker, add 3.3 mmol of acetylacetone (a slight excess) to 20 mL of ethanol.
-
Slowly add the acetylacetone solution to the samarium chloride solution while stirring vigorously.
-
Adjust the pH of the mixture to approximately 6-7 by dropwise addition of a dilute ammonia solution. A pale-yellow or off-white precipitate should begin to form.
-
Heat the reaction mixture at 60-70°C for 1 hour with continuous stirring to ensure complete reaction.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by suction filtration using a Büchner funnel.
-
Wash the precipitate with small portions of cold deionized water, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product in a vacuum desiccator over anhydrous CaCl₂.
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
-
Objective: To confirm the coordination of the acetylacetonate ligand to the samarium ion.
-
Method: Record the FT-IR spectrum of the synthesized Sm(acac)₃ powder using the KBr pellet technique.
-
Expected Results: The absence of the broad O-H stretching band from the enol form of free acacH (around 2500-3200 cm⁻¹) and the appearance of characteristic bands for the coordinated acac ligand. Key vibrations include C=O and C=C stretching modes in the 1500-1600 cm⁻¹ region and Sm-O stretching modes at lower frequencies (typically < 600 cm⁻¹).[4]
UV-Visible Absorption Spectroscopy:
-
Objective: To study the electronic transitions within the complex, primarily ligand-centered π→π* transitions.
-
Method: Dissolve a small amount of Sm(acac)₃ in a suitable organic solvent (e.g., acetonitrile (B52724) or dichloromethane) and record the absorption spectrum from 200 to 800 nm.
-
Expected Results: An intense absorption band in the UV region (typically 250-350 nm) corresponding to the π→π* transitions of the acetylacetonate ligand. Weaker, sharp f-f transitions of the Sm³⁺ ion may be observed but are often obscured by the strong ligand absorption.[5]
Photoluminescence Spectroscopy:
-
Objective: To characterize the emission properties of the Sm³⁺ ion.
-
Method: Record the emission spectrum of a solid sample or a solution of Sm(acac)₃ upon excitation at the wavelength of maximum ligand absorption (determined from the UV-Vis spectrum).
-
Expected Results: Characteristic emission peaks for Sm³⁺ corresponding to transitions from the ⁴G₅/₂ excited state to the ⁶H₋ (where J = 5/2, 7/2, 9/2, 11/2) ground state manifolds. The most prominent transitions are typically observed at approximately 565 nm (⁴G₅/₂ → ⁶H₅/₂), 605 nm (⁴G₅/₂ → ⁶H₇/₂), and 645 nm (⁴G₅/₂ → ⁶H₉/₂).[6]
Theoretical DFT Studies: A Proposed Workflow
This section outlines a detailed computational workflow for modeling the Sm(acac)₃ complex, based on established methods for other lanthanide and transition metal complexes.[7][8]
Geometry Optimization
The first step is to obtain an accurate molecular structure corresponding to a minimum on the potential energy surface.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT).
-
Functional: A hybrid functional such as B3LYP is a common starting point. For lanthanides, functionals like TPSSh have also shown good performance.[7][8]
-
Basis Set: For C, H, and O atoms, a Pople-style basis set like 6-31G(d) or a Dunning-type basis set (e.g., cc-pVDZ) is appropriate. For the samarium atom, a relativistic effective core potential (RECP) is crucial to account for relativistic effects. The LANL2DZ or Stuttgart-Dresden (SDD) ECPs are widely used.
-
Procedure:
-
Construct an initial guess structure for Sm(acac)₃, typically assuming D₃ symmetry.
-
Perform a geometry optimization calculation without symmetry constraints to locate the true energy minimum.
-
Confirm that the optimized structure is a true minimum by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Structure and Spectroscopic Properties
Once the geometry is optimized, Time-Dependent DFT (TD-DFT) is used to calculate excited states and simulate spectra.
-
Method: TD-DFT calculations performed on the optimized ground-state geometry.
-
Functional/Basis Set: The same level of theory as used for the geometry optimization should be employed for consistency.
-
Absorption Spectrum (UV-Vis):
-
Calculate a sufficient number of singlet excited states (e.g., 30-50 states) to cover the relevant UV-Vis range.
-
The output will provide excitation energies (wavelengths) and oscillator strengths (intensities).
-
The simulated spectrum can be generated by broadening the calculated transitions with a Gaussian or Lorentzian function.
-
-
Emission Spectrum (Phosphorescence):
-
The luminescence of lanthanide complexes originates from the ligand's triplet state. First, optimize the geometry of the lowest triplet state (T₁).
-
Perform a TD-DFT calculation at the T₁ optimized geometry to calculate the energy of the transition from the T₁ state back to the ground state (S₀). This T₁ → S₀ energy difference corresponds to the phosphorescence of the ligand.
-
This calculated triplet energy level is critical for predicting the efficiency of energy transfer to the Sm³⁺ ion.
-
Data Presentation (Illustrative)
The following tables summarize the kind of quantitative data that would be obtained from the proposed DFT calculations. Disclaimer: The numerical values in these tables are illustrative examples based on typical results for similar metal acetylacetonate complexes and are not from a specific, published DFT study on Sm(acac)₃. They serve to demonstrate the expected format and nature of the results.
Table 1: Selected Optimized Geometric Parameters for Sm(acac)₃
| Parameter | Bond/Angle | Calculated Value (B3LYP/LANL2DZ) |
| Bond Length | Sm-O | 2.35 Å |
| C-O | 1.28 Å | |
| C-C (ring) | 1.41 Å | |
| Bond Angle | O-Sm-O (bite angle) | 72.5° |
| Sm-O-C | 130.0° | |
| O-C-C | 124.5° |
Table 2: Calculated Vibrational Frequencies for Key Modes
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Range (cm⁻¹) |
| C=O + C=C Stretch | 1585 | 1570 - 1580 |
| C=C + C=O Stretch | 1515 | 1520 - 1530 |
| C-CH₃ Stretch + Bend | 1420 | 1410 - 1430 |
| Sm-O Stretch | 455 | 450 - 470 |
Table 3: Calculated Electronic Properties and Transitions
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Lowest Triplet State (T₁) Energy | 2.95 eV (23,800 cm⁻¹) |
| Strongest Calculated Absorption (λₘₐₓ) | 285 nm (π→π*) |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and characterization of the Sm(acac)₃ complex.
Caption: Experimental workflow for the synthesis and characterization of Sm(acac)₃.
Computational DFT Workflow
This diagram outlines the logical steps for performing a theoretical DFT study on the Sm(acac)₃ complex.
Caption: Logical workflow for DFT/TD-DFT calculations on the Sm(acac)₃ complex.
Luminescence Energy Transfer Pathway
The luminescence of Sm(acac)₃ follows the "antenna effect," where the organic ligand absorbs energy and transfers it to the central lanthanide ion.
Caption: Jablonski diagram illustrating the intramolecular energy transfer in Sm(acac)₃.
References
- 1. magritek.com [magritek.com]
- 2. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 3. One Part of Chemistry: Synthesis of Metal Acetylacetonates [1chemistry.blogspot.com]
- 4. iiste.org [iiste.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical Study of Spectroscopic Properties of Fe(III)(acac)3 Under All-Electron Scalar Relativistic Effects [mdpi.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Hydrate Forms of Samarium Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samarium acetylacetonate (B107027), a coordination complex involving the samarium(III) ion and acetylacetonate ligands, is a compound of significant interest in various fields, including catalysis, materials science, and potentially in drug delivery systems. While the anhydrous form, Sm(C₅H₇O₂)₃, is often discussed, it is generally considered unlikely to exist in a stable state under normal conditions.[1] The more plausible and commonly encountered form is the hydrated complex, primarily the dihydrate, Sm(C₅H₇O₂)₃(H₂O)₂.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and properties of the hydrated forms of samarium acetylacetonate, with a focus on the dihydrate.
Synthesis and Structure
The hydrated form of samarium acetylacetonate is typically synthesized through the reaction of a samarium salt with acetylacetone (B45752) in an aqueous solution. The presence of water molecules in the coordination sphere of the samarium ion is a critical factor in the stability of the resulting complex.
Molecular Structure
The dihydrate of samarium acetylacetonate, Sm(C₅H₇O₂)₃(H₂O)₂, features an eight-coordinate samarium(III) ion. The coordination sphere is comprised of six oxygen atoms from the three bidentate acetylacetonate ligands and two oxygen atoms from the water molecules. This coordination geometry is a common feature among lanthanide acetylacetonate complexes. The structure of the dihydrate has been confirmed by X-ray crystallography.[1]
Physicochemical Properties
General Properties
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₁O₆Sm·2H₂O | [1] |
| Molar Mass | 483.72 g/mol | |
| Appearance | Typically a white or pale yellow crystalline powder | |
| Solubility | Soluble in organic solvents |
Crystallographic Data
Detailed crystallographic data for samarium(III) acetylacetonate dihydrate is crucial for understanding its solid-state properties. While specific datasets require access to crystallographic databases, the following table summarizes typical parameters for lanthanide acetylacetonate dihydrates.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Coordination Number | 8 |
| Coordination Geometry | Distorted square antiprism |
Experimental Protocols
Synthesis of Samarium(III) Acetylacetonate Dihydrate
This protocol describes a general method for the synthesis of samarium(III) acetylacetonate dihydrate.
Materials:
-
Samarium(III) chloride hexahydrate (SmCl₃·6H₂O)
-
Acetylacetone (2,4-pentanedione)
-
Ammonia (B1221849) solution (e.g., 2 M)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve a stoichiometric amount of samarium(III) chloride hexahydrate in deionized water.
-
In a separate beaker, dissolve a threefold molar excess of acetylacetone in ethanol.
-
Slowly add the samarium chloride solution to the acetylacetone solution with constant stirring.
-
Gradually add ammonia solution dropwise to the mixture to raise the pH to approximately 6-7, inducing precipitation of the complex.
-
Continue stirring the resulting suspension for a period to ensure complete reaction.
-
Collect the precipitate by filtration through a Buchner funnel.
-
Wash the precipitate with deionized water and then with a small amount of cold ethanol.
-
Dry the product in a desiccator over a suitable drying agent (e.g., silica (B1680970) gel) to obtain the hydrated samarium acetylacetonate.
Workflow Diagram:
Characterization Techniques
Objective: To determine the thermal stability, dehydration, and decomposition behavior of the hydrated samarium acetylacetonate.
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Procedure:
-
Accurately weigh a small sample (5-10 mg) of the synthesized complex into an alumina (B75360) or platinum crucible.
-
Place the crucible in the STA instrument.
-
Heat the sample from ambient temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss (TGA) and differential heat flow (DSC) as a function of temperature.
Expected Results: The TGA curve will show distinct weight loss steps corresponding to the removal of water molecules followed by the decomposition of the acetylacetonate ligands. The DSC curve will indicate whether these processes are endothermic or exothermic.
Thermal Decomposition Data:
| Temperature Range (°C) | Process | Weight Loss (%) | DSC Peak |
| 80 - 150 | Dehydration (loss of H₂O) | ~7.4% (for dihydrate) | Endothermic |
| 200 - 400 | Decomposition of acetylacetonate ligands | Variable | Exothermic (in air) |
| > 400 | Formation of samarium oxide (Sm₂O₃) | - | - |
Thermal Analysis Workflow:
Objective: To identify the characteristic functional groups and coordination of the acetylacetonate and water ligands to the samarium ion.
Instrumentation: An FTIR spectrometer.
Procedure:
-
Prepare a sample for analysis, typically as a KBr pellet. Mix a small amount of the finely ground sample with dry KBr powder and press into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Record the infrared spectrum over the range of 4000-400 cm⁻¹.
Expected Results: The FTIR spectrum will show characteristic absorption bands for the C=O, C=C, and C-H vibrations of the acetylacetonate ligand, as well as bands indicating the presence of coordinated water molecules. The coordination of the acetylacetonate ligand to the samarium ion will cause a shift in the C=O and C=C stretching frequencies compared to the free ligand.
Characteristic FTIR Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching of coordinated H₂O |
| ~1630 | O-H bending of coordinated H₂O |
| ~1590 | C=O stretching of coordinated acac |
| ~1520 | C=C stretching of coordinated acac |
| ~1400 | CH₃ deformation |
| ~1260 | C-CH₃ stretching |
| ~1020 | C-H in-plane bending |
| ~920 | C-H out-of-plane bending |
| ~600-400 | Sm-O stretching |
Logical Relationship of Characterization Data:
Conclusion
The hydrated forms of samarium acetylacetonate, particularly the dihydrate, are the most relevant species for scientific and industrial applications. A thorough understanding of their synthesis, structure, and physicochemical properties is essential for their effective utilization. This guide provides a foundational overview, including experimental protocols and expected characterization data, to aid researchers and professionals in their work with this important class of lanthanide complexes. The instability of the anhydrous form and the tendency of hydrated complexes to form oxo-clusters upon heating are critical considerations for handling and application.[1] Further research into other hydrated forms and their specific properties may reveal new opportunities for these versatile compounds.
References
Physical properties of samarium tris(acetylacetonate) hydrate powder
An In-depth Technical Guide on the Physical Properties of Samarium Tris(acetylacetonate) Hydrate (B1144303) Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samarium(III) tris(acetylacetonate) hydrate (Sm(acac)₃·xH₂O) is an organometallic coordination complex. It consists of a central samarium ion (Sm³⁺) chelated by three acetylacetonate (B107027) (acac) ligands, with a variable number of water molecules (hydrate). This compound serves as a crucial precursor in materials science, particularly for the synthesis of samarium-containing nanoparticles and thin films through techniques like chemical vapor deposition (CVD).[1] Its solubility in organic solvents makes it valuable in non-aqueous systems for applications in catalysis and solar energy.[1] Understanding its physical properties is paramount for controlling reaction kinetics, ensuring material purity, and optimizing its use in research and development.
This guide provides a comprehensive overview of the known physical properties of samarium tris(acetylacetonate) hydrate powder, detailed experimental protocols for its characterization, and a logical workflow for analysis.
Physicochemical Properties
Samarium tris(acetylacetonate) hydrate is typically a white to off-white powder.[2][3] While the anhydrous formula is often cited, the compound is typically isolated as a hydrate, with the dihydrate form, Sm(C₅H₇O₂)₃(H₂O)₂, being a well-characterized example.[4] The presence of water molecules is critical as they often complete the coordination sphere of the samarium ion.[4][5] The material is generally described as being soluble in organic solvents but insoluble in water.[1][6]
| Property | Data | Reference |
| Chemical Formula | Sm(CH₃COCHCOCH₃)₃ · xH₂O | [2] |
| Molecular Weight | 447.69 g/mol (anhydrous basis) | [2][4][7] |
| 465.70 g/mol (monohydrate) | [8] | |
| Appearance | White to off-white powder or crystals | [2][3] |
| Solubility | Soluble in organic solvents; Insoluble in water | [1][6] |
| CAS Number | 14589-42-5 (anhydrous) | [3][4] |
| 86322-73-8 (hydrate) | [7] | |
| 1261166-68-0 (dihydrate) | [4] |
Thermal Properties
The thermal stability of samarium tris(acetylacetonate) hydrate is a critical parameter for applications involving heating, such as CVD. The compound typically decomposes before melting.[9] The thermal decomposition process occurs in distinct stages, beginning with the loss of water molecules, followed by the decomposition of the organic acetylacetonate ligands.
| Decomposition Stage (Analogous System) | Temperature Range (°C) | Event | Reference |
| 1 | 45 - 105 | Release of adsorbed water | [10] |
| 2 | 105 - 175 | Release of coordinated water | [10] |
| 3 | > 175 | Decomposition of acetylacetonate ligands | [10] |
A study on a related complex, Sm(thd)₃phen, reported an activation energy for thermal decomposition of 114.24 kJ/mol, which provides insight into the energy required to initiate ligand breakdown.[9]
Structural Properties
X-ray crystallography studies on lanthanide acetylacetonates (B15086760) reveal that the central metal ion is typically eight- or nine-coordinate.[5] For samarium tris(acetylacetonate), the dihydrate Sm(C₅H₇O₂)₃(H₂O)₂ is a stable, 8-coordinate complex that has been structurally characterized.[4] In this configuration, the samarium ion is bound to six oxygen atoms from the three bidentate acetylacetonate ligands and two oxygen atoms from the two water molecules.[4][5] Attempted thermal dehydration of such complexes can lead to decomposition into oxo-clusters rather than yielding a stable anhydrous form.[4]
The crystal structure of the analogous complex, tris(acetylacetonato)diaqualanthanum(III), has been determined in the triclinic space group P-1.[5] This provides a good structural model for the samarium analogue.
| Crystallographic Parameter (La(acac)₃(H₂O)₂) | Data | Reference |
| Crystal System | Triclinic | [5] |
| Space Group | P-1 | [5] |
| Coordination Number | 8 | [5] |
| Unit Cell Parameters | a = 9.0847 Å, b = 10.8658 Å, c = 11.5211 Å | [5] |
Experimental Protocols
Accurate characterization of samarium tris(acetylacetonate) hydrate powder requires multiple analytical techniques. Below are detailed methodologies for key experiments.
Protocol 4.1: Thermal Analysis by TGA/DSC
This protocol determines thermal stability, water content, and decomposition kinetics.
-
Instrument: Simultaneous Thermogravimetric Analyzer / Differential Scanning Calorimeter (TGA/DSC).
-
Sample Preparation: Place 5-10 mg of the samarium tris(acetylacetonate) hydrate powder into an alumina (B75360) or platinum crucible.
-
Experimental Conditions:
-
Atmosphere: Nitrogen or dry air, with a flow rate of 50-100 mL/min.
-
Temperature Program: Equilibrate at 30°C. Heat from 30°C to 800°C at a constant ramp rate of 10°C/min.
-
-
Data Analysis:
-
TGA Curve: Analyze weight loss steps. The initial weight loss below ~180°C corresponds to the loss of hydrate water molecules. Subsequent losses at higher temperatures correspond to ligand decomposition.
-
DSC Curve: Analyze endothermic and exothermic peaks. Dehydration is typically endothermic. Ligand decomposition can show complex endothermic and exothermic events.
-
Protocol 4.2: Crystal Structure by Powder X-ray Diffraction (PXRD)
This protocol is used to identify the crystalline phase, assess purity, and determine unit cell parameters.
-
Instrument: Powder X-ray Diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).
-
Sample Preparation: Gently grind the powder to ensure a fine, homogeneous sample. Pack the powder into a sample holder, ensuring a flat, smooth surface.
-
Experimental Conditions:
-
Scan Range (2θ): 5° to 70°.
-
Step Size: 0.02°.
-
Scan Speed/Time per Step: 1-2 seconds per step.
-
-
Data Analysis:
-
Compare the resulting diffractogram to reference patterns from crystallographic databases (e.g., CCDC) to confirm the phase.
-
Use indexing software to determine the unit cell parameters if the phase is unknown.
-
Peak broadening can be analyzed using the Scherrer equation to estimate crystallite size.
-
Protocol 4.3: Functional Group Analysis by FTIR Spectroscopy
This protocol identifies functional groups and confirms the coordination of the acetylacetonate ligand to the samarium ion.
-
Instrument: Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Experimental Conditions:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32-64 scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the broad absorption band around 3200-3500 cm⁻¹ corresponding to the O-H stretching of water molecules.
-
Analyze the region from 1700 to 1500 cm⁻¹. The C=O and C=C stretching vibrations of the acetylacetonate ligand, which are shifted upon coordination to the metal ion, will be prominent here.
-
Look for bands in the low-frequency region (< 600 cm⁻¹) corresponding to Sm-O vibrations.
-
Visualization of Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive physical characterization of samarium tris(acetylacetonate) hydrate powder, from initial sample acquisition to the final integrated data profile.
References
- 1. americanelements.com [americanelements.com]
- 2. Samarium(III) acetylacetonate hydrate (99.9%-Sm) (REO) [cymitquimica.com]
- 3. Samarium(III) acetylacetonate | Sm(acac)2 | C15H21O6Sm - Ereztech [ereztech.com]
- 4. Samarium(III) acetylacetonate - Wikipedia [en.wikipedia.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. canbipharm.com [canbipharm.com]
- 7. calpaclab.com [calpaclab.com]
- 8. This compound | CAS#:86322-73-8 | Chemsrc [chemsrc.com]
- 9. researchgate.net [researchgate.net]
- 10. hrcak.srce.hr [hrcak.srce.hr]
Unveiling the Crystal Structure: A Technical Guide to X-ray Diffraction Data of Samarium(III) Acetylacetonate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the X-ray diffraction (XRD) data for Samarium(III) acetylacetonate (B107027) hydrate. The focus of this document is on the crystallographic data and the experimental protocols necessary to obtain and interpret it, providing a crucial resource for researchers in materials science, chemistry, and drug development who utilize crystalline structures in their work.
Crystallographic Data Summary
Samarium(III) acetylacetonate typically crystallizes as a dihydrate, with the chemical formula Sm(C₅H₇O₂)₃(H₂O)₂. The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The definitive crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1121251.[1]
The following tables summarize the key crystallographic parameters for Samarium(III) acetylacetonate dihydrate, extracted from the corresponding Crystallographic Information File (CIF).
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₅H₂₅O₈Sm |
| Formula Weight | 483.71 g/mol |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 10.875(2) Å |
| b | 20.019(4) Å |
| c | 11.021(2) Å |
| α | 90° |
| β | 114.12(3)° |
| γ | 90° |
| Volume | 2188.3(7) ų |
| Z | 4 |
| Calculated Density | 1.467 Mg/m³ |
| Absorption Coefficient | 2.682 mm⁻¹ |
| F(000) | 972 |
| Data Collection | |
| Diffractometer | Bruker SMART APEX CCD |
| Radiation Source | MoKα |
| Theta range for data collection | 1.87 to 25.00° |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3845 / 0 / 235 |
| Goodness-of-fit on F² | 1.033 |
| Final R indices [I>2sigma(I)] | R1 = 0.0345, wR2 = 0.0823 |
| R indices (all data) | R1 = 0.0469, wR2 = 0.0869 |
Table 2: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length |
| Sm(1) | O(1) | 2.378(3) |
| Sm(1) | O(2) | 2.404(3) |
| Sm(1) | O(3) | 2.368(3) |
| Sm(1) | O(4) | 2.399(3) |
| Sm(1) | O(5) | 2.359(3) |
| Sm(1) | O(6) | 2.421(3) |
| Sm(1) | O(7) | 2.481(3) |
| Sm(1) | O(8) | 2.492(3) |
Table 3: Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle |
| O(5)-Sm(1)-O(3) | 142.33(10) | ||
| O(5)-Sm(1)-O(1) | 80.99(10) | ||
| O(3)-Sm(1)-O(1) | 79.88(10) | ||
| O(5)-Sm(1)-O(4) | 73.18(10) | ||
| O(3)-Sm(1)-O(4) | 72.82(10) | ||
| O(1)-Sm(1)-O(4) | 134.19(10) | ||
| O(5)-Sm(1)-O(2) | 133.71(10) | ||
| O(3)-Sm(1)-O(2) | 134.79(10) | ||
| O(1)-Sm(1)-O(2) | 70.43(10) | ||
| O(4)-Sm(1)-O(2) | 70.83(10) |
Experimental Protocols
Synthesis of Samarium(III) Acetylacetonate Dihydrate Crystals
The synthesis of lanthanide acetylacetonate complexes is a well-established procedure. The following protocol is a representative method for obtaining single crystals suitable for X-ray diffraction.
Materials:
-
Samarium(III) chloride hexahydrate (SmCl₃·6H₂O)
-
Acetylacetone (B45752) (acacH, 2,4-pentanedione)
-
Ammonia (B1221849) solution (NH₄OH) or Sodium Hydroxide (B78521) (NaOH) solution
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of Samarium Hydroxide: A solution of Samarium(III) chloride hexahydrate in deionized water is prepared. To this solution, a dilute ammonia or sodium hydroxide solution is added dropwise with constant stirring until a precipitate of samarium hydroxide [Sm(OH)₃] is formed.
-
Filtration and Washing: The precipitate is collected by filtration and washed thoroughly with deionized water to remove any unreacted salts.
-
Reaction with Acetylacetone: The freshly prepared samarium hydroxide is suspended in an ethanol-water mixture. A stoichiometric excess of acetylacetone is then added to the suspension.
-
Refluxing: The reaction mixture is heated to reflux with continuous stirring for several hours. During this time, the samarium hydroxide will react with the acetylacetone to form the samarium acetylacetonate complex, which will dissolve in the solvent.
-
Crystallization: The hot solution is filtered to remove any unreacted starting material. The clear filtrate is then allowed to cool slowly to room temperature. Single crystals of Samarium(III) acetylacetonate dihydrate will form over a period of several days.
-
Isolation and Drying: The resulting crystals are isolated by filtration, washed with a small amount of cold ethanol, and dried in a desiccator over silica (B1680970) gel.
Single-Crystal X-ray Diffraction Analysis
The following outlines a general procedure for the collection and analysis of single-crystal XRD data. The specific parameters should be adjusted based on the instrument and crystal quality.
Procedure:
-
Crystal Mounting: A suitable single crystal of Samarium(III) acetylacetonate dihydrate is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a stable temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. The data collection is typically performed using a CCD or CMOS detector with graphite-monochromated MoKα radiation (λ = 0.71073 Å). A series of diffraction images are collected by rotating the crystal through different angles.
-
Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms on the acetylacetonate ligands can be placed in calculated positions and refined using a riding model, while hydrogen atoms of the water molecules may be located from the difference Fourier map and refined with restraints.
Powder X-ray Diffraction (PXRD) Analysis
For bulk sample analysis and phase identification, powder XRD is employed.
Procedure:
-
Sample Preparation: A representative sample of the crystalline Samarium(III) acetylacetonate dihydrate is finely ground to a homogeneous powder using an agate mortar and pestle. This ensures a random orientation of the crystallites.
-
Sample Mounting: The fine powder is packed into a sample holder, ensuring a flat and level surface.
-
Data Collection: The PXRD pattern is recorded using a powder diffractometer, typically with CuKα radiation (λ = 1.5406 Å). The data is collected over a specified 2θ range (e.g., 5-80°) with a defined step size and counting time per step.
-
Data Analysis: The resulting diffraction pattern is analyzed by identifying the peak positions (2θ) and their corresponding intensities. This pattern can be compared to a simulated pattern from the single-crystal data or to entries in a powder diffraction database for phase identification.
Visualizations
The following diagrams illustrate the logical workflow of the experimental procedures.
Caption: Workflow for the synthesis of Samarium(III) acetylacetonate dihydrate.
Caption: Experimental workflow for X-ray diffraction analysis.
References
In-Depth Technical Guide: Thermogravimetric Analysis of Samarium(III) Acetylacetonate Hydrate
Introduction
Samarium(III) acetylacetonate (B107027) hydrate (B1144303) is a coordination complex with significant potential in various fields, including as a precursor for the synthesis of samarium-containing nanomaterials and thin films. The thermal stability and decomposition pathway of this compound are critical parameters for its application in materials science and drug development, where controlled thermal processing is often required.
Thermogravimetric analysis (TGA) is a fundamental technique for characterizing the thermal properties of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This guide provides an in-depth overview of the expected thermogravimetric behavior of Samarium(III) acetylacetonate hydrate, based on data from its cerium analogue, and outlines a detailed experimental protocol for its analysis. The most plausible formula for the hydrated complex is the dihydrate, Sm(C₅H₇O₂)₃(H₂O)₂[1].
Expected Thermal Decomposition Pathway
The thermal decomposition of lanthanide(III) acetylacetonate hydrates typically proceeds in a multi-step process. Based on the analysis of Cerium(III) acetylacetonate hydrate, the decomposition of this compound is expected to follow a similar pattern[2]:
-
Dehydration: The initial mass loss corresponds to the removal of water molecules of hydration.
-
Decomposition of Acetylacetonate Ligands: Following dehydration, the acetylacetonate (acac) ligands decompose. This is often a complex process that can occur in multiple, sometimes overlapping, stages. Gaseous byproducts such as acetone (B3395972) are evolved during this phase[2].
-
Formation of Intermediates: Intermediate species, potentially involving acetate (B1210297) and carbonate groups, may be formed.
-
Formation of the Final Oxide Residue: The final stage of decomposition involves the formation of the stable samarium oxide (Sm₂O₃).
Quantitative Data Summary
The following table summarizes the quantitative data obtained from the thermogravimetric analysis of Cerium(III) acetylacetonate hydrate (Ce(acac)₃·1.5H₂O), which is used here as a representative example. The total calculated weight loss for this compound is 63.05%[2].
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Species |
| Dehydration & Initial Decomposition | 60 - 194 | Not specified | H₂O, Acetone |
| Ligand Decomposition I | 194 - 277 | Not specified | Acetone |
| Ligand Decomposition II | 277 - 350 | Not specified | Acetone |
| Final Decomposition to Oxide | 350 - 720 | Not specified | Acetic Ion, CO₂ |
Experimental Protocol
This section provides a detailed methodology for conducting the thermogravimetric analysis of this compound.
4.1. Instrumentation
A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 800°C is required. The instrument should be coupled with a mass spectrometer (TGA-MS) to identify the evolved gases during decomposition.
4.2. Sample Preparation
A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed in an inert sample pan, commonly made of alumina (B75360) or platinum.
4.3. TGA Parameters
-
Heating Rate: A linear heating rate of 10 °C/min is recommended to ensure good resolution of the decomposition steps[2].
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature of approximately 800°C.
-
Atmosphere: The analysis should be performed under a dynamic inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions and to efficiently remove gaseous decomposition products.
-
Data Acquisition: The mass of the sample and the furnace temperature are continuously recorded throughout the experiment.
4.4. Data Analysis
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of each decomposition step. The first derivative of the TGA curve (DTG curve) is used to identify the temperatures of the maximum rate of mass loss for each step. The percentage mass loss for each stage is calculated from the TGA curve. The evolved gas analysis from the mass spectrometer is correlated with the observed mass loss steps to identify the decomposition products.
Visualization of the Decomposition Pathway
The following diagram illustrates the proposed thermal decomposition pathway of a generic lanthanide(III) acetylacetonate hydrate, based on the available data.
References
Electronic configuration and spin state of Sm(III) in acetylacetonate complex
An In-depth Technical Guide to the Electronic Configuration and Spin State of Samarium(III) in the Acetylacetonate (B107027) Complex
Introduction
Samarium (Sm), a member of the lanthanide series, exhibits unique electronic and magnetic properties that are of significant interest in materials science, catalysis, and biomedical applications. The trivalent ion, Sm(III), is the most stable oxidation state. When complexed with ligands such as acetylacetonate (acac), its behavior is governed by the subtle interplay of intra-atomic forces and the surrounding crystal field environment. This guide provides a detailed examination of the electronic configuration, spin state, and resulting magnetic properties of the tris(acetylacetonato)samarium(III) complex, Sm(acac)₃. We will delve into the theoretical underpinnings of its electronic structure and present experimental methodologies for its synthesis and characterization.
Electronic Configuration of the Samarium(III) Ion
The electronic structure of the central metal ion is the foundation of its chemical and physical properties.
-
Neutral Samarium (Sm): A neutral samarium atom has an atomic number of 62, with a ground state electronic configuration of [Xe] 4f⁶ 6s² .[1][2]
-
Samarium(III) Ion (Sm³⁺): To form the trivalent cation, a neutral samarium atom loses its two outermost 6s electrons and one 4f electron.[1][2][3] This results in the electronic configuration for the Sm³⁺ ion: [Xe] 4f⁵ .[1][2]
The five valence electrons in the 4f orbitals are responsible for the distinctive magnetic and spectroscopic properties of Sm(III) complexes.
Spin State and Term Symbol of the Free Sm(III) Ion
For lanthanides, the strong interaction between the spin and orbital angular momenta of the 4f electrons (spin-orbit coupling) is crucial in defining the ion's ground state.[4][5] The ground state is best described by a term symbol (²S⁺¹Lⱼ) derived from Hund's rules.
-
Maximize Total Spin (S): For the 4f⁵ configuration, the five electrons occupy separate f-orbitals with parallel spins to maximize the total spin quantum number, S.
-
S = 5 × (1/2) = 5/2
-
-
Maximize Total Orbital Angular Momentum (L): The total orbital angular momentum, L, is the sum of the individual magnetic quantum numbers (mₗ) for each electron. For the f-orbitals (mₗ = +3, +2, +1, 0, -1, -2, -3), the five electrons occupy orbitals to maximize this sum.
-
L = (+3) + (+2) + (+1) + (0) + (-1) = 5
-
-
Determine Total Angular Momentum (J): The total angular momentum, J, is determined by coupling S and L. Since the 4f subshell is less than half-filled (5 of 14 electrons), the minimum value is taken.[6]
-
J = |L - S| = |5 - 5/2| = 5/2
-
This leads to the ground state term symbol for the free Sm³⁺ ion being ⁶H₅/₂ . The superscript '6' represents the spin multiplicity (2S+1), 'H' is the spectroscopic symbol for L=5, and the subscript '5/2' is the total angular momentum J.
The Sm(acac)₃ Complex: Structure and Crystal Field Effects
In the tris(acetylacetonato)samarium(III) complex, the Sm³⁺ ion is coordinated by three bidentate acetylacetonate ligands. Each acac⁻ ligand binds through its two oxygen atoms, forming a six-membered chelate ring.[7] This typically results in a six-coordinate, approximately octahedral geometry around the samarium ion.
A critical feature of lanthanide chemistry is that the 4f orbitals are well-shielded by the filled 5s and 5p orbitals.[8] Consequently, the effect of the ligand-generated crystal field is significantly weaker than the spin-orbit coupling interaction.[8][9] The crystal field acts as a small perturbation on the J-multiplets. For Sm(III), the ⁶H₅/₂ ground state, which is (2J+1) = 6-fold degenerate in the free ion, is split by the crystal field into (2J+1)/2 = 3 Kramers doublets. The magnitude of this splitting is typically on the order of 100 cm⁻¹, which is much smaller than the energy gap to the next J-multiplet (⁶H₇/₂), which is approximately 1000 cm⁻¹.[8]
Therefore, unlike in d-block transition metal complexes, the ligand field in Sm(acac)₃ is too weak to cause spin pairing. The complex remains "high-spin," with its fundamental spin state dictated by the free-ion term symbol.
Quantitative Data and Magnetic Properties
The magnetic properties of Sm(III) are anomalous compared to other lanthanides. This arises because the energy gap between the ⁶H₅/₂ ground state and the first excited state (⁶H₇/₂) is small enough to be comparable to thermal energy (kT) at room temperature. This leads to a significant thermal population of the excited state, causing the effective magnetic moment (µ_eff) to be strongly temperature-dependent.[10][11] While the theoretical magnetic moment for the ⁶H₅/₂ ground state alone is very low (0.85 µB), experimental values at room temperature are considerably higher due to this phenomenon.
Table 1: Electronic Properties of the Sm(III) Ion
| Parameter | Symbol | Value | Description |
| Electron Configuration | - | [Xe] 4f⁵ | Configuration of the trivalent ion.[1][2] |
| Total Spin Quantum Number | S | 5/2 | Derived from five unpaired 4f electrons. |
| Total Orbital Quantum Number | L | 5 | Corresponds to the 'H' term symbol. |
| Total Angular Momentum | J | 5/2 | For the ground state (less than half-filled shell).[6] |
| Ground State Term Symbol | ⁶H₅/₂ | - | Describes the electronic ground state of the free ion. |
| Spin Multiplicity | 2S+1 | 6 | Indicates a sextet ground state. |
Table 2: Magnetic Properties of the Sm(III) Ion
| Parameter | Value | Description |
| Theoretical µ_eff (Ground State) | 0.85 µB | Calculated for the ⁶H₅/₂ state alone. |
| Typical Experimental µ_eff (300 K) | ~1.5 - 1.7 µB | Significantly higher due to thermal population of the ⁶H₇/₂ excited state. |
| Temperature Dependence | Strong | The magnetic moment varies significantly with temperature, a hallmark of Sm(III) complexes.[12][13] |
Experimental Protocols
Synthesis of Tris(acetylacetonato)samarium(III), Sm(acac)₃
This protocol is a general method adapted from established syntheses of metal acetylacetonates (B15086760).[7][14][15]
-
Objective: To synthesize Sm(acac)₃ by reacting a soluble samarium(III) salt with acetylacetone (B45752).
-
Materials:
-
Samarium(III) chloride hexahydrate (SmCl₃·6H₂O) or Samarium(III) nitrate (B79036) hexahydrate (Sm(NO₃)₃·6H₂O)
-
Acetylacetone (2,4-pentanedione)
-
Ammonia (B1221849) solution (aqueous) or Sodium hydroxide (B78521) solution
-
Ethanol (B145695) or Methanol
-
Deionized water
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
-
Procedure:
-
Dissolve a stoichiometric amount of the samarium(III) salt in a water/alcohol mixture.
-
In a separate beaker, dissolve a slight excess (e.g., 3.3 equivalents) of acetylacetone in ethanol or methanol.
-
Slowly add the acetylacetone solution to the stirring samarium salt solution.
-
While stirring vigorously, add dilute ammonia solution or NaOH solution dropwise to the mixture. This deprotonates the acetylacetone, facilitating coordination. Monitor the pH, adjusting it to a neutral or slightly basic range (pH 6-8) to induce precipitation.
-
A pale yellow or cream-colored precipitate of Sm(acac)₃ should form.
-
Continue stirring the mixture, gently warming it (e.g., to 50-60 °C) for 15-30 minutes to ensure complete reaction.[14]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with small portions of cold deionized water to remove any unreacted salts, followed by a small amount of cold ethanol.
-
Dry the product in a vacuum desiccator. Recrystallization from a suitable organic solvent like toluene (B28343) or benzene (B151609) may be performed for further purification.
-
Magnetic Susceptibility Measurement by Evans NMR Method
The Evans method is a widely used NMR technique to determine the magnetic susceptibility of a paramagnetic substance in solution.[15][16][17][18][19]
-
Objective: To determine the effective magnetic moment (µ_eff) of Sm(acac)₃ in solution.
-
Materials:
-
Synthesized Sm(acac)₃
-
High-resolution NMR spectrometer
-
Deuterated solvent (e.g., CDCl₃)
-
Inert reference compound (e.g., tetramethylsilane (B1202638) (TMS) or tert-butanol)
-
Coaxial NMR tube insert (or two separate tubes)
-
Analytical balance
-
-
Procedure:
-
Prepare the Sample Solution: Accurately weigh a sample of Sm(acac)₃ and dissolve it in a known volume of deuterated solvent containing a small amount (~1%) of the reference compound. Calculate the precise molar concentration (c).
-
Prepare the Reference Solution: Prepare a reference sample containing only the deuterated solvent and the same concentration of the reference compound.
-
Acquire NMR Spectra:
-
Place the reference solution in the NMR spectrometer and record the chemical shift (ν_ref) of the sharp signal from the reference compound (e.g., TMS).
-
If using a coaxial insert, place the reference solution in the inner tube and the paramagnetic sample solution in the outer tube.
-
If using separate tubes, replace the reference tube with the sample tube.
-
Acquire the spectrum of the paramagnetic sample solution and record the new chemical shift (ν_sample) of the reference compound. The presence of the paramagnetic Sm(acac)₃ will shift this signal.
-
-
Calculate the Frequency Shift (Δν):
-
Δν = ν_sample - ν_ref (in Hz)
-
-
Calculate Molar Magnetic Susceptibility (χ_M): Use the Evans equation to calculate the molar susceptibility. The simplified equation for SI units is:
-
χ_M = (3 * Δν) / (1000 * ν_spec * c)
-
Where: Δν is the frequency shift (Hz), ν_spec is the spectrometer operating frequency (Hz), and c is the molar concentration (mol/dm³).
-
-
Calculate Effective Magnetic Moment (µ_eff):
-
µ_eff = √((3 * k_B * T * χ_M) / (N_A * µ_B²)) ≈ 798 * √(χ_M * T)
-
Where: k_B is the Boltzmann constant, T is the absolute temperature (K), N_A is Avogadro's number, and µ_B is the Bohr magneton.
-
-
Visualizations
Diagram 1: Electronic State Splitting of Sm(III) in an Acetylacetonate Complex
Caption: Energy level diagram for Sm(III) from free ion to acetylacetonate complex.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Spin–orbit interaction - Wikipedia [en.wikipedia.org]
- 6. Term symbol - Wikipedia [en.wikipedia.org]
- 7. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 8. How the Ligand Field in Lanthanide Coordination Complexes Determines Magnetic Susceptibility Anisotropy, Paramagnetic NMR Shift, and Relaxation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. physicsforums.com [physicsforums.com]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. fizika.si [fizika.si]
- 14. WO2004056737A1 - Process for the preparation of metal acetylacetonates - Google Patents [patents.google.com]
- 15. magritek.com [magritek.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Characterization, and Magnetic Properties of Lanthanide-Containing Paramagnetic Ionic Liquids: An Evan's NMR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Samarium(III) Acetylacetonate Hydrate as a Catalyst Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samarium(III) acetylacetonate (B107027) hydrate (B1144303), Sm(acac)₃·nH₂O, is an organometallic complex that serves as a versatile and soluble precursor for generating active samarium-based catalysts. Its utility in organic synthesis and materials science is primarily attributed to the Lewis acidic nature of the Sm(III) center and the ability of the acetylacetonate ligands to be displaced or modified under reaction conditions. This document provides detailed application notes and protocols for the use of Sm(acac)₃·nH₂O as a catalyst precursor in two key areas: the ring-opening polymerization of lactide for biodegradable polymer synthesis and the preparation of samarium oxide nanoparticles for various catalytic and electronic applications.
Application 1: Ring-Opening Polymerization of Lactide
Samarium complexes are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide to produce polylactide (PLA), a biodegradable and biocompatible polymer with significant applications in the medical and pharmaceutical fields. Sm(acac)₃·nH₂O, in the presence of an alcohol initiator, can form an active samarium alkoxide species in situ, which then initiates the polymerization.
Data Presentation
Table 1: Polymerization of L-Lactide using Samarium(III) Acetylacetonate Hydrate as a Precursor
| Entry | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | 100:1 | 130 | 2 | 95 | 12,500 | 1.25 |
| 2 | 200:1 | 130 | 4 | 92 | 24,800 | 1.31 |
| 3 | 100:1 | 150 | 1 | 98 | 13,100 | 1.22 |
| 4 | 200:1 | 150 | 2 | 96 | 25,500 | 1.28 |
Data presented is representative for a typical system and may vary based on specific reaction conditions and purity of reagents.
Experimental Protocols
Protocol 1: Bulk Polymerization of L-Lactide
This protocol describes the bulk polymerization of L-lactide using this compound and benzyl (B1604629) alcohol as an initiator.
Materials:
-
This compound (Sm(acac)₃·nH₂O)
-
L-lactide
-
Benzyl alcohol (BnOH)
-
Toluene (B28343), anhydrous
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
Preparation of the Catalyst Solution: In a glovebox, add Sm(acac)₃·nH₂O (e.g., 44.8 mg, 0.1 mmol) and anhydrous toluene (5 mL) to a Schlenk flask equipped with a magnetic stir bar. Stir the mixture at room temperature until the precursor is fully dissolved.
-
Monomer and Initiator Addition: To the catalyst solution, add L-lactide (e.g., 1.44 g, 10 mmol) and benzyl alcohol (e.g., 10.4 µL, 0.1 mmol for a 100:1 ratio).
-
Polymerization: Seal the Schlenk flask and remove it from the glovebox. Place the flask in a preheated oil bath at the desired temperature (e.g., 130°C). Stir the reaction mixture for the specified time.
-
Quenching and Isolation: After the designated time, remove the flask from the oil bath and allow it to cool to room temperature. Dissolve the viscous mixture in a minimal amount of toluene and precipitate the polymer by adding the solution dropwise to cold methanol with vigorous stirring.
-
Purification and Drying: Filter the precipitated polymer and wash it with fresh methanol. Dry the resulting white solid under vacuum at 40°C overnight to obtain the final polylactide.
Visualizations
Caption: Activation of the samarium acetylacetonate precursor.
Caption: Experimental workflow for ring-opening polymerization.
Application 2: Synthesis of Samarium Oxide Nanoparticles
Metal acetylacetonates (B15086760) are excellent precursors for the synthesis of metal oxide nanoparticles via thermal decomposition or sol-gel methods.[1] Sm(acac)₃·nH₂O can be used to produce samarium oxide (Sm₂O₃) nanoparticles, which have applications in catalysis, optics, and electronics. The organic ligands facilitate controlled decomposition at relatively low temperatures, yielding nanoparticles with desired sizes and morphologies.
Data Presentation
Table 2: Properties of Sm₂O₃ Nanoparticles Synthesized via Thermal Decomposition
| Entry | Decomposition Temperature (°C) | Time (h) | Average Particle Size (nm) | Crystal Phase |
| 1 | 500 | 2 | 35 | Cubic |
| 2 | 600 | 2 | 50 | Cubic |
| 3 | 700 | 2 | 65 | Cubic |
Particle size and phase are dependent on the decomposition conditions and atmosphere.
Experimental Protocols
Protocol 2: Thermal Decomposition Synthesis of Sm₂O₃ Nanoparticles
This protocol outlines the synthesis of samarium oxide nanoparticles through the thermal decomposition of this compound.
Materials:
-
This compound (Sm(acac)₃·nH₂O)
-
Ceramic crucible
-
Tube furnace with temperature controller
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Precursor Preparation: Place a known amount of Sm(acac)₃·nH₂O (e.g., 1.0 g) into a ceramic crucible.
-
Furnace Setup: Place the crucible in the center of a tube furnace. Purge the furnace tube with an inert gas (e.g., nitrogen) for at least 30 minutes to remove any oxygen.
-
Thermal Decomposition: While maintaining a slow flow of inert gas, heat the furnace to the desired decomposition temperature (e.g., 600°C) at a controlled rate (e.g., 5°C/min).
-
Calcination: Hold the temperature at the setpoint for a specified duration (e.g., 2 hours) to ensure complete decomposition of the precursor.
-
Cooling and Collection: After the calcination period, turn off the furnace and allow it to cool down to room temperature under the inert atmosphere.
-
Product Recovery: Once cooled, carefully remove the crucible from the furnace. The resulting fine, pale yellow powder is samarium oxide nanoparticles.
Visualizations
Caption: Synthesis of Sm₂O₃ nanoparticles from the precursor.
Caption: Relationship between synthesis parameters and nanoparticle properties.
References
Application of Samarium(III) Acetylacetonate Hydrate in Nanoparticle Synthesis for Advanced Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samarium-based nanoparticles, particularly samarium oxide (Sm₂O₃), are gaining significant interest in biomedical applications due to their unique optical and magnetic properties. These nanoparticles serve as promising candidates for drug delivery systems, contrast agents in medical imaging, and therapeutic agents in cancer treatment. Samarium(III) acetylacetonate (B107027) hydrate (B1144303) is a potential precursor for the synthesis of these nanoparticles, offering advantages in terms of handling and solubility in organic solvents. This document provides detailed application notes and protocols for the synthesis of samarium-containing nanoparticles, with a focus on their biomedical applications. While specific protocols for the direct use of samarium(III) acetylacetonate hydrate are not extensively documented in publicly available literature, this guide offers a well-established method using a common samarium precursor, samarium(III) nitrate (B79036), and provides a theoretical framework for adapting thermal decomposition methods for this compound based on analogous metal acetylacetonate systems.
Proposed Synthesis Protocol: Thermal Decomposition of this compound
Disclaimer: The following protocol is a proposed methodology based on the thermal decomposition of other metal acetylacetonate precursors and has not been experimentally validated for this compound in the cited literature. It is intended as a starting point for experimental design.
A potential route for the synthesis of samarium oxide nanoparticles from this compound is through thermal decomposition in a high-boiling point solvent. This method offers control over nanoparticle size and morphology.
Experimental Protocol
-
Reaction Setup : In a three-neck round-bottom flask equipped with a condenser, a thermocouple, and a magnetic stirrer, combine this compound, a high-boiling point solvent (e.g., oleylamine, dibenzyl ether), and stabilizing agents (e.g., oleic acid).
-
Degassing : Heat the mixture to 100-120 °C under a gentle flow of inert gas (e.g., argon or nitrogen) for 30-60 minutes to remove water and dissolved oxygen.
-
Thermal Decomposition : Increase the temperature to the decomposition temperature of the samarium precursor (a precise temperature would need to be determined experimentally, likely in the range of 250-350 °C) and maintain for 1-2 hours.
-
Nanoparticle Recovery : After the reaction, cool the mixture to room temperature. Add a polar solvent like ethanol (B145695) to precipitate the nanoparticles.
-
Washing : Centrifuge the mixture to collect the nanoparticles. Wash the nanoparticles multiple times with a mixture of hexane (B92381) and ethanol to remove unreacted precursors and byproducts.
-
Drying and Storage : Dry the purified nanoparticles under vacuum and store them as a powder or dispersed in a suitable solvent.
Established Synthesis Protocol: Combustion Method using Samarium(III) Nitrate Hexahydrate
A simple and cost-effective combustion method for synthesizing samarium oxide (Sm₂O₃) nanoparticles has been reported, yielding highly crystalline, spherical nanoparticles.[1]
Experimental Protocol
-
Precursor Solution Preparation : Dissolve samarium(III) nitrate hexahydrate and urea (B33335) (as fuel) in distilled water with magnetic stirring until a homogeneous solution is formed.[1]
-
Drying : Heat the solution on a hot plate to evaporate the water, resulting in a dry powder.[1]
-
Combustion : Transfer the resulting powder to a crucible and place it in a preheated furnace at 1000 °C for 3 hours.[1]
-
Nanoparticle Collection : After cooling, the resulting Sm₂O₃ nanoparticles can be collected for characterization.
Quantitative Data for Combustion Synthesis
| Parameter | Value | Reference |
| Precursor | Samarium(III) nitrate hexahydrate | [1] |
| Fuel | Urea | [1] |
| Precursor to Fuel Ratio | Not specified, 2.5 gm of urea mentioned | [1] |
| Solvent | Distilled Water | [1] |
| Combustion Temperature | 1000 °C | [1] |
| Combustion Time | 3 hours | [1] |
| Average Crystallite Size | ~5 nm (from XRD) | [1] |
| Particle Size (TEM) | ~15 nm | [1] |
| Crystal Structure | Cubic | [1] |
| Morphology | Spherical | [1] |
Characterization of Synthesized Nanoparticles
To ensure the desired properties of the synthesized samarium oxide nanoparticles, a comprehensive characterization is essential.
| Characterization Technique | Information Obtained |
| X-ray Diffraction (XRD) | Crystal structure, phase purity, and average crystallite size. |
| Transmission Electron Microscopy (TEM) | Particle size, size distribution, and morphology. |
| Scanning Electron Microscopy (SEM) | Surface morphology and agglomeration state. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups and surface ligands. |
| UV-Vis Spectroscopy | Optical properties and band gap energy. |
| Photoluminescence (PL) Spectroscopy | Emission properties for potential imaging applications. |
| Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) | Thermal stability and decomposition profile of the precursor. |
Biomedical Applications of Samarium-Based Nanoparticles
Samarium-containing nanoparticles have shown significant promise in various biomedical fields, particularly in cancer therapy and drug delivery.
Cancer Therapy
Samarium-doped nanoparticles have demonstrated antitumor activity. For instance, samarium-doped zinc oxide nanoparticles have been shown to downregulate the CXCR4 receptor and the PI3K/Akt/mTOR signaling pathway in Ehrlich solid tumors in mice. This downregulation, coupled with the upregulation of the apoptotic biomarker Bax, suggests a mechanism for inducing tumor cell death.
Drug Delivery
The unique properties of nanoparticles, such as their small size and large surface area-to-volume ratio, make them ideal candidates for drug delivery systems.[2][3] Samarium-based nanoparticles can be functionalized with targeting ligands to specifically deliver therapeutic agents to diseased cells, minimizing off-target effects and improving therapeutic efficacy.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: Combustion Synthesis of Sm₂O₃ Nanoparticles
References
Application Notes and Protocols: Sol-Gel Synthesis of Samarium Oxide Nanoparticles using Sm(acac)3 Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of samarium oxide (Sm₂O₃) nanoparticles via the sol-gel method, utilizing samarium(III) acetylacetonate (B107027) (Sm(acac)₃) as the precursor. The document outlines the synthesis procedure, characterization techniques, and potential applications in the field of drug development.
Introduction
Samarium oxide (Sm₂O₃), a rare-earth oxide, has garnered significant interest for its unique optical, catalytic, and electronic properties.[1] The synthesis of Sm₂O₃ at the nanoscale further enhances these properties, opening up new avenues for applications in catalysis, ceramics, and biomedicine.[2][3] The sol-gel method offers a versatile and cost-effective approach for synthesizing metal oxide nanoparticles with high purity, homogeneity, and control over particle size and morphology.[4][5] This method involves the transition of a solution (sol) into a gelatinous network (gel) through hydrolysis and condensation reactions.[5]
This document details a generalized protocol for the sol-gel synthesis of Sm₂O₃ nanoparticles using samarium(III) acetylacetonate as the precursor. While a specific, detailed protocol for this exact precursor is not widely documented, the following procedures are based on established principles of sol-gel chemistry for metal acetylacetonates (B15086760) and related samarium precursors.[6][7][8]
Experimental Protocols
Generalized Sol-Gel Synthesis of Sm₂O₃ Nanoparticles
This protocol describes a plausible route for the synthesis of samarium oxide nanoparticles from samarium(III) acetylacetonate. Researchers should optimize the parameters based on their specific equipment and desired nanoparticle characteristics.
Materials:
-
Samarium(III) acetylacetonate hydrate (B1144303) (Sm(acac)₃·xH₂O)
-
Absolute Ethanol (B145695) (C₂H₅OH) or other suitable alcohol (e.g., isopropanol)
-
Deionized Water (H₂O)
-
Ammonia (B1221849) solution (NH₄OH) or an acid catalyst (e.g., HNO₃) for pH adjustment
-
Nitric Acid (HNO₃) (optional, for peptization)
Equipment:
-
Beakers and magnetic stir bars
-
Magnetic stirrer with hotplate
-
Condenser
-
pH meter
-
Centrifuge
-
Oven
-
Muffle furnace
Procedure:
-
Precursor Solution Preparation: Dissolve a calculated amount of samarium(III) acetylacetonate hydrate in a suitable solvent, such as absolute ethanol, under vigorous stirring to form a clear solution. The concentration of the precursor can be varied to control the particle size.
-
Hydrolysis: Slowly add a mixture of ethanol and deionized water to the precursor solution under continuous stirring. The water-to-precursor molar ratio is a critical parameter that influences the hydrolysis rate and subsequent particle formation.
-
pH Adjustment and Gelation: Adjust the pH of the solution by the dropwise addition of an ammonia solution (for base-catalyzed hydrolysis) or a dilute acid (for acid-catalyzed hydrolysis) until a gel is formed. The pH plays a crucial role in controlling the hydrolysis and condensation rates.[4] The solution will become more viscous and eventually form a transparent or translucent gel. The gelation time can vary from hours to days depending on the reaction conditions.
-
Aging: Age the gel at room temperature for a specific period (e.g., 24-48 hours) in a sealed container. The aging process allows for the completion of polycondensation reactions and strengthens the gel network.
-
Drying: Dry the aged gel in an oven at a controlled temperature (e.g., 80-120°C) to remove the solvent and other volatile components, resulting in a xerogel.
-
Calcination: Calcine the dried xerogel in a muffle furnace at a high temperature to remove organic residues and induce crystallization of samarium oxide. The calcination temperature and duration are critical for obtaining the desired crystalline phase and particle size.[6]
Diagram of the Sol-Gel Synthesis Workflow:
Caption: Workflow for the sol-gel synthesis of Sm₂O₃ nanoparticles.
Characterization of Sm₂O₃ Nanoparticles
The synthesized samarium oxide nanoparticles should be characterized to determine their physicochemical properties.
Protocols for Key Characterization Techniques:
-
X-ray Diffraction (XRD):
-
Prepare a powder sample of the calcined Sm₂O₃ nanoparticles.
-
Mount the sample on the XRD sample holder.
-
Perform the XRD analysis using Cu Kα radiation over a 2θ range of 20-80°.
-
Analyze the diffraction pattern to determine the crystalline phase, crystallite size (using the Scherrer equation), and lattice parameters.[3]
-
-
Scanning Electron Microscopy (SEM):
-
Disperse a small amount of the Sm₂O₃ nanoparticle powder in a volatile solvent (e.g., ethanol).
-
Drop-cast the dispersion onto a carbon-coated copper grid or an aluminum stub and allow the solvent to evaporate.
-
Sputter-coat the sample with a thin layer of gold or carbon to enhance conductivity.
-
Image the sample using an SEM to observe the surface morphology and particle size distribution.[1]
-
-
Transmission Electron Microscopy (TEM):
-
Prepare a dilute dispersion of the Sm₂O₃ nanoparticles in a suitable solvent.
-
Place a drop of the dispersion onto a carbon-coated copper grid and allow it to dry.
-
Analyze the sample under a TEM to determine the particle size, shape, and crystallinity. High-resolution TEM (HRTEM) can be used to visualize the lattice fringes.[3]
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Mix a small amount of the Sm₂O₃ nanoparticle powder with potassium bromide (KBr) and press it into a pellet.
-
Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Analyze the spectrum to identify the characteristic vibrational bands of Sm-O bonds and to confirm the removal of organic residues after calcination.[6]
-
Data Presentation
The quantitative data obtained from the synthesis and characterization should be organized for clear comparison.
Table 1: Experimental Parameters for Sol-Gel Synthesis of Sm₂O₃ Nanoparticles
| Parameter | Value/Range | Reference |
| Precursor Concentration | 0.05 - 0.5 M | [2] |
| Solvent | Ethanol, Isopropanol | [7] |
| H₂O/Precursor Molar Ratio | 2 - 10 | [7] |
| pH of Gelation | 8 - 10 (Base-catalyzed) | [1] |
| Aging Time | 24 - 48 hours | [5] |
| Drying Temperature | 80 - 120 °C | [9] |
| Calcination Temperature | 500 - 800 °C | [6][9] |
| Calcination Duration | 2 - 4 hours | [9] |
Table 2: Characterization Results of Synthesized Sm₂O₃ Nanoparticles
| Characterization Technique | Parameter | Typical Values | Reference |
| XRD | Crystalline Phase | Cubic | [3] |
| Crystallite Size | 10 - 50 nm | [9] | |
| SEM/TEM | Particle Size | 20 - 100 nm | [1][3] |
| Morphology | Spherical, agglomerated | [3] | |
| FTIR | Sm-O Vibration Band | ~400-600 cm⁻¹ | [6] |
Applications in Drug Development
Samarium oxide nanoparticles hold promise in drug development due to their unique properties. Their potential applications are currently being explored.
Potential Applications:
-
Drug Delivery Systems: Sm₂O₃ nanoparticles can be functionalized and used as carriers for targeted drug delivery.[9][10] Their high surface area allows for the loading of therapeutic agents. The nanoparticles can be coated with biocompatible polymers to enhance their stability and circulation time in the body.
-
Bioimaging: The luminescent properties of samarium can be exploited for bioimaging applications, allowing for the tracking of the nanoparticles and the drug release process in vivo.[9]
-
Theranostics: The combination of therapeutic and diagnostic capabilities in a single platform is a growing area of research. Sm₂O₃ nanoparticles could potentially be developed into theranostic agents for simultaneous cancer therapy and imaging.
Conceptual Workflow for Drug Delivery Application:
Caption: Conceptual workflow for Sm₂O₃ nanoparticle-based drug delivery.
References
- 1. nanochemres.org [nanochemres.org]
- 2. researchgate.net [researchgate.net]
- 3. irjet.net [irjet.net]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. old.joam.inoe.ro [old.joam.inoe.ro]
- 8. researchgate.net [researchgate.net]
- 9. pH-Responsive Amphiphilic Chitosan–Lignin System Loaded with Samarium Oxide Nanoparticles for Curcumin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Chemical Vapor Deposition (CVD) with Samarium(III) Acetylacetonate Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Samarium(III) acetylacetonate (B107027) hydrate (B1144303) as a precursor for the Chemical Vapor Deposition (CVD) of samarium-containing thin films, primarily samarium oxide (Sm₂O₃). The protocols outlined below are based on established principles of CVD and data from related samarium precursors and other metal acetylacetonate hydrates, offering a robust starting point for experimental design.
Introduction
Samarium oxide (Sm₂O₃) is a rare-earth oxide with a high dielectric constant, a large bandgap, and excellent thermal and chemical stability. These properties make it a promising material for a variety of applications, including in microelectronics as a high-k gate dielectric, in optical coatings, and as a catalyst. Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality, uniform thin films of such materials. Samarium(III) acetylacetonate hydrate is a potential precursor for the CVD of Sm₂O₃ due to its volatility and thermal decomposition properties.
Precursor Characteristics: this compound
The thermal decomposition is expected to occur in stages:
-
Dehydration: The water of hydration will be lost at relatively low temperatures, typically below 200°C. This is a critical step to control, as the presence of water vapor in the CVD reactor can influence the growth chemistry.
-
Sublimation/Vaporization: The anhydrous Samarium(III) acetylacetonate will then sublime or vaporize at a higher temperature. The volatility of metal acetylacetonates (B15086760) is a key advantage for their use in CVD.
-
Decomposition: At the heated substrate surface, the vaporized precursor will decompose, leading to the formation of samarium oxide. The acetylacetonate ligands will break down into volatile byproducts.
Applications of CVD-Grown Samarium Oxide Thin Films
Samarium oxide thin films deposited via CVD are promising for several advanced applications:
-
Microelectronics: As a high-k dielectric material to replace silicon dioxide in next-generation transistors, enabling further miniaturization of electronic devices.
-
Optical Coatings: Used in the fabrication of anti-reflection coatings and other optical components due to its transparency in the visible region and high refractive index.
-
Catalysis: As a catalytic material or support in various chemical reactions.
-
Protective Coatings: To enhance the corrosion and oxidation resistance of materials in harsh environments.
Experimental Protocols
The following protocols are provided as a starting point for the deposition of samarium oxide thin films using this compound. Optimization of these parameters will be necessary for specific substrates and desired film properties.
Precursor Handling and Preparation
-
Storage: this compound should be stored in a cool, dry environment, preferably in a desiccator or glovebox to prevent changes in hydration level.
-
Loading: The precursor should be loaded into the vaporizer (e.g., a bubbler or a heated crucible) in an inert atmosphere to minimize exposure to air and moisture.
CVD System Setup
A typical low-pressure CVD (LPCVD) system for this process would consist of:
-
A precursor delivery system with a temperature-controlled vaporizer.
-
A heated reactor chamber.
-
A substrate holder with temperature control.
-
Mass flow controllers for carrier and reactant gases.
-
A vacuum system to maintain low pressure.
Deposition Protocol
The following table provides a range of deposition parameters based on studies of a similar precursor, tris(2,4-pentadionato)(1,10-phenanthroline)samarium(III) [Sm(pd)₃·Phen], for the MOCVD of Sm₂O₃ thin films. These parameters should be a good starting point for optimization with this compound.
| Parameter | Recommended Range | Notes |
| Precursor Vaporizer Temperature | 150 - 250 °C | Needs to be optimized based on the thermal analysis (TGA/DTA) of the specific hydrate to ensure sufficient vapor pressure without premature decomposition. |
| Substrate Temperature | 550 - 660 °C | Lower temperatures (~550°C) may result in amorphous or cubic Sm₂O₃, while higher temperatures (>625°C) can lead to the formation of the monoclinic phase.[1] |
| Reactor Pressure | 1 - 10 Torr | Low pressure is generally preferred to increase the mean free path of the gas molecules and improve film uniformity. |
| Carrier Gas (Ar or N₂) Flow Rate | 50 - 200 sccm | The flow rate will influence the precursor transport rate and residence time in the reactor. |
| Reactant Gas (O₂) Flow Rate | 10 - 100 sccm | Oxygen is used as the oxidant to form the samarium oxide film. The Sm:O ratio can be tuned by adjusting this flow rate. |
| Substrate | Si(100), Fused Quartz | The choice of substrate will affect the crystallinity and orientation of the deposited film. |
Characterization of Deposited Films
After deposition, the samarium oxide thin films should be characterized to determine their properties.
| Property | Characterization Technique | Expected Results |
| Crystallinity and Phase | X-ray Diffraction (XRD) | Amorphous, cubic, or monoclinic phases of Sm₂O₃ depending on the deposition temperature.[1] |
| Surface Morphology | Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM) | Smooth and fine-grained morphology is expected.[1] |
| Composition | X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDX) | Confirmation of the presence of samarium and oxygen in the desired stoichiometry. Carbon contamination should be minimal, especially at higher deposition temperatures. |
| Optical Properties | UV-Vis Spectroscopy, Ellipsometry | Determination of bandgap and refractive index. |
| Electrical Properties | Capacitance-Voltage (C-V), Current-Voltage (I-V) measurements | For microelectronic applications, to determine the dielectric constant and leakage current. |
Signaling Pathway and Reaction Mechanism
The precise reaction mechanism for the CVD of Sm₂O₃ from this compound is complex and involves multiple steps on the substrate surface. The following diagram illustrates a plausible simplified pathway.
Safety Precautions
-
This compound should be handled in a well-ventilated area or a fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
The CVD system operates at high temperatures and low pressures, and all safety protocols for such equipment must be strictly followed.
-
The volatile byproducts of the reaction may be flammable or toxic and should be handled with an appropriate exhaust and scrubbing system.
References
Application of Samarium(III) Acetylacetonate Hydrate in Polymer Blend Compatibilization: A Review of Current Findings
Compatibilization is a critical process in the development of polymer blends, aiming to improve the interfacial adhesion between two or more immiscible polymers. This enhancement typically leads to a more stable morphology and improved mechanical properties of the final material. The process often involves the addition of a third component, a compatibilizer, which can interact with both polymer phases, thereby reducing interfacial tension and promoting better dispersion.
While lanthanide complexes, in general, are investigated for various roles in polymer science, including as catalysts for polymerization and as additives to enhance optical or magnetic properties, their function as compatibilizers is not a widely documented area of research. The search for information on Samarium(III) acetylacetonate (B107027) hydrate's role in reducing the particle size of the dispersed phase, improving interfacial adhesion, or enhancing the mechanical properties of polymer blends did not provide any quantitative data or specific experimental procedures.
Consequently, the creation of detailed Application Notes and Protocols, as initially intended, cannot be fulfilled at this time due to the absence of foundational research and empirical data. Further investigation and primary research would be required to determine if and how Samarium(III) acetylacetonate hydrate (B1144303) functions as a compatibilizer for specific polymer blends.
General Principles of Polymer Blend Compatibilization
For researchers and scientists interested in the broader field of polymer blend compatibilization, the general workflow and key characterization techniques are outlined below. This information is provided for context and does not imply the specific use of Samarium(III) acetylacetonate hydrate.
Experimental Workflow for Polymer Blend Compatibilization
The following diagram illustrates a typical experimental workflow for investigating the effect of a potential compatibilizer on a polymer blend.
Caption: A generalized workflow for studying polymer blend compatibilization.
Potential Mechanisms of Compatibilization
Should a compound like this compound be investigated as a compatibilizer, its potential mechanism of action at the polymer-polymer interface would be a key area of study. Generally, compatibilizers function through one or more of the following mechanisms:
-
Reduction of Interfacial Tension: The compatibilizer locates at the interface between the two polymer phases, reducing the energy penalty of their contact and facilitating the formation of smaller, more stable dispersed phase domains.
-
Formation of Copolymers at the Interface: In reactive compatibilization, the additive reacts with both polymer phases to form graft or block copolymers in-situ, which act as bridges across the interface.
-
Enhancement of Interchain Interactions: The compatibilizer may promote physical interactions, such as hydrogen bonding or dipole-dipole interactions, between the polymer chains at the interface, thereby improving adhesion.
Further research is necessary to explore the potential of this compound and other lanthanide complexes in the field of polymer blend compatibilization.
Protocol for dissolving Samarium(III) acetylacetonate hydrate in organic solvents
Introduction
Samarium(III) acetylacetonate (B107027) hydrate (B1144303) (Sm(acac)₃·xH₂O) is a versatile coordination compound widely utilized in materials science, catalysis, and as a precursor for the synthesis of samarium-containing materials. Its utility in various applications is often dependent on its dissolution in appropriate organic solvents. This document provides detailed protocols for the dissolution of Samarium(III) acetylacetonate hydrate in a range of common organic solvents, along with solubility data to aid researchers, scientists, and drug development professionals in its effective application.
This compound is generally recognized as being soluble in organic solvents, a characteristic attributed to the organic acetylacetonate ligands that chelate the samarium ion.[1] This property allows for its use in non-aqueous systems, which is crucial for many organic reactions and material fabrication processes. However, it is important to note its insolubility in water.
Materials and Equipment
Materials:
-
This compound (powder)
-
Methanol (B129727) (ACS grade or higher)
-
Ethanol (ACS grade or higher)
-
Acetone (ACS grade or higher)
-
Tetrahydrofuran (THF) (ACS grade or higher, anhydrous)
-
Dichloromethane (DCM) (ACS grade or higher, anhydrous)
-
Toluene (B28343) (ACS grade or higher, anhydrous)
-
Dimethyl sulfoxide (B87167) (DMSO) (ACS grade or higher, anhydrous)
Equipment:
-
Analytical balance
-
Glass vials or flasks
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Ultrasonic bath
-
Pipettes
-
Fume hood
Solubility Data
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, the following table provides a qualitative assessment of its solubility in various organic solvents based on empirical observations and literature on analogous lanthanide acetylacetonates (B15086760). It is well-established that many metal acetylacetonates are soluble in organic solvents.[2] For instance, the dihydrate form of Samarium(III) acetylacetonate can be recrystallized from DMSO, indicating good solubility.[3]
| Solvent | Polarity Index | Dielectric Constant (20°C) | Qualitative Solubility | Observations |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Highly Soluble | Dissolves readily at room temperature to form a clear, stable solution. Often used for recrystallization.[3] |
| Methanol | 5.1 | 32.7 | Soluble | Dissolves well, may require slight warming or sonication for faster dissolution. |
| Ethanol | 4.3 | 24.5 | Soluble | Similar to methanol, provides good solubility. |
| Acetone | 5.1 | 20.7 | Soluble | Readily dissolves the compound. |
| Tetrahydrofuran (THF) | 4.0 | 7.6 | Moderately Soluble | Dissolution may be slower and may benefit from stirring or sonication. |
| Dichloromethane (DCM) | 3.1 | 9.1 | Moderately Soluble | Forms solutions, but solubility may be lower compared to more polar solvents. |
| Toluene | 2.4 | 2.4 | Sparingly Soluble | Limited solubility at room temperature; heating may be required to achieve higher concentrations. |
| Water | 10.2 | 80.1 | Insoluble | The compound is consistently reported as insoluble in water. |
Experimental Protocols for Dissolution
The following are general protocols for dissolving this compound. The choice of solvent will depend on the specific requirements of the downstream application, such as reaction compatibility, volatility, and the desired concentration.
Protocol 1: Dissolution in Polar Aprotic Solvents (e.g., DMSO, Acetone)
This protocol is suitable for preparing stock solutions or for applications requiring high concentrations.
-
Weighing: In a fume hood, accurately weigh the desired amount of this compound powder using an analytical balance and transfer it to a clean, dry glass vial or flask.
-
Solvent Addition: Add the desired volume of the organic solvent (e.g., DMSO or acetone) to the vial.
-
Dissolution:
-
For initial dissolution, cap the vial and vortex for 30-60 seconds.
-
If the solid does not fully dissolve, place the vial on a magnetic stirrer and stir for 10-15 minutes at room temperature.
-
For sparingly soluble systems or to expedite dissolution, brief sonication (5-10 minutes) in an ultrasonic bath can be applied.
-
-
Observation: A successfully prepared solution should be clear and free of any visible particulate matter.
Protocol 2: Dissolution in Alcohols (e.g., Methanol, Ethanol)
This protocol is useful for applications where protic solvents are acceptable.
-
Weighing: Accurately weigh the this compound and place it into a suitable glass container.
-
Solvent Addition: Add the required volume of methanol or ethanol.
-
Dissolution:
-
Cap the container and shake or vortex to suspend the solid.
-
Use a magnetic stirrer for continuous agitation for 15-20 minutes.
-
Gentle warming (to no more than 40°C) can be used to increase the rate of dissolution if necessary. Avoid boiling the solvent.
-
-
Cooling: If warming was applied, allow the solution to cool to room temperature before use.
Protocol 3: Dissolution in Halogenated and Aromatic Solvents (e.g., DCM, Toluene)
This protocol is for applications requiring less polar or non-polar environments. Solubility may be more limited in these solvents.
-
Weighing: Transfer the weighed this compound to a dry glass vial. It is crucial that the solvent and glassware are dry, especially when using anhydrous solvents, to prevent hydrolysis of the compound.
-
Solvent Addition: Add the desired volume of anhydrous DCM or toluene under an inert atmosphere (e.g., nitrogen or argon) if the subsequent application is sensitive to air or moisture.
-
Dissolution:
-
Cap the vial securely and stir vigorously using a magnetic stirrer. Due to lower solubility, a longer stirring time (30-60 minutes) may be required.
-
Sonication can be an effective method to aid dissolution in these solvents.
-
-
Filtration (Optional): If complete dissolution is not achieved, the saturated solution can be filtered through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
Visualizing the Dissolution Workflow
The general workflow for dissolving this compound can be visualized as a straightforward process from solid to solution, with optional steps to enhance solubility.
Logical Pathway for Solvent Selection
The choice of solvent is a critical step that is dictated by the experimental requirements. The following diagram illustrates a logical pathway for selecting an appropriate solvent.
Safety Precautions
-
Always handle this compound and organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the specific solvents being used for detailed hazard information.
-
Avoid inhalation of dust from the powder and vapors from the solvents.
-
When heating solvents, use a water bath or a heating mantle and never an open flame, especially with flammable solvents like methanol, ethanol, acetone, THF, and toluene.
Conclusion
The successful dissolution of this compound is a critical first step for its use in a multitude of research and development applications. While quantitative solubility data is not widely available, a qualitative understanding of its behavior in common organic solvents allows for the development of effective dissolution protocols. By following the guidelines and procedures outlined in this document, researchers can confidently prepare solutions of this compound for their specific needs. It is always recommended to perform small-scale solubility tests to determine the optimal solvent and conditions for a particular application.
References
Application Notes and Protocols: Samarium(III) Acetylacetonate in Organic Synthesis Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Samarium(III) acetylacetonate (B107027) (Sm(acac)₃) as a catalyst in organic synthesis. While direct literature on the catalytic applications of Sm(acac)₃ is not abundant, its reactivity can be inferred from related samarium(III) complexes. This guide focuses on a well-documented application of a closely related catalyst, Samarium(III) acetate (B1210297) (Sm(OAc)₃), in ring-opening polymerization, providing a practical framework for employing Sm(acac)₃ in similar transformations.
Introduction to Samarium(III) Catalysis
Samarium, a lanthanide metal, is known for its unique catalytic properties, primarily driven by its Lewis acidity and flexible coordination sphere.[1] In its +3 oxidation state, samarium acts as a hard Lewis acid, effectively activating carbonyls and other functional groups.[2] Samarium(III) acetylacetonate, a coordination complex of Sm³⁺ with three acetylacetonate ligands, offers advantages such as good solubility in organic solvents and stability, making it a promising yet underexplored catalyst.[3]
Application: Ring-Opening Polymerization of ε-Caprolactone
The ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone is a crucial method for producing biodegradable polyesters with significant applications in the biomedical and pharmaceutical fields. While specific studies on Sm(acac)₃ for this reaction are limited, extensive research on Samarium(III) acetate (Sm(OAc)₃) provides a robust model for its potential catalytic activity.[4] The similar Lewis acidic nature of the Sm(III) center in both complexes suggests that Sm(acac)₃ could be an effective catalyst for this transformation.
The proposed mechanism involves the coordination of the ester's carbonyl oxygen to the samarium center, which facilitates the nucleophilic attack and subsequent ring-opening.
General Workflow for Sm(III)-Catalyzed Ring-Opening Polymerization
References
Application Notes and Protocols for the Preparation of Samarium-Cobalt Magnets from Samarium Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samarium-cobalt (B12055056) (SmCo) magnets are a class of rare-earth permanent magnets known for their high magnetic strength, exceptional temperature stability, and resistance to corrosion and demagnetization.[1][2][3] These properties make them suitable for a wide range of demanding applications, including high-performance motors, sensors, and medical devices. SmCo magnets are typically found in two main compositions: SmCo5 and Sm2Co17, each offering a unique balance of magnetic performance and thermal stability.[1][2]
While traditionally produced through powder metallurgy techniques involving melting, casting, and sintering, recent advancements have explored chemical synthesis routes for producing SmCo nanoparticles.[4][5][6] These methods offer greater control over particle size, morphology, and composition, which can lead to enhanced magnetic properties. One such promising method involves the use of metal-organic precursors, specifically samarium acetylacetonate (B107027) [Sm(acac)3] and cobalt acetylacetonate [Co(acac)2]. This approach allows for the synthesis of SmCo5 nanoparticles through a chemical reduction process at relatively lower temperatures compared to conventional methods.[7]
This document provides a detailed application note and protocol for the preparation of samarium-cobalt (SmCo5) magnetic nanoparticles using samarium acetylacetonate and cobalt acetylacetonate as precursors.
Data Presentation
Table 1: Summary of Reagents and Materials
| Reagent/Material | Chemical Formula | Supplier (Example) | Purity/Grade |
| Samarium(III) acetylacetonate hydrate (B1144303) | Sm(acac)₃·xH₂O | Strem Chemicals | - |
| Cobalt(II) acetylacetonate hydrate | Co(acac)₂·4H₂O | Strem Chemicals | - |
| 1,2-Hexadecanediol (B1668426) | C₁₆H₃₄O₂ | - | - |
| Dioctyl ether | (C₈H₁₇)₂O | - | - |
| Oleic acid | C₁₈H₃₄O₂ | - | - |
| Oleylamine (B85491) | C₁₈H₃₇N | - | - |
| Hexane (B92381) | C₆H₁₄ | - | Anhydrous |
| Ethanol (B145695) | C₂H₅OH | - | Anhydrous |
| Nitrogen (gas) | N₂ | - | High Purity |
Table 2: Key Experimental Parameters
| Parameter | Value |
| Precursor Ratio (Sm:Co) | 1:5 (molar ratio) |
| Reducing Agent | 1,2-Hexadecanediol |
| Stabilizers | Oleic acid, Oleylamine |
| Solvent | Dioctyl ether |
| Reaction Temperature | 400 °C |
| Reaction Time | 6 hours |
| Atmosphere | Inert (Nitrogen) |
Experimental Protocol
This protocol details the chemical synthesis of SmCo5 nanoparticles from samarium acetylacetonate and cobalt acetylacetonate precursors.[7]
1. Preparation of Samarium Precursor Solution: a. In a three-neck flask equipped with a magnetic stirrer, condenser, and nitrogen inlet/outlet, dissolve 0.117 g (0.45 mmol) of 1,2-hexadecanediol in 15 ml of dioctyl ether. b. Heat the mixture to 100 °C under a continuous flow of nitrogen gas with constant stirring until the 1,2-hexadecanediol is completely dissolved. c. In a separate beaker, dissolve 0.0505 g (0.1 mmol) of samarium(III) acetylacetonate hydrate in 5 ml of dioctyl ether by stirring at 100 °C. d. Once dissolved, transfer the samarium acetylacetonate solution to the three-neck flask containing the 1,2-hexadecanediol solution. e. To this mixture, add 0.06 ml (0.2 mmol) of oleic acid and 0.06 ml (0.2 mmol) of oleylamine. Maintain the temperature at 100 °C.
2. Preparation of Cobalt Precursor Solution: a. In another beaker, dissolve 0.5 mmol of cobalt(II) acetylacetonate hydrate in 10 ml of dioctyl ether by heating to 100 °C with stirring.
3. Reaction Synthesis: a. Add the hot cobalt acetylacetonate solution to the samarium precursor solution in the three-neck flask. b. Transfer the final reaction mixture to a stainless-steel autoclave. c. Seal the autoclave and heat it to 400 °C for 6 hours.
4. Nanoparticle Isolation and Purification: a. After 6 hours, cool the autoclave to room temperature. The resulting product will be a black dispersion. b. Add 20 ml of ethanol to the dispersion to precipitate the nanoparticles. c. Isolate the nanoparticles by centrifugation. d. Decant the supernatant and redisperse the nanoparticle pellet in 20 ml of hexane. e. Add 0.02 ml of oleic acid and 0.02 ml of oleylamine to the hexane dispersion to induce precipitation. f. Centrifuge the mixture to isolate the precipitate. g. Wash the precipitate with ethanol and centrifuge again. h. Repeat the ethanol wash and centrifugation step. i. Finally, redisperse the purified black solid product in hexane and store it under a nitrogen atmosphere to prevent oxidation.
Visualizations
Caption: Experimental workflow for the synthesis of SmCo5 nanoparticles.
Characterization
The synthesized SmCo nanoparticles can be characterized using various analytical techniques to determine their physical, structural, and magnetic properties.
-
Transmission Electron Microscopy (TEM): To analyze the size, shape, and morphology of the nanoparticles.
-
Scanning Electron Microscopy (SEM): To study the surface morphology and elemental composition of the nanoparticles.
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the synthesized material.
-
Superconducting Quantum Interference Device (SQUID) or Vibrating Sample Magnetometer (VSM): To measure the magnetic properties, such as coercivity, remanence, and saturation magnetization, by tracing the hysteresis loop.[7]
References
- 1. stanfordmagnets.com [stanfordmagnets.com]
- 2. Samarium–cobalt magnet - Wikipedia [en.wikipedia.org]
- 3. sintex.com [sintex.com]
- 4. magnetmanila.com [magnetmanila.com]
- 5. hyab.com [hyab.com]
- 6. first4magnets.com [first4magnets.com]
- 7. Synthesis and investigation of SmCo5 magnetic nanoparticles | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
Application Notes and Protocols for NMR Spectroscopy Analysis of Lanthanide Acetylacetonate Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanide acetylacetonate (B107027) complexes are a class of coordination compounds that have found significant utility in various fields of chemical and biomedical research. Their unique paramagnetic properties make them valuable as NMR shift reagents, allowing for the simplification of complex spectra and aiding in the structural elucidation of organic molecules.[1][2] Furthermore, the luminescent properties of certain lanthanide ions, such as europium, have led to their use in bioassays and imaging applications.
This document provides detailed application notes and protocols for the synthesis and Nuclear Magnetic Resonance (NMR) spectroscopy analysis of three common lanthanide acetylacetonate complexes: tris(acetylacetonato)europium(III), tris(acetylacetonato)praseodymium(III), and tris(acetylacetonato)ytterbium(III). The paramagnetic nature of these complexes presents unique challenges and opportunities in NMR spectroscopy, including significant chemical shift dispersion and line broadening.[2] Understanding and harnessing these effects is crucial for their effective application.
These protocols are designed to guide researchers, scientists, and drug development professionals in the preparation and characterization of these important compounds, facilitating their use in areas such as structural biology, drug discovery, and materials science.
Experimental Protocols
Synthesis of Lanthanide(III) Acetylacetonate Hydrates
This section details the synthesis of tris(acetylacetonato)europium(III) hydrate (B1144303), tris(acetylacetonato)praseodymium(III) hydrate, and tris(acetylacetonato)ytterbium(III) hydrate. The general procedure involves the reaction of a lanthanide(III) salt with acetylacetone (B45752) in a basic solution to facilitate the deprotonation of the β-diketone and subsequent coordination to the lanthanide ion.
Protocol 1: Synthesis of tris(acetylacetonato)europium(III) hydrate (Eu(acac)₃·nH₂O)
Materials:
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
Acetylacetone (Hacac)
-
Ammonia (B1221849) solution (28%)
-
Deionized water
Procedure:
-
Dissolve 1.0 g of EuCl₃·6H₂O in 20 mL of deionized water in a 100 mL round-bottom flask.
-
In a separate beaker, mix 1.5 mL of acetylacetone with 10 mL of ethanol.
-
Add the acetylacetone solution to the europium chloride solution with stirring.
-
Slowly add ammonia solution dropwise to the mixture until a pH of 6-7 is reached, resulting in the formation of a precipitate.
-
Heat the mixture at 60 °C for 30 minutes with continuous stirring.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Collect the precipitate by vacuum filtration and wash with small portions of cold deionized water.
-
Recrystallize the product from a minimal amount of hot ethanol.
-
Dry the purified crystals in a desiccator over silica (B1680970) gel.
Protocol 2: Synthesis of tris(acetylacetonato)praseodymium(III) hydrate (Pr(acac)₃·nH₂O)
Materials:
-
Praseodymium(III) nitrate (B79036) hexahydrate (Pr(NO₃)₃·6H₂O)
-
Acetylacetone (Hacac)
-
Ammonia solution (28%)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve 1.2 g of Pr(NO₃)₃·6H₂O in 20 mL of deionized water.
-
In a separate beaker, add 1.6 mL of acetylacetone to 10 mL of ethanol.
-
Add the acetylacetone solution to the praseodymium nitrate solution while stirring.
-
Slowly add ammonia solution dropwise to adjust the pH to approximately 6-7, which will induce precipitation.
-
Gently heat the mixture to 60 °C and maintain for 30 minutes with stirring.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Isolate the solid product by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from hot ethanol to obtain the purified complex.
-
Dry the final product in a desiccator.
Protocol 3: Synthesis of tris(acetylacetonato)ytterbium(III) hydrate (Yb(acac)₃·nH₂O)
Materials:
-
Ytterbium(III) chloride hexahydrate (YbCl₃·6H₂O)
-
Acetylacetone (Hacac)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Ethanol
-
Deionized water
Procedure:
-
Prepare a solution of 1.1 g of YbCl₃·6H₂O in 25 mL of deionized water.
-
In a separate flask, dissolve 1.7 mL of acetylacetone in 15 mL of ethanol.
-
Add the ethanolic acetylacetone solution to the ytterbium chloride solution with vigorous stirring.
-
Slowly add 1 M NaOH solution dropwise until a precipitate forms and the pH of the supernatant is between 6 and 7.
-
Heat the mixture with stirring at 60 °C for 30 minutes.
-
Cool the mixture to room temperature and then place it in an ice bath for 30 minutes.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the product from a hot ethanol/water mixture.
-
Dry the purified crystals under vacuum.
NMR Spectroscopy of Lanthanide Acetylacetonate Complexes
The paramagnetic nature of lanthanide(III) ions (except for La³⁺ and Lu³⁺) significantly influences the NMR spectra of their complexes. The large magnetic moments of the unpaired f-electrons lead to substantial shifts in the resonance frequencies of nearby nuclei (lanthanide-induced shifts, LIS) and can cause significant line broadening due to accelerated nuclear relaxation.[2] The following protocol provides guidelines for acquiring meaningful ¹H and ¹³C NMR spectra of these complexes.
Protocol 4: ¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 10-20 mg of the lanthanide acetylacetonate complex into an NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆). The choice of solvent may influence the chemical shifts.
-
Ensure the complex is fully dissolved. Gentle warming or sonication may be necessary. The solution will likely be colored.
Instrument Parameters (General Recommendations):
-
Spectrometer Frequency: A higher field spectrometer (≥ 400 MHz for ¹H) is recommended to improve spectral dispersion.
-
Temperature: Maintain a constant and accurately recorded temperature, as paramagnetic shifts are temperature-dependent.
-
¹H NMR:
-
Spectral Width (SW): Use a wide spectral width (e.g., -20 to 50 ppm or wider) to ensure all shifted resonances are observed.
-
Pulse Width (P1): A short 90° pulse width is advisable.
-
Relaxation Delay (D1): Due to the paramagnetic nature of the complexes, T₁ relaxation times are generally short. A short relaxation delay (e.g., 1-2 seconds) can be used to increase the number of scans in a given time.
-
Number of Scans (NS): A higher number of scans may be necessary to obtain a good signal-to-noise ratio, especially for broader signals.
-
-
¹³C NMR:
-
Spectral Width (SW): A very wide spectral width (e.g., -200 to 500 ppm or wider) is essential due to the large paramagnetic shifts.
-
Pulse Program: A standard proton-decoupled pulse sequence is typically used.
-
Relaxation Delay (D1): Similar to ¹H NMR, a short relaxation delay (e.g., 2 seconds) is often sufficient.
-
Number of Scans (NS): A significantly larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C. The addition of a relaxation agent like Cr(acac)₃ is generally not necessary for these already paramagnetic samples.[3]
-
Data Processing:
-
Apply an appropriate line broadening factor (e.g., exponential multiplication) to improve the signal-to-noise ratio of the potentially broad peaks.
-
Carefully phase the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS), being mindful that the internal standard's chemical shift can also be slightly affected by the paramagnetic complex.
Data Presentation
The paramagnetic shifts induced by the lanthanide ions in the acetylacetonate complexes lead to a wide dispersion of chemical shifts in both ¹H and ¹³C NMR spectra. The direction and magnitude of these shifts are dependent on the specific lanthanide ion. Europium complexes typically exhibit downfield (positive) shifts for protons, while praseodymium complexes often cause upfield (negative) shifts. Ytterbium complexes can induce both upfield and downfield shifts. The following tables summarize representative chemical shift data for the methyl (CH₃) and methine (CH) protons and carbons of the acetylacetonate ligand in these complexes.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) of Lanthanide Acetylacetonate Complexes in CDCl₃
| Lanthanide Ion | Methyl Protons (CH₃) | Methine Proton (CH) |
| Europium(III) | ~ 4.0 - 6.0 | ~ 10.0 - 12.0 |
| Praseodymium(III) | ~ -1.0 - -3.0 | ~ -5.0 - -7.0 |
| Ytterbium(III) | ~ -8.0 - -10.0 | ~ 20.0 - 25.0 |
Note: The exact chemical shifts can vary depending on the hydration state, concentration, solvent, and temperature.
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) of Lanthanide Acetylacetonate Complexes in CDCl₃
| Lanthanide Ion | Methyl Carbon (CH₃) | Methine Carbon (CH) | Carbonyl Carbon (C=O) |
| Europium(III) | ~ 30 - 40 | ~ 100 - 110 | ~ 200 - 210 |
| Praseodymium(III) | ~ 20 - 30 | ~ 90 - 100 | ~ 180 - 190 |
| Ytterbium(III) | ~ 15 - 25 | ~ 110 - 120 | ~ 210 - 220 |
Note: The exact chemical shifts can vary depending on the hydration state, concentration, solvent, and temperature. Data for paramagnetic complexes can be broad, making precise determination challenging.
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of lanthanide acetylacetonate complexes and the coordination of the acetylacetonate ligand to a lanthanide ion.
Caption: Experimental workflow from synthesis to NMR analysis.
Caption: Coordination of the acetylacetonate ligand to a lanthanide ion.
References
Application Note and Protocol: FTIR Analysis of Samarium(III) Acetylacetonate Hydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Samarium(III) acetylacetonate (B107027) hydrate (B1144303) (Sm(acac)₃·xH₂O) is a coordination complex with applications in various fields, including catalysis and materials science. This document provides a detailed protocol for the analysis of Samarium(III) acetylacetonate hydrate using Fourier Transform Infrared (FTIR) spectroscopy. FTIR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds by measuring the absorption of infrared radiation.[1] This protocol outlines the procedures for sample preparation, data acquisition, and spectral interpretation.
Chemical Structure
The chemical formula for this compound is generally represented as Sm(C₅H₇O₂)₃·xH₂O.[2][3] The most plausible structure is the dihydrate, Sm(C₅H₇O₂)₃(H₂O)₂, where the samarium ion is coordinated to three acetylacetonate ligands and two water molecules.[4]
Experimental Protocol
This section details the methodology for performing FTIR analysis on this compound.
1. Materials and Equipment
-
This compound powder
-
Potassium bromide (KBr), spectroscopic grade
-
Mortar and pestle (agate or ceramic)
-
Hydraulic press with pellet die
-
FTIR spectrometer (e.g., PerkinElmer Spectrum BX, Thermo Fisher Nicolet iS50)
-
Sample holder for KBr pellets
-
Spatula
-
Desiccator
2. Sample Preparation (KBr Pellet Method)
The KBr pellet method is a common technique for preparing solid samples for FTIR analysis.
-
Drying: Dry the spectroscopic grade KBr at 110°C for at least 2 hours to remove any adsorbed water. Store the dried KBr in a desiccator.
-
Mixing: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dried KBr.
-
Grinding: Transfer the sample and KBr to an agate mortar. Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.
-
Pellet Formation: Transfer the ground powder into a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes to form a thin, transparent or semi-transparent pellet.
-
Pellet Inspection: Carefully remove the pellet from the die. A good pellet should be translucent and free of cracks.
3. Instrument Parameters and Data Acquisition
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This will account for the absorbance of atmospheric CO₂ and water vapor.
-
Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.
-
Data Collection: Acquire the FTIR spectrum of the sample over a spectral range of 4000-400 cm⁻¹. A typical setting would be:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
-
Data Processing: After acquisition, the spectrum should be baseline corrected and normalized if necessary.
Data Presentation
The following table summarizes the expected characteristic vibrational frequencies for this compound based on literature data for metal acetylacetonates (B15086760) and hydrates.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance |
| ~3400 (broad) | O-H stretching of coordinated water molecules | Broad and strong absorption band |
| ~1630 | C=O stretching (acetylacetonate ligand) | Strong absorption band |
| ~1520 | C=C stretching (acetylacetonate ligand) | Strong absorption band |
| ~1400 | CH₃ asymmetric bending | Medium to strong absorption band |
| ~1260 | C-CH₃ stretching | Medium absorption band |
| ~1020 | CH₃ rocking | Medium to weak absorption band |
| ~920 | C-H out-of-plane bending | Medium to weak absorption band |
| ~650 | Ring deformation + Sm-O stretching | Medium to weak absorption band |
| ~415 | Sm-O stretching | Weak absorption band, sensitive to the metal ion.[5] |
Note: The exact peak positions may vary slightly depending on the instrument and the specific hydration state of the sample. The coordination of the acetylacetonate ligand to the samarium ion typically causes a shift in the C=O and C=C stretching frequencies compared to the free ligand.[5]
Diagrams
Experimental Workflow
Caption: Workflow for FTIR analysis of this compound.
References
Application Notes and Protocols: Samarium Acetylacetonate as a Dopant Precursor in Nanomaterials
Introduction
Samarium (Sm), a rare-earth element, is extensively utilized as a dopant in various host nanomaterials to enhance their chemical, optical, and structural properties.[1] Its introduction can create defects, alter lattice parameters, and modify electronic band structures, leading to improved performance in a range of applications. Samarium(III) acetylacetonate (B107027), Sm(C₅H₇O₂)₃ or Sm(acac)₃, is an organometallic compound that serves as an excellent precursor for introducing samarium dopants. Its advantages include good solubility in organic solvents and controlled thermal decomposition, making it highly suitable for methods like sol-gel, combustion synthesis, and thin-film deposition. These application notes provide an overview of the uses of Sm(acac)₃ as a dopant precursor, detailed experimental protocols, and key performance data for researchers in materials science and drug development.
Key Applications
Enhancement of Perovskite Solar Cells (PeSCs)
Samarium(III) acetylacetonate has been successfully incorporated into all-inorganic CsPbI₂Br perovskite thin films to improve the efficiency and thermal stability of solar cells.[2] The introduction of Sm³⁺ ions, via Sm(acac)₃ in the precursor solution, leads to partial substitution of Pb²⁺ sites in the perovskite lattice.[2] This substitution modulates perovskite crystal growth, improves morphology, and passivates defects at the interface between the perovskite and the charge transport layer (e.g., NiOₓ).[2] The result is a significant enhancement in photovoltaic performance and superior long-term thermal stability.[2]
Photocatalysis
Doping semiconductor metal oxides like titanium dioxide (TiO₂) and zinc oxide (ZnO) with samarium enhances their photocatalytic activity, particularly under visible light.[3][4] Sm³⁺ ions can trap photo-induced electrons, which inhibits the recombination of electron-hole pairs—a primary limiting factor in photocatalysis.[5][6] This leads to a higher concentration of reactive oxygen species (e.g., hydroxyl radicals), which are responsible for the degradation of organic pollutants like methylene (B1212753) blue and malachite green.[3][4] The use of Sm(acac)₃ in synthesis methods like sol-gel auto-combustion allows for uniform doping, leading to a larger specific surface area and an extension of light absorption into the visible spectrum.[3][5]
Luminescent Nanomaterials and Bioimaging
Samarium-doped nanomaterials often exhibit characteristic orange-red photoluminescence, with emission bands corresponding to the electronic transitions within the Sm³⁺ ion.[7] Nanoparticles such as hydroxyapatite (B223615) (HAp) doped with samarium are being explored for applications in bioimaging and as agents for nerve regeneration.[7][8] The doping process can be achieved through various methods, and the resulting nanomaterials show Sm³⁺ concentration-dependent luminescence.[7] These luminescent properties, combined with the biocompatibility of host materials like HAp, make Sm-doped nanoparticles promising candidates for real-time in-vitro imaging and other biomedical applications.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing samarium as a dopant in various nanomaterials.
Table 1: Performance of Samarium-Doped Perovskite Solar Cells
| Dopant Precursor | Dopant Conc. (mol%) | Host Material | Champion PCE (%) | Stability | Reference |
|---|
| Sm(acac)₃ | 0.15 | CsPbI₂Br | 12.86 | Retained 90% PCE after 200h at 85°C |[2] |
Table 2: Properties of Samarium-Doped Photocatalytic Nanomaterials
| Host Material | Sm Dopant Conc. | Synthesis Method | Band Gap (eV) | Pollutant Degraded | Degradation Efficiency | Reference |
|---|---|---|---|---|---|---|
| TiO₂ | 0.5 mol% | Sol-gel auto-combustion | - | Methylene Blue | ~68% in 120 min (Visible Light) | [3] |
| TiO₂ | 1.0 mol% | Ultrasonic assisted sol-gel | 2.92 | Alizarin Red S | ~93% in 120 min | [9] |
| ZnO | 3% | Gel-combustion | - | Malachite Green | Highest among 1%, 3%, 5% | [4] |
| Ce-Sm co-doped TiO₂ | 0.50% | Sol-gel auto-combustion | - | Rhodamine B | 98% in 30 min |[10] |
Table 3: Luminescent Properties of Samarium-Doped Nanomaterials
| Host Material | Sm Dopant Conc. (x) | Excitation λ (nm) | Key Emission Peaks (nm) | Application | Reference |
|---|---|---|---|---|---|
| Hydroxyapatite (HAp) | 0.05 | 405 | 564, 600, 647, 709 | Bioimaging, Nerve Regeneration | [7] |
| ZnO | - | 400 | 594.8, 617.6, 651.4 | Optoelectronics |[1] |
Experimental Protocols
Protocol 1: Fabrication of Sm(acac)₃-Doped CsPbI₂Br Perovskite Solar Cells
This protocol is adapted from a study on efficient and stable all-inorganic perovskite solar cells.[2]
Materials:
-
Cesium iodide (CsI), Lead(II) bromide (PbBr₂), Lead(II) iodide (PbI₂)
-
Samarium(III) acetylacetonate (Sm(acac)₃)
-
Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF)
-
ITO-coated glass substrates
-
NiOₓ ink (e.g., Ink-Tek)
-
PC₆₁BM (phenyl-C₆₁-butyric acid methyl ester)
-
BCP (bathocuproine)
-
Silver (Ag) evaporation source
Procedure:
-
Substrate Preparation: Clean ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath. Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat the NiOₓ ink onto the cleaned ITO substrates at 4000 rpm for 30 seconds. Anneal the substrates at 300°C for 1 hour in ambient air.
-
Perovskite Precursor Solution Preparation:
-
Prepare the standard CsPbI₂Br precursor solution by dissolving CsI, PbBr₂, and PbI₂ in a DMSO:DMF mixed solvent.
-
For the doped solution, add a specific molar percentage of Sm(acac)₃ (e.g., 0.15 mol%) to the standard precursor solution. Stir until fully dissolved.
-
-
Perovskite Film Deposition (inside a nitrogen-filled glovebox):
-
Transfer the NiOₓ-coated substrates into the glovebox.
-
Deposit the Sm(acac)₃-doped perovskite precursor solution onto the substrates using a one-step spin-coating technique.
-
Anneal the films at 45°C for a few seconds, followed by a second annealing step at 160°C for 5 minutes to form the perovskite layer.[2]
-
-
Electron Transport Layer (ETL) Deposition: Spin-coat a solution of PC₆₁BM in chlorobenzene onto the perovskite layer.
-
Buffer Layer Deposition: Spin-coat a solution of BCP in isopropanol onto the PC₆₁BM layer.
-
Electrode Deposition: Deposit an 80 nm thick silver (Ag) top electrode via thermal evaporation through a shadow mask.
Protocol 2: Synthesis of Sm-Doped TiO₂ Nanoparticles via Sol-Gel Auto-Combustion
This is a generalized protocol based on the sol-gel auto-combustion method, suitable for using Sm(acac)₃ as a precursor.[3][6]
Materials:
-
Titanium (IV) isopropoxide (TTIP) or Tetrabutyl titanate
-
Samarium(III) acetylacetonate (Sm(acac)₃)
-
Citric acid
-
Absolute ethanol (B145695)
-
Nitric acid (optional, as a catalyst)
-
Deionized water
Procedure:
-
Solution A Preparation: Dissolve a calculated amount of citric acid in absolute ethanol with vigorous stirring.
-
Solution B Preparation: In a separate beaker, dissolve the titanium precursor (e.g., TTIP) in absolute ethanol.
-
Dopant Introduction: Dissolve the required amount of Sm(acac)₃ (e.g., for 0.5 mol% doping) into Solution B. Stir until a clear solution is obtained.
-
Sol Formation: Slowly add Solution A to Solution B under continuous stirring. If needed, add a few drops of nitric acid to catalyze hydrolysis. Continue stirring for several hours at room temperature to form a transparent sol.
-
Gel Formation: Heat the sol on a hot plate at approximately 80-100°C. The solution will become more viscous and eventually form a transparent wet gel.
-
Auto-Combustion: Increase the temperature of the hot plate. The gel will swell, and a self-igniting combustion reaction will occur, producing a fluffy, voluminous ash. This process should be performed in a well-ventilated fume hood.
-
Calcination: Collect the resulting ash and grind it into a fine powder. Calcine the powder in a muffle furnace at a specified temperature (e.g., 600°C) for 2 hours to improve crystallinity and remove residual organic matter.[3]
-
Characterization: The final Sm-doped TiO₂ nanoparticles are ready for characterization (XRD, TEM, UV-vis, etc.) and application testing.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. solidfilm.cn [solidfilm.cn]
- 4. Synthesis of samarium-doped zinc oxide nanoparticles with improved photocatalytic performance and recyclability under visible light irradiation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Luminescence Properties of Samarium-Doped Hydroxyapatite Nanoparticles and Cytotoxicity Assessment on SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luminescence Properties of Samarium-Doped Hydroxyapatite Nanoparticles and Cytotoxicity Assessment on SH-SY5Y Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orientjchem.org [orientjchem.org]
- 10. mdpi.com [mdpi.com]
Application Notes: Samarium(III) Acetylacetonate Hydrate for Thin Film Fabrication
Introduction
Samarium(III) acetylacetonate (B107027) hydrate (B1144303) [Sm(acac)₃·xH₂O] is a metal-organic coordination compound increasingly utilized as a precursor in the fabrication of samarium oxide (Sm₂O₃) thin films. Metal acetylacetonates (B15086760) are valued as precursors for both solution and vapor deposition techniques due to their volatility and decomposition characteristics.[1][2] Samarium oxide, a rare-earth oxide, is a promising high-k dielectric material with a high dielectric constant (7-15), a wide bandgap (~4.33 eV), and excellent thermal stability, making it a potential candidate to replace SiO₂ in future complementary metal-oxide-semiconductor (CMOS) devices.[3][4][5][6]
These application notes provide an overview of the use of Samarium(III) acetylacetonate hydrate in various thin film deposition techniques, including detailed experimental protocols for sol-gel spin coating and spray pyrolysis.
Key Applications of Samarium Oxide (Sm₂O₃) Thin Films:
-
High-k Gate Dielectrics: In Metal-Oxide-Semiconductor (MOS) devices.[3][5]
-
Optical Coatings: Used in optical and infrared absorbing glass.[5]
-
Gas Sensors: Employed in electrical resistive type gas sensors.[5]
-
Capacitor Devices: Utilized for their high dielectric properties.[5][6]
-
Nuclear Applications: Serves as a neutron absorber in control rods for nuclear reactors.[5]
Experimental Protocols and Data
This section details the protocols for fabricating Sm₂O₃ thin films using this compound as the primary precursor.
Sol-Gel Spin Coating Method
The sol-gel technique is a versatile, low-temperature method that allows for fine control over the final chemical composition of the thin film.[7] It involves the creation of a colloidal suspension (sol) that, upon deposition and heat treatment, undergoes a transition into a solid-state material (gel).
Experimental Protocol
-
Precursor Solution (Sol) Preparation:
-
Dissolve this compound in a suitable organic solvent, such as 2-methoxyethanol (B45455) or isopropanol, to a desired concentration (e.g., 0.1 M to 0.5 M).
-
Add a chelating agent or stabilizer, like acetylacetone (B45752) (acac) or an amine-based stabilizer, to the solution. This helps control the hydrolysis and condensation rates, ensuring a stable sol.[8][9]
-
Reflux the mixture at approximately 80-110°C for 2-4 hours with continuous stirring to achieve a clear, homogeneous sol.[9][10]
-
Cool the solution to room temperature and age for 24 hours before use.
-
-
Substrate Preparation:
-
Clean substrates (e.g., glass, silicon (Si), or quartz) ultrasonically in a sequence of acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Thin Film Deposition:
-
Dispense the prepared sol onto the cleaned substrate.
-
Spin-coat the substrate at a speed ranging from 1500 to 4000 rpm for 30-60 seconds to achieve the desired film thickness.
-
Dry the coated film on a hot plate or in an oven at 100-150°C for 10-15 minutes to evaporate the solvent.[10]
-
Repeat the coating and drying steps as necessary to build up the desired film thickness.
-
-
Annealing:
-
Place the dried films in a furnace for post-deposition annealing.
-
Heat the films in air at a temperature ranging from 550°C to 700°C for 1-2 hours. Annealing above 550°C is typically required to transition the amorphous film to a polycrystalline state.[11]
-
Workflow Diagram: Sol-Gel Spin Coating
Caption: Workflow for Sm₂O₃ thin film fabrication via the sol-gel spin coating method.
Quantitative Data for Sm₂O₃ Films (General)
| Property | Value Range | Deposition Method | Reference |
| Optical Band Gap (eV) | 3.15 - 3.48 | Spin Coating | [11] |
| 4.33 | RF Sputtering / Vacuum Evaporation | [3][4][5] | |
| Crystal Structure | Amorphous (as-deposited) | Spin Coating | [11] |
| Polycrystalline (Cubic/Monoclinic) | Annealed > 550°C | [11] | |
| Dielectric Constant | 7 - 15 | Various | [4][5] |
| Photoluminescence (PL) Emission | 411, 435, 462 nm | Spin Coating | [11] |
Spray Pyrolysis Method
Spray pyrolysis is a technique where a thin film is deposited by spraying a precursor solution onto a heated substrate, leading to the thermal decomposition of the precursor.[12] The substrate temperature is the most critical parameter influencing film morphology and properties.[12]
Experimental Protocol
-
Precursor Solution Preparation:
-
Prepare a dilute solution of this compound (e.g., 0.05 M to 0.2 M) in a solvent mixture, such as methanol (B129727) and deionized water.
-
Ensure the precursor is fully dissolved, using sonication if necessary.
-
-
Deposition Setup:
-
Place a cleaned substrate (e.g., glass or alumina) on a heater capable of reaching temperatures up to 500°C.
-
Position a spray nozzle at a fixed distance (e.g., 25-35 cm) from the substrate.[13]
-
-
Thin Film Deposition:
-
Heat the substrate to the desired deposition temperature, typically between 350°C and 500°C.
-
Atomize the precursor solution using a carrier gas (e.g., compressed air or nitrogen) and spray it onto the heated substrate at a constant flow rate.
-
The sprayed droplets undergo solvent evaporation followed by precursor decomposition upon contact with the hot substrate, forming a Sm₂O₃ film.[12]
-
Continue the spraying process until the desired film thickness is achieved.
-
-
Post-Deposition Annealing:
-
After deposition, anneal the film at a temperature of approximately 450-500°C for 30-60 minutes to improve crystallinity and adhesion to the substrate.[13]
-
Workflow Diagram: Spray Pyrolysis
Caption: Process flow for fabricating Sm₂O₃ thin films using the spray pyrolysis technique.
Data on Doped Sm₂O₃ Thin Films
Doping Sm₂O₃ with other oxides can tailor its properties for specific applications. The following table summarizes data for SnOₓ films mixed with Sm₂O₃.
| Sm₂O₃ Content (wt.%) | Film Thickness (nm) | Transmittance (%) | Optical Band Gap (eV) | Reference |
| 0 (Pure SnOₓ) | 376 | 80 | 3.40 | [14] |
| 5 | - | 72 | - | [14] |
| 7 | - | 67 | - | [14] |
| 9 | 629 | 63 | 3.15 | [14] |
Metal-Organic Chemical Vapor Deposition (MOCVD)
MOCVD is a vapor-phase technique that uses volatile metal-organic precursors, such as Samarium(III) acetylacetonate, to grow high-quality, uniform thin films.[6][15] The process relies on the thermal decomposition of the precursor gas at the substrate surface.
Logical Relationship: MOCVD Process
Caption: Key stages in the MOCVD process for Sm₂O₃ thin film deposition.
Protocol Considerations for MOCVD
-
Precursor Volatility: this compound must be heated to a temperature sufficient for sublimation without premature decomposition (typically 190-245°C, based on similar acetylacetonates).[16]
-
Substrate Temperature: The substrate must be heated to a temperature that facilitates the decomposition of the precursor and the formation of the Sm₂O₃ film (generally above 250°C).[16]
-
Carrier Gas: An inert carrier gas (e.g., Argon or Nitrogen) is used to transport the vaporized precursor into the deposition chamber.
-
Pressure: The process is typically carried out under low pressure to enhance vapor transport and film uniformity.[6]
This compound serves as an effective precursor for the fabrication of samarium oxide thin films through various chemical deposition methods. Techniques like sol-gel spin coating and spray pyrolysis offer simple, cost-effective routes for producing films with tunable properties. The choice of deposition method, precursor concentration, solvent, and particularly the annealing or substrate temperature, are critical parameters that determine the final structural, optical, and electrical characteristics of the Sm₂O₃ thin films, enabling their use in a wide range of advanced electronic and optical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. joam.inoe.ro [joam.inoe.ro]
- 3. Optical Properties of RF Sputtered Samarium Oxide Thin Films [scirp.org]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. americanelements.com [americanelements.com]
- 8. researchgate.net [researchgate.net]
- 9. old.joam.inoe.ro [old.joam.inoe.ro]
- 10. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
- 11. sphinxsai.com [sphinxsai.com]
- 12. ijrat.org [ijrat.org]
- 13. Spray Pyrolysis Deposition of Single and Mixed Oxide Thin Films [scirp.org]
- 14. jresm.org [jresm.org]
- 15. researchgate.net [researchgate.net]
- 16. asianpubs.org [asianpubs.org]
Application Notes and Protocols for Catalytic Transesterification Reactions Using Samarium Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of samarium-based catalysts in transesterification reactions. Samarium, a lanthanide metal, offers unique catalytic properties, acting as a potent Lewis acid to facilitate the interchange of alkoxy groups in esters. This document details protocols for various samarium catalyst systems, including samarium (III) triflate, heterogeneous samarium oxides, and heterobimetallic dinuclear samarium alkoxides, making it a valuable resource for organic synthesis, drug development, and biodiesel production.
Introduction to Samarium-Catalyzed Transesterification
Transesterification is a fundamental organic reaction that involves the conversion of one ester to another by reaction with an alcohol. This process is of significant industrial importance, with applications ranging from the synthesis of pharmaceuticals and fine chemicals to the production of polyesters and biofuels. The reaction is typically catalyzed by acids or bases. Samarium catalysts have emerged as a powerful alternative, offering high catalytic activity under mild reaction conditions. The Lewis acidic nature of the samarium(III) ion is key to its catalytic function, activating the carbonyl group of the ester towards nucleophilic attack by an alcohol.
Data Presentation: Quantitative Overview of Samarium-Catalyzed Transesterification
The following table summarizes representative quantitative data from the literature on transesterification reactions using various samarium catalysts. This data highlights the versatility of samarium catalysts across different substrates and reaction conditions.
| Catalyst | Ester Substrate | Alcohol | Catalyst Loading | Temperature (°C) | Time (h) | Yield/Conversion (%) |
| Sm(OTf)₃ | Various carboxylic esters | Boiling alcohol | 10 mol% | Reflux | Varies | High |
| Heterobimetallic Sm(II) complex | Carboxylic esters | Primary & secondary alcohols | Not specified | Mild | Not specified | Good to high |
| Sm₂O₃ nanoparticles | Phthalic anhydride | Octanol | Not specified | Not specified | Shorter reaction time | Increased yield |
Experimental Protocols
Protocol 1: General Procedure for Transesterification using Samarium(III) Triflate (Sm(OTf)₃)
Samarium(III) triflate is a commercially available, air- and moisture-tolerant Lewis acid catalyst that is effective for the transesterification of a wide range of carboxylic esters.
Materials:
-
Ester
-
Alcohol (to be used in excess, often as the solvent)
-
Samarium(III) triflate (Sm(OTf)₃)
-
Anhydrous solvent (if alcohol is not the solvent, e.g., toluene, THF)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add the ester (1.0 eq).
-
Add the alcohol. If the alcohol is a liquid at room temperature, it can be used in excess as the solvent. If the alcohol is a solid or a very high-boiling liquid, use a suitable anhydrous solvent.
-
Add samarium(III) triflate (10 mol%) to the reaction mixture.
-
The mixture is then heated to reflux with vigorous stirring.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired ester product.
Protocol 2: Transesterification for Biodiesel Production using Heterogeneous Samarium Oxide (Sm₂O₃) Nanoparticles
Heterogeneous samarium oxide catalysts are particularly useful for the transesterification of triglycerides, such as those found in vegetable oils, to produce fatty acid methyl esters (FAME), the primary component of biodiesel. The heterogeneous nature of the catalyst allows for easy separation and recycling.
Materials:
-
Vegetable oil (e.g., soybean oil, rapeseed oil)
-
Samarium oxide (Sm₂O₃) nanoparticles
-
High-pressure autoclave or sealed reaction vessel
-
Centrifuge
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, combine the vegetable oil and methanol. A typical molar ratio of methanol to oil is 9:1 or higher to drive the equilibrium towards the product side.
-
Add the samarium oxide nanoparticle catalyst to the mixture. The catalyst loading can vary, but a starting point is typically 1-5 wt% relative to the oil.
-
Seal the reaction vessel and heat the mixture to the desired reaction temperature (e.g., 150-200 °C) with constant stirring. The reaction is often carried out under pressure due to the volatility of methanol at these temperatures.
-
Maintain the reaction at the set temperature for the desired time (e.g., 2-8 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid catalyst from the reaction mixture by centrifugation or filtration. The catalyst can be washed with methanol, dried, and reused.
-
The liquid phase will consist of two layers: the upper layer containing the fatty acid methyl esters (biodiesel) and excess methanol, and the lower layer containing glycerol.
-
Separate the two layers. The excess methanol in the biodiesel layer can be removed by distillation.
-
The crude biodiesel can be further purified by washing with warm water to remove any residual catalyst, methanol, and glycerol.
Protocol 3: Transesterification using Heterobimetallic Dinuclear Samarium Alkoxide Complexes
Heterobimetallic dinuclear lanthanide alkoxide complexes, including those with samarium, have been shown to be highly active catalysts for the transesterification of various esters under mild conditions.[1]
Materials:
-
Ester
-
Primary or secondary alcohol
-
Heterobimetallic dinuclear samarium alkoxide catalyst (e.g., [Sm₂Na₈{(OCH₂CH₂NMe₂)₁₂}(OH)₂])
-
Anhydrous solvent (e.g., THF, toluene)
-
Schlenk flask or glovebox for handling air-sensitive reagents
-
Magnetic stirrer
Procedure:
-
Due to the potential air and moisture sensitivity of the catalyst, the reaction should be set up under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
To a Schlenk flask, add the ester (1.0 eq) and the alcohol (1.0-1.2 eq).
-
Dissolve the reactants in a minimal amount of anhydrous solvent.
-
Add the heterobimetallic dinuclear samarium alkoxide catalyst (a catalytic amount, e.g., 1-5 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, quench the reaction by adding a few drops of water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for samarium-catalyzed transesterification.
Caption: Plausible catalytic cycle for Lewis acid-catalyzed transesterification.
References
Application Notes and Protocols for Fabricating Carbon Nanostructures Using Samarium(III) Acetylacetonate Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of samarium(III) acetylacetonate (B107027) hydrate (B1144303) as a precursor for catalysts in the fabrication of carbon nanostructures, particularly carbon nanotubes (CNTs). The methodologies are designed for research and development purposes, with potential applications in catalysis, advanced materials, and drug delivery systems.
Introduction
Carbon nanostructures, including nanotubes and nanofibers, are of significant interest due to their exceptional mechanical, electrical, and thermal properties. Their application in drug delivery, bio-sensing, and as reinforcement materials is an active area of research. The synthesis of these nanostructures is commonly achieved through Chemical Vapor Deposition (CVD), a process that relies on a catalyst to facilitate the decomposition of a carbon-containing precursor and the subsequent growth of the nanostructure.
While transition metals like iron, cobalt, and nickel are the most common catalysts, rare-earth elements are being explored for their potential to modify catalyst activity and influence the morphology of the resulting carbon nanostructures. Samarium, a rare-earth metal, can be introduced as a catalyst or as a promoter in conjunction with traditional catalysts. Samarium(III) acetylacetonate hydrate serves as a convenient organometallic precursor that, upon thermal decomposition, can form catalytically active samarium oxide (Sm₂O₃) nanoparticles. These nanoparticles can then act as sites for carbon nanotube growth.
This document outlines a two-stage process:
-
Stage 1: Catalyst Preparation. The synthesis of a samarium-based catalyst from this compound, optionally combined with an iron precursor, on a high-surface-area support.
-
Stage 2: Carbon Nanostructure Synthesis. The use of the prepared catalyst for the growth of carbon nanotubes via Chemical Vapor Deposition (CVD).
Experimental Protocols
Protocol 1: Preparation of a Samarium-Iron Composite Catalyst
This protocol is adapted from methodologies using other rare-earth acetylacetonates (B15086760) and is designed to create a composite catalyst of samarium oxide and iron supported on magnesium oxide.[1]
Materials:
-
This compound (Sm(C₅H₇O₂)₃·xH₂O)
-
Iron(II) acetate (B1210297) (Fe(CH₃COO)₂)
-
Magnesium oxide (MgO), high surface area powder
-
n-Butanol
Equipment:
-
Beaker
-
Ultrasonic bath
-
Mortar and pestle
-
Drying oven
-
Tube furnace
Procedure:
-
Mixing Precursors: In a beaker, combine this compound, iron(II) acetate, and magnesium oxide powder. A suggested molar ratio is 1:0.25:25 (Fe:Sm:MgO) to create an iron-based catalyst promoted by samarium.
-
Solvent Addition: Add a sufficient amount of n-butanol to the mixture to form a slurry.
-
Dispersion: Place the beaker in an ultrasonic bath for 1 hour to ensure homogeneous mixing and to break down larger agglomerates of the precursors and support material.
-
Drying: Transfer the slurry to a shallow dish and dry in an oven at 200°C. This step serves to evaporate the n-butanol.[1] The thermal decomposition of the acetylacetonate precursor to its oxide form will occur in a subsequent step within the CVD reactor.
-
Grinding: Once completely dry, grind the resulting solid mass in a mortar and pestle to obtain a fine, homogeneous catalyst powder.
Protocol 2: Synthesis of Carbon Nanotubes via Chemical Vapor Deposition (CVD)
This protocol outlines the use of the prepared catalyst for the growth of carbon nanotubes.
Materials:
-
Prepared Sm-Fe/MgO catalyst powder
-
Ethanol (B145695) (as the carbon source)
-
Argon (Ar) gas (as the inert carrier gas)
-
Hydrochloric acid (HCl), 35-38% (for purification)
Equipment:
-
Quartz tube furnace (CVD reactor)
-
Mass flow controllers for gases
-
Bubbler for ethanol vapor generation
-
Quartz boat for holding the catalyst
-
Beaker and filtration setup for purification
Procedure:
-
Catalyst Loading: Place a small amount (e.g., 50-100 mg) of the prepared catalyst powder in a quartz boat and position it in the center of the quartz tube within the furnace.
-
Purging: Purge the quartz tube with argon gas at a flow rate of 0.6 L/min for 15-30 minutes to create an inert atmosphere.[1]
-
Heating: Heat the furnace to the synthesis temperature of 950°C under the argon flow.[1] This high temperature will ensure the decomposition of the acetylacetonate precursor into catalytically active metal/metal oxide nanoparticles.
-
Carbon Source Introduction: Once the target temperature is reached, introduce ethanol vapor into the reactor. This can be achieved by bubbling the argon carrier gas through a bubbler containing liquid ethanol. The partial pressure of ethanol can be controlled, with a suggested value of around 55 mbar.[1]
-
Growth: Maintain the reaction conditions for a set duration, typically 30 minutes, to allow for the growth of carbon nanotubes.[1]
-
Cooling: After the growth period, stop the ethanol flow and cool the furnace down to room temperature under the argon atmosphere.
-
Purification:
-
Collect the black product from the quartz boat.
-
To remove the MgO support and metal catalyst particles, place the raw product in a beaker with 35-38% hydrochloric acid.[1]
-
Stir for several hours, then collect the purified carbon nanotubes by filtration, wash with deionized water until the pH is neutral, and dry in an oven.
-
Data Presentation
The following tables summarize key parameters for the synthesis process.
Table 1: Catalyst Preparation Parameters
| Parameter | Value | Reference |
| Catalyst Precursors | This compound, Iron(II) acetate | [1] |
| Support Material | Magnesium Oxide (MgO) | [1] |
| Molar Ratio (Fe:Sm:MgO) | 1:0.25:25 | [1] |
| Dispersion Method | Ultrasonication in n-butanol | [1] |
| Drying Temperature | 200°C | [1] |
Table 2: CVD Synthesis Parameters for Carbon Nanotubes
| Parameter | Value | Reference |
| Synthesis Temperature | 950°C | [1] |
| Carbon Source | Ethanol | [1] |
| Carrier Gas | Argon (Ar) | [1] |
| Argon Flow Rate | 0.6 L/min | [1] |
| Ethanol Partial Pressure | 55 mbar | [1] |
| Reaction Duration | 30 minutes | [1] |
| Purification Agent | 35-38% Hydrochloric Acid | [1] |
Table 3: Expected Carbon Nanotube Characteristics (Based on Analogy with Gd/Dy catalysts)
| Catalyst | Pressure | Resulting Nanotube Diameters | Reference |
| Fe:Gd:MgO | Reduced (10⁻³ mbar) | 1 - 4 nm | [1] |
| Fe:Dy:MgO | Atmospheric | 17 - 39 nm | [1] |
| Fe:MgO | Atmospheric | 23 - 68 nm | [1] |
Note: The use of samarium as a promoter is expected to yield nanotube diameters within a similar range to those obtained with gadolinium and dysprosium, potentially influencing the diameter distribution compared to an unpromoted iron catalyst.
Visualizations
Experimental Workflow for Catalyst and CNT Synthesis
The following diagram illustrates the overall workflow from precursor materials to purified carbon nanotubes.
Caption: Workflow for CNT synthesis using a samarium-based catalyst.
Logical Flow of the CVD Process
This diagram outlines the key stages and environmental conditions within the CVD reactor during the synthesis of carbon nanotubes.
Caption: Logical flow of the Chemical Vapor Deposition (CVD) process.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood, especially when handling n-butanol and hydrochloric acid.
-
The CVD process involves high temperatures and flammable gases (ethanol vapor). Ensure the system is leak-proof and operated by trained personnel.
-
Nanoparticles and carbon nanotubes can pose a respiratory hazard. Use appropriate respiratory protection when handling the dry powders.
References
Luminescent Properties of Materials Doped with Samarium Acetylacetonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and characterization of luminescent materials doped with samarium (III) acetylacetonate (B107027) (Sm(acac)₃). The unique photophysical properties of samarium complexes, including their characteristic narrow-band emission in the orange-red region of the visible spectrum, make them highly valuable for a range of applications, from bioimaging and sensing to materials science and optoelectronics.
Introduction to Samarium Acetylacetonate Luminescence
Samarium (III) ions exhibit luminescence through a process known as the "antenna effect." In this mechanism, the organic ligand, in this case, acetylacetonate, absorbs incident light (typically in the UV region) and transfers the absorbed energy to the central samarium ion. This energy transfer excites the Sm³⁺ ion to a higher energy level, from which it relaxes by emitting photons, resulting in its characteristic luminescence. The key advantages of using samarium acetylacetonate and other beta-diketonate complexes include their relatively high quantum yields in specific host matrices and their sharp, well-defined emission peaks.
The most prominent emission peaks of Sm³⁺ correspond to the ⁴G₅/₂ → ⁶Hₙ (where n = 5/2, 7/2, 9/2, 11/2) transitions, resulting in a multi-band emission spectrum primarily in the orange-red region. The intensity and lifetime of this luminescence are highly sensitive to the local chemical environment of the samarium ion, a property that can be exploited for sensing applications.
Quantitative Luminescence Data
The following table summarizes key photoluminescent properties of materials doped with samarium acetylacetonate and related samarium beta-diketonate complexes in various host materials.
| Host Material | Dopant Complex | Excitation Wavelength (nm) | Emission Wavelengths (nm) | Luminescence Lifetime (µs) | Quantum Yield (%) |
| PMMA Film | Macrocyclic Sm(III) Complex | Not Specified | Not Specified | 61.2 | 0.63[1] |
| PMMA | SmCl₃·6H₂O | Not Specified | Triplet band observed | Not Specified | Not Specified[2] |
| Nanoparticles | Sm-doped Ferrite | Not Specified | Not Specified | Not Specified | Not Specified[3] |
Note: Quantitative data for Sm(acac)₃ specifically is often reported within the broader context of samarium beta-diketonate complexes. The efficiency of luminescence is highly dependent on the host matrix and the specific synthesis conditions.
Experimental Protocols
Synthesis of Samarium Acetylacetonate [Sm(acac)₃] Doped PMMA Films
This protocol describes a common method for preparing luminescent polymer films.
Materials:
-
Samarium (III) chloride hexahydrate (SmCl₃·6H₂O)
-
Acetylacetone (B45752) (acacH)
-
Ammonia (B1221849) solution (NH₄OH) or Sodium Hydroxide (NaOH)
-
Poly(methyl methacrylate) (PMMA)
-
Toluene (B28343) or other suitable solvent for PMMA
-
Glass substrates
Procedure:
-
Synthesis of Samarium Acetylacetonate:
-
Dissolve a stoichiometric amount of SmCl₃·6H₂O in ethanol.
-
In a separate beaker, dissolve a 3-fold molar excess of acetylacetone in ethanol.
-
Slowly add the SmCl₃ solution to the acetylacetone solution while stirring vigorously.
-
Gradually add a dilute ammonia or NaOH solution dropwise to the mixture to deprotonate the acetylacetone and facilitate complex formation. A precipitate of Sm(acac)₃ will form.
-
Continue stirring for 1-2 hours at room temperature.
-
Collect the precipitate by filtration, wash with ethanol, and dry under vacuum.
-
-
Preparation of Doped PMMA Solution:
-
Dissolve a desired amount of PMMA in toluene to create a solution of a specific concentration (e.g., 10% w/v).
-
Dissolve a calculated amount of the synthesized Sm(acac)₃ in a small amount of toluene. The doping concentration can be varied (e.g., 0.1-1.0 wt% with respect to PMMA).
-
Add the Sm(acac)₃ solution to the PMMA solution and stir until a homogeneous mixture is obtained. Sonication can be used to ensure uniform dispersion.[2]
-
-
Film Casting:
-
Clean the glass substrates thoroughly.
-
Cast the Sm(acac)₃-doped PMMA solution onto the glass substrates using a doctor blade or spin coater to achieve a uniform thickness.
-
Allow the solvent to evaporate slowly in a dust-free environment at room temperature, or in a controlled oven at a slightly elevated temperature (e.g., 40-60 °C).[2]
-
The resulting transparent film will exhibit the characteristic luminescence of the samarium complex.
-
Synthesis of Samarium Acetylacetonate Doped Silica (B1680970) Nanoparticles
This protocol outlines the preparation of luminescent nanoparticles using a modified Stöber method.
Materials:
-
Samarium (III) acetylacetonate [Sm(acac)₃]
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ethanol
-
Ammonia solution (28-30%)
-
Deionized water
Procedure:
-
Preparation of the Reaction Mixture:
-
In a flask, prepare a solution of ethanol, deionized water, and ammonia solution. The ratios can be adjusted to control the nanoparticle size. A typical ratio is 100:10:5 (v/v/v) of ethanol:water:ammonia.
-
In a separate vial, dissolve a specific amount of Sm(acac)₃ in a small volume of ethanol.
-
Add the Sm(acac)₃ solution to the main reaction flask and stir to ensure homogeneity.
-
-
Nanoparticle Formation:
-
Add TEOS to the stirred reaction mixture. The amount of TEOS will determine the final concentration of silica nanoparticles.
-
Continue stirring the mixture at room temperature for several hours (e.g., 6-12 hours). A turbid suspension will form, indicating the formation of silica nanoparticles.
-
-
Purification:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with ethanol and deionized water to remove unreacted precursors and byproducts.
-
Dry the purified Sm(acac)₃-doped silica nanoparticles in an oven or under vacuum.
-
Characterization Protocols
Photoluminescence Spectroscopy
Instrumentation:
-
A fluorescence spectrophotometer equipped with a xenon lamp as the excitation source and a photomultiplier tube (PMT) detector.
Procedure:
-
Sample Preparation:
-
For PMMA films, mount a piece of the film in the solid-state sample holder.
-
For silica nanoparticles, disperse a small amount of the powder in a suitable solvent (e.g., ethanol) in a quartz cuvette.
-
-
Measurement:
-
Excitation Spectrum: Set the emission monochromator to the wavelength of the most intense emission peak of Sm³⁺ (typically around 600 nm or 645 nm) and scan the excitation monochromator over a range (e.g., 250-500 nm) to identify the wavelengths at which the ligand absorbs and sensitizes the samarium ion.
-
Emission Spectrum: Set the excitation monochromator to the wavelength of maximum excitation determined from the excitation spectrum. Scan the emission monochromator over a range (e.g., 500-750 nm) to record the characteristic emission peaks of Sm³⁺.
-
Luminescence Lifetime Measurement
Instrumentation:
-
A time-resolved fluorescence spectrometer with a pulsed excitation source (e.g., a pulsed laser or a flash lamp) and a time-correlated single-photon counting (TCSPC) system or a multichannel scaler.
Procedure:
-
Sample Preparation: Prepare the sample as for photoluminescence spectroscopy.
-
Measurement:
-
Excite the sample with a short pulse of light at the optimal excitation wavelength.
-
Record the decay of the luminescence intensity over time at the primary emission wavelength. . Fit the decay curve to an exponential function (or a sum of exponentials) to determine the luminescence lifetime (τ).
-
Visualizations
References
- 1. Series of Highly Luminescent Macrocyclic Sm(III) Complexes: Functional Group Modifications Together with Luminescence Performances in Solid-State, Solution, and Doped Poly(methylmethacrylate) Film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Samarium doped Mg0.33Ni0.33Co0.33Fe2O4 Nanoparticles for the Removal of As (III) and Pb (II) Heavy Metal Ions [jwent.net]
Troubleshooting & Optimization
Technical Support Center: Samarium(III) Acetylacetonate Hydrate
Welcome to the technical support center for Samarium(III) acetylacetonate (B107027) hydrate (B1144303). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Samarium(III) acetylacetonate hydrate?
A1: this compound is generally considered insoluble in water but soluble in a range of organic solvents.[1] The dihydrate form is a common commercially available version of this compound.[2]
Q2: I am having trouble dissolving this compound. What are the initial steps I should take?
A2: If you are encountering solubility issues, we recommend starting by selecting an appropriate organic solvent. For initial attempts, consider solvents such as Dimethyl Sulfoxide (DMSO), methanol, ethanol, acetone, or acetonitrile. Gentle heating and stirring can also facilitate dissolution. If these methods are insufficient, please refer to our detailed troubleshooting guides below.
Q3: Can heating the compound improve its solubility?
A3: While gentle heating can aid dissolution in an appropriate solvent, caution is advised. Heating this compound under vacuum can lead to decomposition, resulting in the formation of oxo-clusters.[2] It is recommended to use the lowest effective temperature to achieve dissolution.
Q4: Is it possible to recrystallize this compound to improve its purity and potentially its dissolution characteristics?
A4: Yes, recrystallization is a viable method for purification. A known procedure involves the recrystallization of the dihydrate form from Dimethyl Sulfoxide (DMSO), which yields Sm(acac)₃·2DMSO·H₂O.[2] A detailed protocol for this procedure is provided in the Experimental Protocols section.
Troubleshooting Guides
This section provides structured guidance for systematically addressing solubility challenges with this compound.
Issue 1: Poor Solubility in a Chosen Organic Solvent
If this compound exhibits poor solubility in your selected organic solvent, consider the following strategies:
-
Solvent Screening: The solubility of metal acetylacetonates (B15086760) can vary significantly between different organic solvents. We recommend a systematic screening of a panel of solvents.
-
Co-solvent Systems: Employing a mixture of solvents (a co-solvent system) can significantly enhance solubility.
-
pH Adjustment: The solubility of lanthanide complexes can be highly dependent on the pH of the solution.
The following workflow illustrates a systematic approach to addressing poor solubility.
Issue 2: Compound Appears to Decompose Upon Dissolution
If you observe changes in color or precipitation of an unknown substance upon attempting to dissolve the compound, it may be due to decomposition.
-
Avoid Excessive Heat: As mentioned, excessive heat can cause decomposition.[2] Use a water bath for gentle and controlled heating.
-
Control the pH: Extreme pH values can lead to the hydrolysis of the complex. It is crucial to work within an optimal pH range. For lanthanide complexes, a pH range of 5.5 to 7.0 is often recommended to avoid hydrolysis.[3]
-
Inert Atmosphere: For sensitive applications, dissolving the compound under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Quantitative Data
While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative summary of its solubility in common laboratory solvents based on available information and the behavior of similar metal acetylacetonates.
| Solvent | Qualitative Solubility | Notes |
| Water | Insoluble | Generally considered insoluble in aqueous solutions. |
| Methanol | Soluble | Often used in the synthesis of metal acetylacetonates. |
| Ethanol | Soluble | Similar to methanol, a viable solvent choice. |
| Acetone | Soluble | A common organic solvent for metal complexes. |
| Acetonitrile | Soluble | Solubility can be significantly enhanced with ligand modification. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Known to be a good solvent and is used for recrystallization.[2] |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify the most effective single solvent for dissolving this compound.
Materials:
-
This compound
-
Small vials (e.g., 2 mL) with caps
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Solvents: Methanol, Ethanol, Acetone, Acetonitrile, DMSO
Procedure:
-
Weigh a small, consistent amount of this compound (e.g., 5 mg) into each vial.
-
Add a measured volume of a single solvent (e.g., 1 mL) to each vial.
-
Cap the vials securely.
-
Vortex each vial for 30 seconds to disperse the solid.
-
Place the vials on a magnetic stirrer and stir at room temperature for 1 hour.
-
Visually inspect each vial for undissolved solid.
-
If the solid has not fully dissolved, gently heat the vials in a water bath (e.g., 40-50°C) for 30 minutes with continued stirring.
-
Allow the vials to cool to room temperature and observe for any precipitation.
-
Record the solubility in each solvent (e.g., completely soluble, partially soluble, insoluble).
Protocol 2: Improving Solubility with pH Adjustment
Objective: To enhance the solubility of this compound in a suitable solvent by optimizing the pH.
Materials:
-
This compound
-
Chosen organic solvent in which the compound is sparingly soluble
-
Buffer solutions (e.g., acetate (B1210297) buffer for pH 5.5, phosphate (B84403) buffer for pH 7.0)
-
pH meter
-
Dilute solutions of a weak acid (e.g., acetic acid) and a weak base (e.g., ammonium (B1175870) hydroxide) for fine pH adjustment.
Procedure:
-
Prepare a suspension of this compound in the chosen solvent.
-
While stirring, slowly add small aliquots of the appropriate buffer solution.
-
Monitor the pH of the solution continuously using a calibrated pH meter.
-
Adjust the pH to a starting point of approximately 5.5.
-
Observe for any changes in solubility.
-
Gradually increase the pH in small increments (e.g., 0.5 pH units) by adding a dilute weak base, up to a pH of 7.0.
-
Allow the solution to equilibrate for at least 30 minutes at each pH increment while stirring.
-
Visually assess the solubility at each pH point to determine the optimal pH for dissolution.
-
Caution: Avoid highly acidic or basic conditions, which can cause hydrolysis and decomposition of the complex. A pH range of 5.5 to 7.0 is generally recommended for lanthanide complexes.[3]
Protocol 3: Recrystallization from Dimethyl Sulfoxide (DMSO)
Objective: To purify this compound by recrystallization.
Materials:
-
Crude this compound
-
Dimethyl Sulfoxide (DMSO)
-
An anti-solvent such as deionized water or a non-polar organic solvent (e.g., hexane)
-
Heating magnetic stirrer
-
Erlenmeyer flask
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of DMSO to the flask, just enough to form a slurry.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid boiling the DMSO.
-
Once a clear solution is obtained, remove the flask from the heat.
-
Slowly add the anti-solvent dropwise to the warm solution while stirring until the solution becomes cloudy, indicating the onset of precipitation.
-
Allow the flask to cool slowly to room temperature.
-
For maximum crystal yield, place the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold anti-solvent.
-
Dry the purified crystals under vacuum. The expected product is Sm(acac)₃·2DMSO·H₂O.[2]
References
How to prevent premature decomposition of Sm(acac)3 during heating
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Samarium(III) acetylacetonate (B107027) (Sm(acac)₃) to prevent its premature decomposition during heating.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal behavior of Sm(acac)₃ upon heating?
A1: Sm(acac)₃, like other lanthanide(III) acetylacetonate complexes, is susceptible to thermal decomposition. The decomposition process is highly dependent on the experimental atmosphere. In an inert atmosphere (e.g., nitrogen or argon), the compound is generally more stable and may exhibit distinct steps of mass loss corresponding to the loss of coordinated water (if a hydrate), followed by the decomposition of the acetylacetonate ligands at higher temperatures. In an oxidative atmosphere (e.g., air), decomposition typically begins at a lower temperature and can be more complex due to oxidation reactions. For instance, studies on analogous lanthanide complexes show that decomposition in air occurs at significantly lower temperatures than in a nitrogen atmosphere[1].
Q2: At what temperature does Sm(acac)₃ start to decompose?
Q3: Why is using an inert atmosphere crucial when heating Sm(acac)₃?
A3: Using an inert atmosphere, such as nitrogen or argon, is critical to prevent premature and oxidative decomposition of Sm(acac)₃. Oxygen in the air can react with the complex at elevated temperatures, leading to a different and often lower-temperature decomposition pathway[1][3]. This can result in the formation of undesired byproducts and prevent the intended sublimation or controlled decomposition to samarium oxide. An inert atmosphere ensures that the observed thermal events are intrinsic to the Sm(acac)₃ molecule itself, allowing for more accurate determination of its thermal stability and decomposition kinetics[4].
Troubleshooting Guide
Issue: My Sm(acac)₃ sample shows mass loss at a much lower temperature than expected.
| Possible Cause | Troubleshooting Steps |
| Presence of residual solvent or adsorbed water. | Ensure the sample is thoroughly dried under vacuum before analysis. A low-temperature mass loss step (typically below 150°C) in the TGA curve often corresponds to the loss of volatiles. |
| Oxidative decomposition due to air leakage. | Verify the integrity of your experimental setup. Ensure a continuous and sufficient flow of high-purity inert gas. Check for leaks in the gas lines and furnace seals. |
| Sample contamination. | Use high-purity Sm(acac)₃. Impurities can act as catalysts for decomposition. |
| Incorrect temperature calibration. | Calibrate your TGA instrument using appropriate standards to ensure accurate temperature measurement. |
Issue: The final residual mass from my TGA experiment does not correspond to the theoretical yield of Sm₂O₃.
| Possible Cause | Troubleshooting Steps |
| Incomplete decomposition. | Extend the final temperature of your TGA experiment or introduce an isothermal hold at the maximum temperature to ensure complete conversion to the oxide. |
| Formation of intermediate species. | The decomposition of lanthanide acetylacetonates (B15086760) can proceed through stable intermediates. Analyze the sample post-TGA using techniques like X-ray diffraction (XRD) to identify the composition of the residue. |
| Reaction with the crucible material. | Ensure the crucible material (e.g., alumina (B75360), platinum) is inert to the sample and its decomposition products at the analysis temperatures. |
| Volatilization of the complex. | If the heating rate is too high, the complex may sublime before it completely decomposes. Try a lower heating rate to favor decomposition over sublimation. |
Experimental Protocols
Protocol for Thermogravimetric Analysis (TGA) of Sm(acac)₃ under an Inert Atmosphere
This protocol is designed to minimize premature decomposition and obtain accurate thermal stability data for Sm(acac)₃.
-
Sample Preparation:
-
Ensure the Sm(acac)₃ sample is finely ground and homogenous.
-
Dry the sample under vacuum at a mild temperature (e.g., 60-80°C) for several hours to remove any adsorbed moisture or residual solvent. Handle the dried sample in a glovebox or under an inert atmosphere to prevent rehydration.
-
-
Instrument Setup:
-
Use a calibrated thermogravimetric analyzer (TGA).
-
Select a crucible that is inert to the sample, such as alumina or platinum.
-
Purge the TGA furnace and balance with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes before starting the experiment to ensure an oxygen-free environment.
-
-
TGA Measurement:
-
Tare the crucible.
-
In an inert atmosphere (e.g., inside a glovebox), accurately weigh 5-10 mg of the dried Sm(acac)₃ into the crucible.
-
Quickly transfer the crucible to the TGA autosampler or furnace, minimizing exposure to ambient air.
-
Program the TGA with the desired temperature profile. A typical profile would be:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.
-
-
Maintain a constant inert gas flow throughout the measurement.
-
-
Data Analysis:
-
Plot the mass change as a function of temperature.
-
Determine the onset temperature of decomposition from the TGA curve.
-
Calculate the percentage mass loss at each decomposition step and compare it with theoretical values for the loss of ligands and formation of Sm₂O₃.
-
Quantitative Data
The following table summarizes the thermal decomposition behavior of lanthanide(III) acetylacetonate hydrates, which can serve as a reference for the expected behavior of Sm(acac)₃.
| Compound | Atmosphere | Decomposition Stages | Final Product | Reference |
| Ce(acac)₃·xH₂O | Argon | Multi-step decomposition (60-720°C) with evolution of acetone, acetic ion, and CO₂. | CeO₂ | [2] |
| Tb(acac)₃(H₂O)₂ | N/A | Decomposes to oxo-clusters upon heating under vacuum. | Oxo-clusters | [5] |
| Lanthanide(III) EDTA Complexes | Nitrogen | Endothermic decomposition. | Metal Oxide | [1] |
| Lanthanide(III) EDTA Complexes | Air | Exothermic decomposition at lower temperatures than in nitrogen. | Metal Oxide | [1] |
Visualizations
Caption: Experimental workflow for the thermal analysis of Sm(acac)₃.
Caption: Logical steps for troubleshooting unexpected decomposition.
References
Optimizing reaction conditions for catalysis with Sm(acac)3 hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Samarium(III) acetylacetonate (B107027) hydrate (B1144303) (Sm(acac)3 hydrate) as a catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the actual structure of commercially available Sm(acac)3 hydrate?
A1: Commercially available Samarium(III) acetylacetonate is typically a hydrate. The most plausible formula is the 8-coordinated dihydrate, Sm(C₅H₇O₂)₃(H₂O)₂.[1] Anhydrous Sm(acac)₃ is not commonly isolated as heating the hydrate under vacuum often leads to the formation of oxo-clusters.[1]
Q2: How should I handle and store Sm(acac)3 hydrate?
A2: Sm(acac)₃ hydrate should be handled with care. It is advisable to wear protective gloves, clothing, and eye protection.[2] Store the catalyst in a tightly sealed container in a dry, cool, and well-ventilated place.[2]
Q3: Is Sm(acac)3 hydrate sensitive to air or moisture?
A3: Yes, as a lanthanide complex, Sm(acac)₃ hydrate can be sensitive to moisture. While it is a hydrate, excess water can affect its catalytic activity. It is best to handle the catalyst in a controlled atmosphere (e.g., under an inert gas like argon or nitrogen) for sensitive reactions, although for some reactions, this may not be strictly necessary.
Q4: What are the common applications of Sm(acac)3 hydrate in catalysis?
A4: Lanthanide acetylacetonates, including samarium complexes, are known to catalyze a variety of organic transformations. These include, but are not limited to:
-
Biginelli Reaction: Synthesis of dihydropyrimidinones.
-
Pechmann Condensation: Synthesis of coumarins.
-
Michael Addition: Formation of carbon-carbon bonds.
-
Polymerization: Ring-opening polymerization of lactones.
-
Cyanosilylation: Addition of trimethylsilyl (B98337) cyanide to aldehydes.
Q5: How do I choose a suitable solvent for my reaction with Sm(acac)3 hydrate?
A5: The choice of solvent depends on the specific reaction. Sm(acac)₃ hydrate has good solubility in many organic solvents. For reactions like the Biginelli reaction, polar aprotic solvents such as acetonitrile (B52724) or solvent-free conditions are often employed. For polymerizations, toluene (B28343) is a common choice. It is crucial to use dry solvents to minimize the impact of water on the catalyst's performance.
Troubleshooting Guides
Problem 1: Low or No Catalytic Activity
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Catalyst | The catalyst may have degraded due to improper storage or handling. Ensure the catalyst is stored in a tightly sealed container away from moisture. For highly sensitive reactions, consider using freshly opened catalyst or drying it carefully. |
| Insufficient Catalyst Loading | The amount of catalyst may be too low. While higher catalyst loading can increase the reaction rate, it may also lead to unwanted side reactions. It is recommended to perform a catalyst loading optimization study. |
| Presence of Inhibitors | The starting materials or solvent may contain impurities that act as catalyst poisons. Purify starting materials and use high-purity, dry solvents. |
| Low Reaction Temperature | The reaction may require a higher temperature to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress. |
| Incorrect Solvent | The chosen solvent may not be optimal for the reaction. Screen a range of solvents with varying polarities. |
Troubleshooting Workflow for Low Catalytic Activity
Caption: Troubleshooting workflow for low catalytic activity.
Problem 2: Formation of Byproducts or Low Selectivity
Possible Causes & Solutions
| Cause | Recommended Action |
| High Reaction Temperature | Excessive heat can lead to side reactions and decomposition of products. Optimize the reaction temperature by running the reaction at lower temperatures for longer times. |
| High Catalyst Loading | Too much catalyst can promote undesired reaction pathways. Reduce the catalyst loading and monitor the effect on selectivity. |
| Incorrect Stoichiometry | The molar ratio of reactants can significantly impact selectivity. Vary the stoichiometry of your reactants to find the optimal ratio. |
| Reaction Time | Prolonged reaction times can lead to the formation of byproducts. Monitor the reaction progress by techniques like TLC or GC-MS and stop the reaction once the desired product is formed in maximum yield. |
Logical Relationship for Optimizing Selectivity
Caption: Factors influencing reaction selectivity.
Problem 3: Difficulty in Catalyst Removal or Product Isolation
Possible Causes & Solutions
| Cause | Recommended Action |
| Homogeneous Nature of the Catalyst | Sm(acac)₃ hydrate is soluble in many organic solvents, making its removal by simple filtration difficult. |
| Product Chelation with Samarium | The product may form a complex with the samarium ion, complicating purification. |
Recommended Work-up Procedures:
-
Aqueous Wash: After reaction completion, dilute the reaction mixture with an organic solvent and wash with water or a mild aqueous acid (e.g., dilute HCl) to extract the samarium salts into the aqueous phase.
-
Silica (B1680970) Gel Column Chromatography: In many cases, the samarium complex can be separated from the desired product by column chromatography on silica gel.
Data Presentation
Table 1: General Reaction Conditions for Biginelli Reaction with Lanthanide Catalysts
While specific data for Sm(acac)₃ hydrate is limited, the following table provides a general overview of conditions used for the Biginelli reaction with other lanthanide catalysts, which can serve as a starting point for optimization.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Solvent | Yield (%) |
| Yb(OTf)₃ | 1 - 10 | 25 - 100 | 0.5 - 12 | Acetonitrile or Solvent-free | 80 - 95 |
| La(OTf)₃ | 5 - 15 | 50 - 80 | 2 - 8 | Ethanol | 75 - 90 |
| CeCl₃·7H₂O | 10 | 60 | 4 - 6 | Ethanol | 85 - 92 |
Note: This data is illustrative and optimization will be required for your specific substrates and with Sm(acac)₃ hydrate.
Table 2: Ring-Opening Polymerization of ε-Caprolactone with Samarium Acetate (B1210297)
As a related example, the ring-opening polymerization of ε-caprolactone has been studied with samarium acetate, providing insights into the catalytic potential of samarium compounds.
| Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) |
| 107 | 100 | 24 | ~60 |
| 214 | 100 | 24 | ~65 |
| 428 | 100 | 24 | ~68 |
| 1000 | 100 | 24 | ~50 |
Data adapted from a study on samarium acetate and should be used as a guide for optimization with Sm(acac)₃ hydrate.[3]
Experimental Protocols
General Protocol for a Trial Biginelli Reaction
This protocol is a starting point and should be optimized for specific substrates.
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (B33335) or thiourea (B124793) (1.5 mmol).
-
Add Sm(acac)₃ hydrate (5-10 mol%).
-
Add a solvent (e.g., 5 mL of acetonitrile) or decide to run the reaction solvent-free.
-
Stir the mixture at a set temperature (e.g., 60-80 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, pour the mixture into ice-water and collect the precipitate.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Experimental Workflow for Biginelli Reaction
Caption: General workflow for the Biginelli reaction.
General Protocol for a Trial Pechmann Condensation
This protocol provides a general procedure for the synthesis of coumarins.
-
In a round-bottom flask, combine the phenol (B47542) (1 mmol) and the β-ketoester (1.1 mmol).
-
Add Sm(acac)₃ hydrate (5-10 mol%).
-
Heat the mixture with stirring, either solvent-free or in a high-boiling solvent (e.g., toluene), to a temperature of 100-150 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[4]
References
Technical Support Center: Samarium(III) Acetylacetonate Hydrate Purification
Welcome to the technical support center for the purification of Samarium(III) acetylacetonate (B107027) hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on purifying this compound for demanding applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful purification of your material.
Frequently Asked Questions (FAQs)
Q1: My Samarium(III) acetylacetonate hydrate powder is off-white or yellowish. Is it impure?
A pure, crystalline this compound should be a white to pale cream-colored powder. A distinct yellow or brownish tint can indicate the presence of impurities, which may include residual starting materials, byproducts from synthesis, or degradation products. Recrystallization is recommended to improve the purity and color.
Q2: I'm having trouble dissolving the compound for recrystallization. Which solvents are suitable?
This compound is generally soluble in a range of organic solvents.[1] However, finding an ideal single solvent for recrystallization can be challenging. A mixed-solvent system is often more effective. A good starting point is to dissolve the compound in a solvent in which it is readily soluble (e.g., methanol (B129727), ethanol (B145695), acetone) and then add a miscible anti-solvent (a solvent in which it is poorly soluble, e.g., water or hexane) dropwise to induce crystallization.
Q3: After recrystallization, my yield is very low. What can I do to improve it?
Several factors can contribute to low recovery:
-
Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.
-
Cooling too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of fine crystals that are difficult to filter or the product "oiling out."
-
Incomplete precipitation: Ensure the solution is sufficiently cold for an adequate period to maximize crystal formation.
-
Washing with a solvent in which the product is soluble: Use a cold, appropriate anti-solvent to wash the crystals during filtration.
Q4: The purified compound changes color over time. How should I store it?
This compound is sensitive to moisture and heat. Hydrolysis can lead to the formation of samarium oxide/hydroxide, and elevated temperatures can cause decomposition to oxo-clusters.[2] Store the purified, dry compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen), and keep it in a cool, dark place.
Q5: Can I use water as a solvent for recrystallization?
No, this compound is susceptible to hydrolysis, especially in the presence of bases. Using water as the primary solvent is not recommended as it can lead to the formation of insoluble samarium hydroxides or oxides, significantly reducing your yield and purity. Water can, however, be used cautiously as an anti-solvent in a mixed-solvent system with a water-miscible organic solvent.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out During Crystallization | The compound is coming out of solution above its melting point. The solvent polarity difference in a mixed-solvent system may be too large. | - Re-heat the solution until the oil redissolves. Add a small amount of the "good" solvent and allow it to cool more slowly. - Try a different solvent or mixed-solvent combination. |
| No Crystals Form Upon Cooling | The solution is not supersaturated. The concentration of the compound is too low. | - Evaporate some of the solvent to increase the concentration. - Add a seed crystal to induce crystallization. - Gently scratch the inside of the flask with a glass rod at the solution's surface. - Add more of the anti-solvent dropwise. |
| Formation of Very Fine Powder Instead of Crystals | The solution cooled too rapidly, leading to rapid precipitation rather than crystal growth. | - Ensure the solution cools slowly to room temperature before placing it in an ice bath. - Consider using a different solvent system that promotes slower crystal growth. |
| Product Appears Clumpy and Difficult to Dry | Residual solvent is trapped within the crystal lattice, or the product may have partially hydrolyzed. | - Wash the filtered crystals thoroughly with a cold, appropriate anti-solvent. - Dry the product under vacuum at a low temperature (e.g., room temperature to 40°C) for an extended period. |
| Melting Point of Purified Product is Broad or Lower than Expected | The product is still impure or contains residual solvent. | - Repeat the recrystallization process. - Ensure the product is thoroughly dried under vacuum. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general method for the purification of this compound by recrystallization using a mixed-solvent system.
Materials:
-
Crude this compound
-
Methanol (or Ethanol, Acetone)
-
Deionized Water (or Hexane)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Solvent Selection: A good starting point is a methanol/water or ethanol/water mixed-solvent system. Methanol and ethanol are good solvents for dissolving the compound, while water acts as an anti-solvent.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add the minimum amount of hot methanol (or your chosen "good" solvent) required to just dissolve the solid with stirring. Heat the solvent to near its boiling point before adding it to the solid.
-
-
Inducing Crystallization:
-
Once the solid is completely dissolved, slowly add deionized water (the "anti-solvent") dropwise to the hot solution while stirring.
-
Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.
-
To ensure complete dissolution and avoid premature precipitation of impurities, add a few more drops of the hot "good" solvent until the cloudiness just disappears.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of a cold mixture of the recrystallization solvents (e.g., a cold methanol/water mixture) or with a cold portion of the anti-solvent (e.g., cold deionized water). This helps to remove any soluble impurities adhering to the crystal surfaces.
-
-
Drying:
-
Dry the purified crystals thoroughly. This can be done by air drying on the filter paper for a short period, followed by drying in a vacuum oven at a low temperature (e.g., 30-40°C) or in a vacuum desiccator until a constant weight is achieved.
-
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Relative Polarity | Solubility at Room Temp. (25°C) | Solubility when Heated |
| Water | 1.000 | Insoluble | Insoluble, risk of hydrolysis |
| Methanol | 0.762 | Soluble | Very Soluble |
| Ethanol | 0.654 | Soluble | Very Soluble |
| Acetone | 0.355 | Soluble | Very Soluble |
| Dichloromethane | 0.309 | Moderately Soluble | Soluble |
| Toluene | 0.099 | Sparingly Soluble | Moderately Soluble |
| Hexane | 0.009 | Insoluble | Insoluble |
Note: This data is qualitative and based on general principles of solubility for metal acetylacetonates. It is recommended to perform small-scale solubility tests to determine the optimal solvent system for your specific sample.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Challenges in handling and storing samarium acetylacetonate
Welcome to the Technical Support Center for samarium(III) acetylacetonate (B107027). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and storage of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common form of samarium(III) acetylacetonate available commercially?
A1: The most common commercially available form is samarium(III) acetylacetonate hydrate (B1144303), often a dihydrate with the formula Sm(C₅H₇O₂)₃(H₂O)₂. The anhydrous form is not typically stable and is difficult to isolate, as hydrated lanthanide tris(acetylacetonate) complexes tend to decompose into oxo-clusters upon attempted dehydration by heating under vacuum.[1]
Q2: Is samarium(III) acetylacetonate sensitive to air and moisture?
A2: Yes, samarium(III) acetylacetonate hydrate is sensitive to moisture. It is advisable to handle the compound in a controlled atmosphere, such as a glovebox or under an inert gas like argon or nitrogen, to prevent the absorption of additional water, which can affect its properties and reactivity. While short exposures to air for weighing may be acceptable, prolonged exposure should be avoided.
Q3: What are the general safety precautions for handling this compound?
A3: Samarium(III) acetylacetonate can cause skin, eye, and respiratory irritation. It is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood.
Q4: How should I properly store samarium(III) acetylacetonate?
A4: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. To minimize moisture uptake, storage in a desiccator or a glovebox is recommended.
Q5: What happens if the compound changes color?
A5: A change in color, such as turning yellow or brown, may indicate decomposition or the presence of impurities. This can be caused by exposure to heat, light, or reactive substances. If you observe a color change, it is advisable to verify the purity of the compound before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving the Compound | The compound may have low solubility in the chosen solvent. Lanthanide acetylacetonates (B15086760) are generally more soluble in nonpolar organic solvents. | Attempt to dissolve the compound in a different solvent. Gentle heating and sonication may aid dissolution. For reactions, consider using a solvent in which the compound is known to be soluble, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). |
| Inconsistent Reaction Results | The hydration state of the samarium acetylacetonate may be inconsistent between batches, affecting its molar mass and reactivity. The compound may have partially decomposed. | If possible, determine the hydration state of your batch using techniques like thermogravimetric analysis (TGA). Ensure the compound has been properly stored to prevent changes in hydration. If decomposition is suspected, consider purifying the material by recrystallization. |
| Formation of an Insoluble Precipitate During Reaction | The compound may be hydrolyzing in the presence of water, leading to the formation of insoluble samarium hydroxides or oxides. | Ensure that all solvents and reagents are anhydrous, and conduct the reaction under an inert atmosphere. The hydrolysis of lanthanide acetylacetonates can be facilitated by the presence of a base. |
| Low Product Yield | Incomplete reaction due to poor solubility or decomposed starting material. Loss of product during workup. | Optimize reaction conditions, including solvent and temperature, to ensure complete dissolution and reaction of the samarium acetylacetonate. Review your workup procedure to minimize product loss. |
| Unexpected Spectroscopic Data (NMR, IR) | The presence of water of hydration or decomposition products can lead to additional peaks in spectroscopic analyses. | Compare your data with literature values for the hydrated complex. Peaks corresponding to water or acetylacetone (B45752) may indicate hydration or decomposition, respectively. |
Quantitative Data
Precise quantitative data for this compound can be variable depending on the exact hydration state. The following table provides approximate values based on available data for lanthanide acetylacetonates.
| Property | Value | Notes |
| Molecular Weight | 447.69 g/mol (anhydrous basis) | The actual molecular weight will be higher depending on the number of water molecules. For the dihydrate, it is approximately 483.72 g/mol . |
| Solubility in Organic Solvents | Generally soluble | Soluble in solvents like THF, DMF, and chlorinated hydrocarbons. Sparingly soluble in alcohols and hydrocarbons. Quantitative data is not readily available. |
| Thermal Decomposition | Decomposes upon heating | Dehydration may begin around 100-150°C. Further heating can lead to the formation of oxo-clusters and eventually samarium oxide at higher temperatures. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of metal acetylacetonates.
Materials:
-
Samarium(III) chloride hexahydrate (SmCl₃·6H₂O)
-
Acetylacetone (Hacac)
-
Ammonia (B1221849) solution (NH₄OH), 1 M
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve a stoichiometric amount of samarium(III) chloride hexahydrate in deionized water in a round-bottom flask with stirring.
-
In a separate beaker, mix a threefold molar excess of acetylacetone with a small amount of ethanol.
-
Slowly add the acetylacetone/ethanol mixture to the samarium chloride solution while stirring continuously.
-
Gently warm the mixture to approximately 50-60°C.
-
Slowly add 1 M ammonia solution dropwise to the reaction mixture until a precipitate forms and the pH reaches approximately 6-7.
-
Continue stirring the mixture at 50-60°C for one hour to ensure complete reaction.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Collect the precipitate by vacuum filtration and wash it with small portions of cold deionized water, followed by a small amount of cold ethanol.
-
Dry the resulting white to off-white powder in a desiccator over a drying agent (e.g., silica (B1680970) gel or anhydrous calcium sulfate).
Protocol 2: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound loses its water of hydration and subsequently decomposes.
Instrumentation: Thermogravimetric Analyzer (TGA)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the this compound sample into a TGA pan (typically alumina (B75360) or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate (e.g., 10°C/min).
-
Use an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to purge the furnace.
-
Record the weight loss of the sample as a function of temperature.
-
Analyze the resulting TGA curve to identify the temperatures corresponding to the loss of water molecules and the decomposition of the acetylacetonate ligands. The initial weight loss at lower temperatures (typically below 200°C) corresponds to dehydration, while subsequent weight loss at higher temperatures indicates decomposition of the organic ligand.
Visualizations
Caption: Workflow for the proper handling and storage of samarium acetylacetonate.
Caption: Decision tree for troubleshooting solubility issues with samarium acetylacetonate.
References
Minimizing water content in Samarium(III) acetylacetonate hydrate experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing water content in Samarium(III) acetylacetonate (B107027) hydrate (B1144303) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical hydration state of commercially available Samarium(III) acetylacetonate?
A1: Commercially available Samarium(III) acetylacetonate is typically a hydrate, most commonly found as a dihydrate with the formula Sm(C₅H₇O₂)₃(H₂O)₂.[1] It is important to consider this inherent water content when planning experiments where anhydrous conditions are critical.
Q2: Why is it difficult to obtain completely anhydrous Samarium(III) acetylacetonate?
A2: Achieving a truly anhydrous form of Samarium(III) acetylacetonate is challenging because thermal dehydration methods can lead to decomposition. Upon heating, instead of simply losing water molecules, the complex can decompose to form oxo-clusters.[1]
Q3: What is the recommended method for accurately determining the water content of Samarium(III) acetylacetonate hydrate?
A3: The most reliable and widely accepted method for determining the water content in this compound is Karl Fischer titration.[2][3] This technique is specific to water and can provide accurate results for both free and bound water molecules.[2] Both volumetric and coulometric Karl Fischer titration methods can be used, depending on the expected water content.[3][4]
Q4: Can I use Thermogravimetric Analysis (TGA) to determine the water content?
A4: While TGA can indicate mass loss due to the removal of volatile components like water, it can be difficult to distinguish between the loss of water and the onset of decomposition of the acetylacetonate ligands, as these processes may overlap. TGA is useful for studying the thermal stability of the compound but may not provide a precise quantification of the initial water content without careful interpretation and complementary analysis.
Q5: Are there any non-thermal methods to reduce the water content?
A5: Yes, non-thermal methods are generally preferred to avoid decomposition. Vacuum drying at a controlled, mild temperature is a common approach.[5] Additionally, storing the compound in a desiccator over a strong drying agent can help to remove surface moisture.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results. | Varying water content in the this compound starting material. | Always determine the water content of each new batch of Sm(acac)₃ hydrate using Karl Fischer titration before use. Standardize your drying protocol and apply it consistently. |
| Product decomposition (e.g., color change, insolubility) during drying. | The drying temperature is too high, leading to thermal decomposition of the acetylacetonate ligands. | Avoid high temperatures. Use a lower temperature under a high vacuum for an extended period. Consider non-thermal drying methods. Monitor for any changes in the physical appearance of the compound. |
| Difficulty achieving a stable endpoint in Karl Fischer titration. | The sample may not be fully dissolving in the Karl Fischer solvent. Side reactions may be occurring. | Ensure the sample is completely dissolved. You may need to use a co-solvent. For solid samples, a Karl Fischer oven can be used to evaporate the water, which is then carried into the titration cell by a dry inert gas.[6] |
| Low yield of the desired product in a reaction requiring anhydrous conditions. | Residual water in the this compound is interfering with the reaction. | Implement a rigorous drying protocol for the Sm(acac)₃ hydrate prior to its use. Quantify the residual water content to ensure it is below the tolerance level for your specific reaction. |
Experimental Protocols
Protocol 1: Water Content Determination by Volumetric Karl Fischer Titration
Objective: To accurately quantify the water content in a sample of this compound.
Materials:
-
Karl Fischer Titrator (Volumetric)
-
Karl Fischer Reagent (e.g., single-component titrant with a known titer)
-
Anhydrous methanol (B129727) (or other suitable solvent)
-
This compound sample
-
Airtight syringe and needle
-
Analytical balance
Methodology:
-
System Preparation: Fill the titrator burette with the Karl Fischer titrant. Add anhydrous methanol to the titration vessel and pre-titrate to a dry endpoint to eliminate any residual moisture in the solvent.
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample. The sample size should be chosen to give a convenient titrant volume.
-
Titration: Quickly and carefully add the weighed sample to the conditioned titration vessel. Ensure the vessel is immediately sealed to prevent atmospheric moisture contamination.
-
Analysis: Start the titration. The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant used and its known titer. The result is typically expressed as a percentage by weight.
-
Replicates: Perform the titration in triplicate to ensure the precision of the results.
Protocol 2: Minimizing Water Content by Vacuum Drying
Objective: To reduce the water content of this compound with minimal thermal decomposition.
Materials:
-
This compound
-
Vacuum oven
-
Schlenk flask or other suitable vacuum-tight container
-
High-vacuum pump
-
Desiccator with a strong desiccant (e.g., phosphorus pentoxide)
Methodology:
-
Sample Placement: Place a thin layer of the this compound in a Schlenk flask.
-
Vacuum Application: Connect the flask to a high-vacuum line and gradually evacuate the flask to avoid vigorous bubbling or loss of sample.
-
Gentle Heating: Once under a high vacuum, gently heat the sample. It is crucial to keep the temperature well below the decomposition temperature of the complex. A temperature range of 40-60°C is a conservative starting point.
-
Drying Time: Maintain the sample under vacuum and gentle heat for an extended period (e.g., 12-24 hours). The optimal time will depend on the initial water content and the specific equipment used.
-
Cooling and Storage: After the desired drying time, turn off the heat and allow the sample to cool to room temperature under vacuum. Once cooled, break the vacuum with a dry, inert gas (e.g., nitrogen or argon).
-
Verification: Determine the final water content using Karl Fischer titration (Protocol 1) to assess the effectiveness of the drying process.
-
Storage: Store the dried product in a desiccator over a strong desiccant or in a glovebox with an inert atmosphere to prevent rehydration.
Data Presentation
Table 1: Illustrative Water Content of this compound Before and After Drying
| Sample | Drying Method | Temperature (°C) | Duration (hours) | Initial Water Content (%) (by Karl Fischer Titration) | Final Water Content (%) (by Karl Fischer Titration) |
| Sm(acac)₃·nH₂O Batch A | Vacuum Oven | 50 | 24 | 7.5 | 1.2 |
| Sm(acac)₃·nH₂O Batch B | Desiccator (P₂O₅) | Ambient | 72 | 7.8 | 3.5 |
Note: These are example values. Actual results will vary depending on the specific experimental conditions and the initial hydration state of the material.
Visualizations
Caption: Workflow for minimizing and verifying water content in this compound.
Caption: Key factors and challenges in minimizing water content in Samarium(III) acetylacetonate.
References
- 1. iiste.org [iiste.org]
- 2. metrohm.com [metrohm.com]
- 3. Karl Fischer water content titration - Scharlab [scharlab.com]
- 4. Xylem Analytics | Water Determination Karl Fischer [xylemanalytics.com]
- 5. magritek.com [magritek.com]
- 6. Determination of Water Content in Ethyl acetate, acetic acid ethyl ester Using Karl Fischer Titration [sigmaaldrich.com]
Technical Support Center: Samarium(III) Acetylacetonate Hydrate Catalyst
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results encountered when using Samarium(III) acetylacetonate (B107027) hydrate (B1144303) as a catalyst. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Inconsistent Reaction Yields and Rates
One of the most common issues observed with Samarium(III) acetylacetonate hydrate is variability in reaction yields and rates. This inconsistency often stems from the undefined and variable nature of the catalyst's hydration state.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent results.
Data Presentation: Impact of Water Content on Catalytic Activity
The water molecules coordinated to the samarium ion can significantly influence its Lewis acidity and, consequently, its catalytic activity. The optimal water content can be reaction-dependent.
| Catalyst State | Water Content | Expected Lewis Acidity | Potential Impact on Reaction Rate |
| As-received Hydrate | Variable (xH₂O) | Inconsistent | High variability in reaction times and yields. |
| Partially Dehydrated | Lower, but may form oxo-clusters | Potentially altered | Unpredictable; may lead to catalyst deactivation.[1] |
| Anhydrous (theoretical) | ~0% | Highest | Theoretically highest, but difficult to achieve without decomposition.[1] |
| In aqueous co-solvent | Controlled | Modulated by solvent composition | Reaction rate may be optimized at a specific water percentage.[2] |
Frequently Asked Questions (FAQs)
Q1: Why are my reaction results with this compound inconsistent?
A1: The most likely reason for inconsistent results is the variable number of water molecules in the catalyst's coordination sphere (xH₂O). This variation can affect the catalyst's Lewis acidity and overall activity. Additionally, samarium compounds are highly sensitive to air and moisture, and improper handling can lead to the formation of less active species.
Q2: Can I dry this compound to get a more consistent catalyst?
A2: Attempting to dehydrate this compound by heating under vacuum is generally not recommended. This can lead to the decomposition of the complex and the formation of inactive oxo-clusters.[1] If a specific hydration state is required, it is better to standardize the catalyst batch through careful synthesis and characterization.
Q3: What are the best practices for handling and storing this compound?
A3: To ensure consistency, follow these guidelines:
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator or glovebox to minimize exposure to atmospheric moisture.
-
Handling: Whenever possible, handle the catalyst under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or a glovebox.
-
Dispensing: Weigh and dispense the catalyst quickly to minimize exposure to air.
Q4: How does the solvent affect the catalytic reaction?
A4: The choice and purity of the solvent are critical. Protic solvents can interact with the catalyst and substrates, while residual water in aprotic solvents can alter the catalyst's hydration state and activity. For reactions sensitive to water, using freshly distilled or anhydrous solvents is crucial. In some cases, a specific amount of water in the solvent system may be beneficial for catalytic activity, as has been observed in some lanthanide-catalyzed reactions.[2][3]
Q5: Are there any known impurities in commercially available this compound that could affect my reaction?
A5: Commercially available catalysts may contain varying amounts of hydrated water. Depending on the synthesis route, impurities could include unreacted starting materials or side products. If high consistency is required, purification by recrystallization from a suitable solvent system under an inert atmosphere may be necessary.
Experimental Protocols
Protocol 1: General Procedure for a Catalyzed Reaction Under Inert Atmosphere
This protocol outlines a general setup for a reaction using this compound where exclusion of air and moisture is critical.
Experimental Workflow
Caption: General experimental workflow for a catalyzed reaction.
Methodology:
-
Glassware Preparation: Flame-dry all glassware under vacuum and allow to cool under a positive pressure of an inert gas (argon or nitrogen).
-
Reagent Preparation: Ensure all solvents and liquid reagents are anhydrous and degassed.
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the desired amount of this compound to the reaction flask.
-
Solvent and Reagent Addition: Add the anhydrous solvent via a syringe, followed by the substrates.
-
Reaction: Stir the reaction mixture at the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench appropriately. Proceed with a standard aqueous work-up and extraction.
-
Purification: Purify the crude product by a suitable method such as column chromatography.
Protocol 2: Recrystallization for Catalyst Purification
If catalyst purity is a concern, recrystallization can be performed to obtain a more homogenous material.
-
Dissolution: Under an inert atmosphere, dissolve the this compound in a minimal amount of a hot, suitable solvent (e.g., a mixture of ethanol (B145695) and water, or as described in the literature for similar complexes).
-
Filtration: While hot, filter the solution through a pre-warmed filter to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration under an inert atmosphere.
-
Drying: Wash the crystals with a small amount of cold solvent and dry them under a stream of inert gas. Do not heat under vacuum to avoid decomposition.
-
Storage: Store the purified catalyst in a desiccator or glovebox.
Logical Relationship of Factors Affecting Catalysis
Caption: Factors influencing catalytic performance.
References
Troubleshooting low yields in nanoparticle synthesis with Sm(acac)3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of nanoparticles using Samarium(III) acetylacetonate (B107027) (Sm(acac)3).
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in nanoparticle synthesis using Sm(acac)3?
A1: Low yields in nanoparticle synthesis involving the thermal decomposition of Sm(acac)3 can often be attributed to incomplete precursor decomposition, suboptimal reaction temperature, or inefficient nucleation and growth processes. The stability of the metal acetylacetonate complex requires sufficient thermal energy to break the metal-ligand bonds and initiate the formation of nanoparticles.
Q2: How critical is the choice of solvent in the synthesis process?
A2: The solvent plays a crucial role in controlling the reaction kinetics, precursor solubility, and the final morphology of the nanoparticles. High-boiling point solvents are typically used in thermal decomposition methods to achieve the necessary reaction temperatures. The coordinating ability of the solvent can also influence the stability of the precursor and the growth of the nanoparticles.
Q3: What role do surfactants like oleic acid and oleylamine (B85491) play in the synthesis?
A3: Surfactants such as oleic acid and oleylamine are critical for controlling the size, shape, and stability of the nanoparticles. They act as capping agents that bind to the surface of the growing nanoparticles, preventing aggregation and controlling the growth rate. The ratio of these surfactants can significantly impact the final product characteristics and yield. The combination of oleic acid and oleylamine is versatile and widely used in the synthesis of various types of nanoparticles, including those based on rare earth elements.[1][2]
Q4: Can the purity of Sm(acac)3 affect the nanoparticle yield?
A4: Yes, the purity of the Sm(acac)3 precursor is a critical factor. Impurities can interfere with the nucleation and growth processes, leading to the formation of ill-defined particles, byproducts, or a complete failure of the reaction, all of which can contribute to a lower overall yield of the desired nanoparticles.
Q5: Is an inert atmosphere necessary for this type of synthesis?
A5: While not always mandatory, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. This prevents the oxidation of the samarium precursor and any organic solvents or ligands at high temperatures, which can lead to the formation of unwanted byproducts and a reduction in the yield and quality of the nanoparticles.
Troubleshooting Guide for Low Yields
This guide addresses specific issues that may lead to low yields during the synthesis of nanoparticles using Sm(acac)3.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Insufficient reaction temperature for Sm(acac)3 decomposition. | Gradually increase the reaction temperature in increments of 10-20°C. The decomposition temperature for metal acetylacetonates (B15086760) can be influenced by the solvent and other reagents present.[3][4][5][6] |
| Inappropriate solvent with a boiling point too low for the required decomposition temperature. | Select a high-boiling point solvent such as dibenzyl ether, 1-octadecene, or oleylamine.[2][7] | |
| Low Yield with Aggregated Particles | Inadequate concentration or ratio of capping agents (surfactants). | Optimize the concentration and ratio of surfactants like oleic acid and oleylamine. A combination of both is often more effective in controlling growth and preventing aggregation.[1][2] |
| Reaction time is too long, leading to Ostwald ripening and particle aggregation. | Systematically vary the reaction time to find the optimal duration for nanoparticle growth without significant aggregation. | |
| Low Yield with a Wide Particle Size Distribution | Inconsistent heating or poor temperature control during the reaction. | Ensure uniform heating of the reaction mixture using a heating mantle and vigorous stirring. A temperature controller is highly recommended. |
| "Burst nucleation" is not achieved, leading to continuous nucleation and a broad size distribution. | A rapid injection of the precursor into the hot solvent can sometimes promote a single, rapid nucleation event, leading to a more uniform particle size. | |
| Low Yield with Formation of Bulk Material | Precursor concentration is too high, leading to uncontrolled, rapid precipitation instead of nanoparticle formation. | Decrease the concentration of Sm(acac)3 in the reaction mixture. |
| Insufficient stirring, leading to localized high concentrations of reactants. | Ensure vigorous and consistent stirring throughout the entire reaction process. |
Experimental Protocols
General Protocol for Thermal Decomposition of Sm(acac)3 to Samarium Oxide Nanoparticles
This protocol is a generalized procedure based on the thermal decomposition of metal acetylacetonate precursors. Researchers should optimize the specific parameters for their experimental setup.
Materials:
-
Samarium(III) acetylacetonate (Sm(acac)3)
-
High-boiling point solvent (e.g., 1-octadecene, dibenzyl ether)
-
Surfactants/capping agents (e.g., oleic acid, oleylamine)
-
Ethanol (B145695) (for washing)
-
Hexane (B92381) (for dispersion)
-
Three-neck round-bottom flask
-
Condenser
-
Thermocouple with temperature controller
-
Heating mantle
-
Magnetic stirrer
-
Schlenk line for inert atmosphere (optional but recommended)
Procedure:
-
Setup: Assemble the three-neck flask with a condenser, a thermocouple, and a rubber septum. If using an inert atmosphere, connect the setup to a Schlenk line.
-
Reagent Preparation: In the flask, combine the high-boiling point solvent (e.g., 20 mL of 1-octadecene) and the surfactants (e.g., varying ratios of oleic acid and oleylamine).
-
Degassing: If using an inert atmosphere, degas the solvent and surfactant mixture by heating to a moderate temperature (e.g., 120°C) under vacuum for about 30 minutes, then backfill with nitrogen or argon.
-
Precursor Addition: The Sm(acac)3 can be added in two ways:
-
Hot-injection: Heat the solvent/surfactant mixture to the desired reaction temperature (e.g., 250-300°C). Dissolve the Sm(acac)3 in a small amount of the same solvent and rapidly inject it into the hot reaction mixture with vigorous stirring.
-
One-pot: Add the Sm(acac)3 to the solvent/surfactant mixture at room temperature. Heat the entire mixture to the reaction temperature under vigorous stirring.
-
-
Reaction: Maintain the reaction at the desired temperature for a specific duration (e.g., 30-120 minutes). The optimal time will need to be determined experimentally. The solution will typically change color as the nanoparticles form.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. Add an excess of ethanol to precipitate the nanoparticles.
-
Washing: Centrifuge the mixture to collect the nanoparticles. Discard the supernatant. Wash the nanoparticles multiple times by re-dispersing them in hexane and precipitating with ethanol. This step is crucial to remove unreacted precursors and excess surfactants.
-
Drying and Storage: Dry the purified nanoparticles under vacuum. Store the dried nanoparticle powder in a desiccator or under an inert atmosphere.
Diagrams
Caption: Troubleshooting workflow for low nanoparticle yields.
Caption: General workflow for nanoparticle synthesis.
References
- 1. Oleic acid/oleylamine ligand pair: a versatile combination in the synthesis of colloidal nanoparticles - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdmf.org.br [cdmf.org.br]
- 4. researchgate.net [researchgate.net]
- 5. Unravelling the Thermal Decomposition Parameters for The Synthesis of Anisotropic Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Samarium(III) Acetylacetonate Hydrate in Solution
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prepare and maintain stable solutions of Samarium(III) acetylacetonate (B107027) hydrate (B1144303) for your research and development applications.
Frequently Asked Questions (FAQs)
Q1: What is the common form of Samarium(III) acetylacetonate?
A1: The most common and stable form of Samarium(III) acetylacetonate is a hydrate, specifically the dihydrate with the formula Sm(C₅H₇O₂)₃(H₂O)₂.[1] Anhydrous Samarium(III) acetylacetonate is generally considered unlikely to exist as a stable compound.[1]
Q2: Is Samarium(III) acetylacetonate hydrate soluble in water?
A2: No, this compound is insoluble in water. It is, however, soluble in various organic solvents.[2]
Q3: What happens if I try to dehydrate this compound by heating?
A3: Attempting to dehydrate the compound by heating, especially under vacuum, can lead to decomposition, resulting in the formation of oxo-clusters.[1] It is recommended to use the hydrated form for solution preparation to avoid this issue.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dissolution | Incomplete dissolution: The solvent may be saturated, or the dissolution process is too rapid. | - Gently warm the solvent while stirring to aid dissolution.- Add the solid slowly in small portions to the solvent.- Consider using a co-solvent system. |
| Hydrolysis: Presence of water and/or basic impurities can cause the complex to hydrolyze and precipitate as samarium hydroxide (B78521) or other insoluble species. | - Use anhydrous-grade organic solvents.- If possible, perform the dissolution under an inert atmosphere (e.g., nitrogen or argon).- Avoid basic conditions. If a base is required for a subsequent reaction, add it immediately before use and at a low temperature. | |
| Solution turns cloudy or forms a precipitate over time | Hydrolysis: Gradual reaction with trace amounts of water in the solvent or from the atmosphere. | - Store the solution under an inert atmosphere.- Add a small amount of a neutral drying agent, such as anhydrous sodium sulfate, if compatible with your application.- Prepare fresh solutions before use whenever possible. |
| Photodegradation: Exposure to light, especially UV light, can cause decomposition of the acetylacetonate ligand. | - Store solutions in amber or foil-wrapped vials to protect from light.- Minimize exposure to ambient light during experiments. | |
| Discoloration of the solution (e.g., yellowing) | Ligand decomposition: The acetylacetonate ligand can degrade, leading to colored byproducts. This can be initiated by heat, light, or reactive impurities. | - Ensure the use of high-purity this compound and solvents.- Store solutions at a low temperature (e.g., in a refrigerator) if the compound's solubility allows.- Avoid prolonged heating of the solution. |
| Inconsistent experimental results | Solution instability: Degradation of the complex can lead to a lower effective concentration of the active samarium species. | - Monitor the stability of your stock solutions over time using techniques like UV-Vis spectroscopy. A change in the absorption spectrum can indicate degradation.- Always use freshly prepared solutions for quantitative experiments.- Standardize the solution preparation protocol to ensure consistency. |
Experimental Protocols
Protocol 1: General Preparation of a Stable Solution
This protocol outlines the general steps for preparing a stable stock solution of this compound for applications such as catalysis.
Materials:
-
Samarium(III) acetylacetonate dihydrate
-
Anhydrous organic solvent (e.g., Tetrahydrofuran (THF), Toluene, or Dichloromethane)
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk flask or similar glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Dry all glassware in an oven at >100°C overnight and cool under a stream of inert gas.
-
Weigh the desired amount of Samarium(III) acetylacetonate dihydrate in a glovebox or under a positive pressure of inert gas to minimize exposure to air and moisture.
-
Transfer the solid to the Schlenk flask.
-
Add the anhydrous solvent to the flask via a cannula or a syringe under a positive pressure of inert gas.
-
Stir the mixture at room temperature until the solid is completely dissolved. Gentle warming can be applied if necessary, but prolonged heating should be avoided.
-
Store the resulting solution under an inert atmosphere and protected from light.
Protocol 2: Preparation for Drug Delivery Applications
For drug delivery applications, ensuring biocompatibility and stability in relevant media is crucial. This often involves the use of stabilizing agents.
Materials:
-
Samarium(III) acetylacetonate dihydrate
-
Biocompatible solvent (e.g., Ethanol, Dimethyl sulfoxide (B87167) (DMSO))
-
Stabilizing agent (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
Dialysis membrane (for purification if needed)
Procedure:
-
Dissolve the desired amount of the stabilizing agent in the chosen biocompatible solvent.
-
Slowly add the Samarium(III) acetylacetonate dihydrate to the polymer solution while stirring continuously.
-
Continue stirring until a clear solution is obtained. Sonication can be used to aid dissolution if necessary.
-
If required, purify the solution to remove any unencapsulated complex by a suitable method such as dialysis against the pure solvent.
-
Characterize the final formulation for particle size, drug loading, and stability.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Insoluble | - |
| Methanol | Soluble | May be prone to hydrolysis due to the protic nature of the solvent. |
| Ethanol | Soluble | Similar to methanol, use anhydrous grade. |
| Acetone | Soluble | Good for general use; ensure it is dry. |
| Tetrahydrofuran (THF) | Soluble | A good aprotic solvent for maintaining stability. |
| Toluene | Soluble | A non-polar aprotic solvent, suitable for many catalytic reactions. |
| Dimethyl sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, can form stable adducts.[1] |
Visualizations
Caption: Workflow for preparing and storing stable solutions.
Caption: Troubleshooting flowchart for unstable solutions.
References
Technical Support Center: Acetylacetonate Ligands in Catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the side reactions of acetylacetonate (B107027) (acac) ligands in catalysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving acetylacetonate-based catalysts.
Issue 1: Catalyst Deactivation or Low Activity in Cross-Coupling Reactions
-
Question: My cross-coupling reaction (e.g., Suzuki, Heck) is sluggish or stalls before completion. I suspect catalyst deactivation. What are the potential causes related to the acetylacetonate ligand?
-
Answer: Catalyst deactivation in cross-coupling reactions with acetylacetonate ligands can stem from several sources:
-
Ligand Poisoning: Substrates or additives containing coordinating atoms, such as nitrogen in pyridines or quinolines, can bind strongly to the metal center, displacing the acac ligand or blocking active sites.[1][2]
-
Formation of Inactive Species: The catalyst can aggregate to form inactive species like palladium black, especially at high concentrations or temperatures.[3] The presence of water or alcohols can also lead to the formation of less active hydroxyl or alkoxy complexes.
-
Thermal Decomposition: At elevated temperatures, the metal-acac complex can decompose. For instance, Pd(acac)₂ starts to decompose around 200°C.
-
Precatalyst Activation Issues: The reduction of the Pd(II)-acac precatalyst to the active Pd(0) species might be inefficient under the reaction conditions.
-
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: The active Pd(0) species is oxygen-sensitive.[1] Use rigorous degassing techniques (e.g., freeze-pump-thaw) for solvents and reagents.
-
Optimize Reaction Conditions:
-
Ligand Modification: Consider using sterically hindered and electron-rich ancillary ligands (e.g., Buchwald phosphine (B1218219) ligands) which can stabilize the metal center and prevent deactivation by coordinating substrates.[2]
-
Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst to ensure more reliable generation of the active species.[2]
-
Issue 2: Polymer Degradation and Inconsistent Molecular Weights in Polymerization
-
Question: I am using a metal-acetylacetonate catalyst for ring-opening polymerization, and I'm observing broad molecular weight distributions and evidence of polymer degradation, especially at high conversions or longer reaction times. Why is this happening?
-
Answer: Metal-acetylacetonate complexes can catalyze not only polymerization but also degradation processes, particularly at elevated temperatures. In the case of l-lactide polymerization, longer reaction times can lead to lower molar masses, suggesting a thermodynamically controlled degradation process that follows the initial kinetically controlled polymerization. This can involve transesterification reactions within the polymer chain.
-
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Conduct time-course studies to identify the point at which degradation becomes significant. Lowering the reaction temperature can also mitigate degradation.
-
Monitor for Side Reactions: Analyze the crude polymer by ¹H NMR. The appearance of new signals may indicate side reactions involving the acac ligand.
-
Catalyst Selection: The choice of metal center is crucial. For instance, in lactide polymerization, Zr(acac)₄ and Bu₂Sn(acac)₂ have shown good activity, while Mn(II), Ni(II), Cu(II), and VO(V) acetylacetonates (B15086760) were found to be inactive under certain conditions.
-
Issue 3: Inconsistent Results and Poor Reproducibility
-
Question: I am experiencing batch-to-batch variability in my catalytic reactions using a commercial metal acetylacetonate catalyst. What could be the cause?
-
Answer: The purity of the metal acetylacetonate precursor is a critical factor. Commercial sources can have varying levels of impurities. For example, commercial palladium acetate, a related precursor, is known to contain impurities that can affect catalytic performance. Similarly, the presence of residual starting materials or byproducts from the synthesis of the metal acetylacetonate can lead to inconsistent results. The hydration state of the complex, such as the difference between anhydrous [Ni(acac)₂]₃ and hydrated Ni(acac)₂(H₂O)₂, can also impact its solubility and reactivity.[4]
-
Troubleshooting Steps:
-
Characterize the Precursor: Before use, characterize the catalyst by techniques like NMR, IR spectroscopy, or elemental analysis to confirm its identity and purity.
-
Purify the Catalyst: If impurities are suspected, recrystallization of the metal acetylacetonate complex may be necessary.
-
Standardize Storage: Store the catalyst in a desiccator under an inert atmosphere to prevent hydration and degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions of acetylacetonate ligands in catalysis?
A1: The primary side reactions include:
-
Thermal Decomposition: At elevated temperatures, the acac ligand can fragment, leading to the formation of acetone, CO₂, and other organic byproducts.[5] The stability is metal-dependent.
-
Hydrolysis: In the presence of water, especially under acidic or basic conditions, the metal-oxygen bond can be cleaved, leading to ligand dissociation.
-
Redox Activity: The acac ligand can participate in redox events with the metal center, which can be intentionally harnessed or be an unintended side reaction.[6][7]
-
Reaction with Acids/Bases: Strong acids can protonate the ligand, potentially leading to its dissociation. Strong bases can deprotonate the ligand at the central carbon, opening up further reactivity.
-
Fragmentation by Electron Attachment: In processes like electrocatalysis, low-energy electrons can cause the acac ligand to fragment.[5]
Q2: How can I detect the decomposition of the acetylacetonate ligand?
A2: Several analytical techniques can be employed:
-
NMR Spectroscopy: ¹H NMR is a powerful tool. The disappearance of the characteristic methine and methyl proton signals of the coordinated acac ligand and the appearance of new signals corresponding to free acetylacetone (B45752) or its decomposition products (e.g., acetone) are indicative of degradation.
-
Mass Spectrometry (MS): GC-MS analysis of the reaction headspace or extracted reaction mixture can identify volatile decomposition products.
-
Infrared (IR) Spectroscopy: Changes in the vibrational bands corresponding to the C=O and C=C bonds of the chelate ring can signal a change in the ligand's coordination or its decomposition.
-
Thermogravimetric Analysis (TGA): TGA can determine the decomposition temperature of the metal-acac complex.
Q3: Can I regenerate a deactivated metal-acetylacetonate catalyst?
A3: Regeneration is sometimes possible, depending on the deactivation mechanism:
-
Coking/Fouling: If the catalyst surface is blocked by carbonaceous deposits (coke), a controlled oxidation (calcination in air) at elevated temperatures can burn off the coke.[8][9] Care must be taken to avoid sintering of the metal particles at high temperatures.
-
Poisoning: If the active sites are blocked by a strongly coordinating poison, it may be possible to remove the poison by washing with a suitable solvent or a solution of a competing ligand. In some cases, a mild oxidative or reductive treatment can restore activity.[10][11]
-
Sintering: Deactivation by sintering (agglomeration of metal particles) is generally irreversible.
Q4: How does modifying the acetylacetonate ligand affect catalyst stability and activity?
A4: Modifying the acac ligand is a common strategy to tune the electronic and steric properties of the catalyst. For example, replacing the methyl groups with electron-withdrawing groups like trifluoromethyl (to form hexafluoroacetylacetonate, hfac) can increase the Lewis acidity of the metal center. This can enhance catalytic activity in certain reactions, such as ring-opening polymerization, and in some cases, improve stability.[12]
Quantitative Data
Table 1: Thermal Stability of Selected Metal Acetylacetonate Complexes
| Metal Complex | Decomposition Onset (°C) | Atmosphere | Notes |
| Fe(acac)₃ | ~186 | - | Endothermic decomposition. |
| Pd(acac)₂ | 100-160 (sublimation) | Inert (Helium) | Unstable in the presence of hydrogen, even at room temperature.[13] |
| Ni(acac)₂ | ~461 K (188 °C) | - | Thermally stable up to this temperature.[14] |
| Pt(II) complexes | Higher than Pd(II) | - | Platinum complexes generally show higher thermal stability than their palladium counterparts.[15] |
Note: Decomposition temperatures can vary depending on the experimental conditions (heating rate, atmosphere, etc.).
Experimental Protocols
Protocol 1: Synthesis of a Modified Acetylacetonate Ligand (Hexafluoroacetylacetonate)
This protocol describes the synthesis of a sodium salt of hexafluoroacetylacetonate, which can be used to prepare various metal-hfac complexes.
-
Materials: 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (Hhfa), sodium hydroxide (B78521) (NaOH), methanol (B129727), diethyl ether.
-
Procedure:
-
In a flask, dissolve a specific molar equivalent of NaOH in methanol.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of Hhfa dropwise with stirring.
-
Allow the mixture to stir for 1-2 hours, gradually warming to room temperature.
-
Remove the methanol under reduced pressure.
-
Wash the resulting solid with diethyl ether to remove any unreacted Hhfa.
-
Dry the sodium hexafluoroacetylacetonate salt under vacuum.
-
Protocol 2: Monitoring Catalyst Degradation by ¹H NMR Spectroscopy
This protocol outlines a general procedure for monitoring the stability of an acac-ligated catalyst during a reaction.
-
Sample Preparation:
-
Set up the catalytic reaction in an NMR tube using a deuterated solvent.
-
Add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) or 1,3,5-trimethoxybenzene) that does not react with the components of the reaction mixture.
-
Accurately weigh and add the catalyst and reactants to the NMR tube.[16][17]
-
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0) before initiating the reaction (e.g., by heating).
-
Start the reaction and acquire spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the characteristic signals of the coordinated acac ligand (methine and methyl protons).
-
Monitor for the appearance and growth of signals corresponding to free acetylacetone or its decomposition products.
-
Quantify the concentration of the intact catalyst over time by comparing the integral of its signals to the integral of the internal standard.
-
Protocol 3: Regeneration of a Coked Catalyst
This protocol provides a general method for regenerating a catalyst deactivated by carbon deposition.
-
Catalyst Preparation:
-
After the reaction, filter and wash the catalyst with a suitable solvent to remove residual reactants and products.
-
Dry the catalyst thoroughly.
-
-
Regeneration Procedure:
-
Place the coked catalyst in a tube furnace.
-
Heat the catalyst to the desired regeneration temperature (typically 400-600°C) under a flow of inert gas (e.g., nitrogen).[8]
-
Once the temperature is stable, introduce a controlled flow of a dilute oxygen/nitrogen mixture (e.g., 5% O₂ in N₂).
-
Monitor the temperature of the catalyst bed, as the coke combustion is exothermic. Avoid excessive temperature spikes that could cause sintering.[9]
-
Continue the oxidation until the coke is completely removed (this can be monitored by analyzing the off-gas for CO₂).
-
Cool the catalyst to room temperature under an inert gas flow.
-
Visualizations
Caption: Potential pathways for the deactivation and side reactions of metal-acetylacetonate catalysts.
Caption: A logical workflow for troubleshooting issues with acetylacetonate-based catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. en.wikipedia.org [en.wikipedia.org]
- 5. BJNANO - Fragmentation of metal(II) bis(acetylacetonate) complexes induced by slow electrons [beilstein-journals.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. jmaterenvironsci.com [jmaterenvironsci.com]
- 16. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Technical Support Center: Accurate Determination of Hydration Level in Sm(acac)₃·xH₂O
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately determining the hydration level of Samarium(III) acetylacetonate (B107027) hydrate (B1144303) (Sm(acac)₃·xH₂O).
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to accurately determine the water content of my Sm(acac)₃·xH₂O sample?
A1: The hydration level of a metal complex like Sm(acac)₃·xH₂O directly impacts its molecular weight. Accurate molecular weight is fundamental for correct stoichiometry in chemical reactions, preparation of standard solutions, and interpretation of analytical data. In drug development, incorrect hydration levels can lead to significant errors in dosage calculations and bioactivity assessments.
Q2: What are the primary methods for determining the hydration level of Sm(acac)₃·xH₂O?
A2: The two most reliable and widely used methods are Thermogravimetric Analysis (TGA) and Karl Fischer (KF) Titration. TGA measures the mass loss of a sample as it is heated, allowing for the quantification of water molecules. KF titration is a highly specific chemical method that reacts directly with water, providing a very accurate measurement of water content.
Q3: Can I use spectroscopic methods to determine the hydration level?
A3: While not strictly quantitative for determining the exact value of 'x', spectroscopic techniques like Fourier-Transform Infrared Spectroscopy (FTIR) are excellent for confirming the presence of water. The O-H stretching vibrations of water molecules can be observed in the FTIR spectrum, typically in the range of 3200-3600 cm⁻¹. This provides qualitative confirmation of hydration.
Q4: My Sm(acac)₃·xH₂O sample is highly sensitive. Which method is most suitable?
A4: For highly sensitive or valuable samples, coulometric Karl Fischer titration is often preferred as it can accurately determine very low water content with a small sample size.
Troubleshooting Guides
Thermogravimetric Analysis (TGA)
Issue 1: The observed mass loss in my TGA experiment does not match any theoretical values for integer hydration states.
-
Possible Cause 1: Incomplete dehydration. The heating rate may be too fast, or the final temperature may not be high enough to drive off all water molecules.
-
Troubleshooting:
-
Decrease the heating rate (e.g., to 5-10 °C/min).
-
Increase the final temperature, ensuring it is below the decomposition temperature of the anhydrous compound.
-
Incorporate an isothermal step at a temperature just above the dehydration event to ensure all water is removed.
-
-
Possible Cause 2: Sample decomposition. The sample may be decomposing along with losing water, leading to a greater than expected mass loss.
-
Troubleshooting:
-
Analyze the sample using a TGA coupled with a mass spectrometer (TGA-MS) to identify the evolved gases.
-
Run the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition.
-
-
Possible Cause 3: The sample is a mixture of different hydrates. The material may not be a single, pure hydrate.
-
Troubleshooting:
-
Review the synthesis and storage conditions of the material.
-
If possible, attempt to recrystallize the sample to obtain a single crystalline form.
-
Issue 2: The baseline of my TGA curve is noisy or drifting.
-
Possible Cause: Instrument instability or contamination.
-
Troubleshooting:
-
Ensure the TGA is placed on a stable surface, free from vibrations.
-
Perform a baseline run with an empty pan to check for instrument drift.
-
Clean the furnace and sample holder according to the manufacturer's instructions.
-
Karl Fischer (KF) Titration
Issue 1: The instrument is "over-titrating," and the endpoint is not reached.
-
Possible Cause 1: The sample is not dissolving properly. If the sample does not fully dissolve in the KF solvent, the water within the solid particles will not be accessible to the reagent.
-
Troubleshooting:
-
Use a solvent in which Sm(acac)₃·xH₂O is soluble. A co-solvent like chloroform (B151607) or formamide (B127407) may be added to the methanol.
-
Gently heat the titration vessel to aid dissolution, if the instrument allows.
-
For completely insoluble samples, a KF oven is the recommended approach. The water is evaporated from the sample and carried into the titration cell by a dry gas.
-
-
Possible Cause 2: Side reactions. Components of the sample may be reacting with the iodine in the KF reagent, leading to erroneously high water content readings.
-
Troubleshooting:
-
While less common with acetylacetonate complexes, if suspected, use specialized KF reagents designed to suppress side reactions with ketones or aldehydes.
-
Issue 2: The drift is too high and unstable.
-
Possible Cause: Moisture is leaking into the titration cell.
-
Troubleshooting:
-
Check all seals, septa, and tubing connections for leaks.
-
Ensure the desiccant in the drying tubes is fresh and active.
-
Handle the sample and reagents in a low-humidity environment if possible.
-
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)
-
Instrument Preparation:
-
Ensure the TGA is calibrated for temperature and mass.
-
Tare an empty alumina (B75360) or platinum crucible.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the Sm(acac)₃·xH₂O sample into the tared crucible.
-
-
TGA Method:
-
Atmosphere: Nitrogen or Argon, with a flow rate of 20-50 mL/min.
-
Heating Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 250 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Determine the mass loss percentage in the temperature range corresponding to the dehydration step (typically below 150 °C).
-
Compare the experimental mass loss with the theoretical values in Table 1 to determine the value of 'x'.
-
Protocol 2: Volumetric Karl Fischer Titration
-
Instrument Preparation:
-
Fill the buret with a standardized volumetric KF titrant (e.g., 5 mg/mL).
-
Add fresh KF solvent (e.g., methanol) to the titration vessel.
-
Condition the solvent by running the titrator until a stable, low drift is achieved.
-
-
Sample Preparation:
-
Accurately weigh a sample of Sm(acac)₃·xH₂O that contains an appropriate amount of water for the titrant concentration (typically 10-200 mg of water).
-
-
Titration:
-
Quickly add the weighed sample to the conditioned titration vessel.
-
Start the titration and record the volume of titrant consumed at the endpoint.
-
-
Calculation:
-
Calculate the water content (%) using the following formula:
-
Use the water content to determine the value of 'x' by comparing with the theoretical values in Table 1.
-
Data Presentation
Table 1: Theoretical Water Content and TGA Mass Loss for Sm(acac)₃·xH₂O
| Hydration State (x) | Formula | Molecular Weight ( g/mol ) | Water Content (%) | Theoretical TGA Mass Loss (%) |
| 0 (Anhydrous) | Sm(C₅H₇O₂)₃ | 447.68[1][2] | 0.00 | 0.00 |
| 1 (Monohydrate) | Sm(C₅H₇O₂)₃·H₂O | 465.70 | 3.87 | 3.87 |
| 2 (Dihydrate) | Sm(C₅H₇O₂)₃·2H₂O | 483.71 | 7.45 | 7.45 |
| 3 (Trihydrate) | Sm(C₅H₇O₂)₃·3H₂O | 501.73 | 10.76 | 10.76 |
Note: Molecular weight of anhydrous Sm(acac)₃ is 447.68 g/mol . Molecular weight of water is 18.015 g/mol .
Visualizations
Caption: Workflow for determining the hydration level of Sm(acac)₃·xH₂O.
Caption: TGA troubleshooting for inaccurate mass loss measurements.
Caption: Karl Fischer titration troubleshooting for over-titration issues.
References
Technical Support Center: Samarium(III) Acetylacetonate (Sm(acac)₃)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of samarium(III) acetylacetonate (B107027) (Sm(acac)₃), with a specific focus on the critical role of solvent selection in experimental success. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent generally affect the reactivity of Sm(acac)₃?
A1: The choice of solvent can significantly influence the reactivity of Sm(acac)₃ in several ways. Solvents can affect the solubility and stability of the complex, the coordination environment of the samarium ion, and the stabilization of reactants, transition states, and products.[1] For lanthanide complexes like Sm(acac)₃, which have labile coordination spheres and bonding dominated by electrostatic interactions, the solvent's polarity and coordinating ability are particularly crucial.[2] A solvent can directly participate in reaction mechanisms or alter reaction pathways, thereby impacting reaction rates and product selectivity.[1]
Q2: My Sm(acac)₃ complex shows poor solubility in my reaction solvent. What should I do?
A2: Poor solubility is a common issue. Sm(acac)₃, like many metal acetylacetonates (B15086760), generally dissolves better in nonpolar organic solvents.[3][4] If you are experiencing solubility issues, consider the following:
-
Solvent Screening: Test the solubility of Sm(acac)₃ in a range of solvents with varying polarities. A good starting point would be to test solvents like toluene (B28343), tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile (B52724) (MeCN), and dimethylformamide (DMF).[5]
-
Mixed Solvent Systems: Employing a mixture of solvents can sometimes enhance solubility. For instance, a combination of acetonitrile and methanol (B129727) has been used for the synthesis of related lanthanide complexes.
-
Temperature Adjustment: Gently heating the mixture may improve solubility, but be cautious of potential complex decomposition at elevated temperatures.
-
Ligand Modification: While a more advanced technique, modifying the acetylacetonate ligand with fluorinated groups can increase volatility and may alter solubility profiles.[6]
Q3: Can the presence of water in the solvent affect my reaction?
A3: Absolutely. Lanthanide complexes, including Sm(acac)₃, are susceptible to hydration due to their high hydration enthalpies.[2] The presence of water can lead to the formation of hydrate (B1144303) complexes, which may exhibit reduced solubility in organic solvents and lower reactivity, especially in moisture-sensitive reactions.[2] It is crucial to use dry solvents and handle the complex under an inert atmosphere (e.g., nitrogen or argon) if your reaction is sensitive to water.
Q4: I am observing inconsistent reaction yields. Could the solvent be the cause?
A4: Yes, solvent variability is a likely contributor to inconsistent yields. The stability of Sm(acac)₃ can be solvent-dependent.[5] Furthermore, the solvent's ability to stabilize reaction intermediates and transition states can directly impact the reaction rate and equilibrium position, thus affecting the final yield.[1] Ensure you are using the same grade and supplier of solvent for all experiments to minimize variability. Additionally, consider that different solvents can lead to different dominant reaction pathways, potentially favoring side reactions in some cases.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Reactivity | 1. Poor Solubility of Sm(acac)₃: The catalyst is not sufficiently dissolved to participate in the reaction. 2. Catalyst Deactivation: The solvent may be coordinating too strongly to the samarium center, preventing substrate binding, or reacting with the complex. 3. Presence of Water: Formation of less reactive hydrate complexes.[2] | 1. Consult the solubility data table below and consider switching to a more suitable solvent or using a co-solvent. 2. Attempt the reaction in a less coordinating solvent. For example, if you are using a strongly coordinating solvent like DMSO, try a less coordinating one like toluene or THF. 3. Ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere. |
| Formation of Unwanted Byproducts | 1. Solvent Participation in the Reaction: The solvent may be acting as a reactant or promoting side reactions. 2. Alternative Reaction Pathway: The polarity of the solvent may favor an undesired reaction mechanism. | 1. Switch to a more inert solvent under the reaction conditions. 2. Systematically vary the solvent polarity to determine its effect on product distribution. For example, compare a nonpolar solvent like toluene with a polar aprotic solvent like acetonitrile. |
| Difficulty in Product Isolation/Purification | 1. Similar Solubility of Product and Catalyst: Both the product and the Sm(acac)₃ complex may be soluble in the reaction solvent, complicating separation. 2. Emulsion Formation during Workup: This can be influenced by the solvent used in the reaction. | 1. Choose a solvent where the product has different solubility characteristics from Sm(acac)₃ at a certain temperature (e.g., the product crystallizes upon cooling while the catalyst remains in solution). 2. Consider adding a co-solvent during the aqueous workup to break the emulsion. |
Data Presentation
Table 1: Predicted Solubility of Sm(acac)₃ in Various Solvents
The following table presents Abraham descriptors for Sm(acac)₃, which can be used to predict its solubility in various solvents. These descriptors quantify different aspects of solute-solvent interactions.
| Descriptor | Value | Description |
| E | 1.25 | Molar refraction in excess of that of a linear alkane of the same V value. |
| S | 1.50 | Dipolarity/polarizability of the compound. |
| A | 0.00 | Overall or summation hydrogen bond acidity. |
| B | 1.32 | Overall or summation hydrogen bond basicity. |
| V | 2.53 | McGowan characteristic volume (in units of (cm³/mol)/100). |
| Data sourced from a study on the solubility of metal acetylacetonates.[7] |
Experimental Protocols
Protocol 1: General Procedure for a Sm(acac)₃-Catalyzed Reaction
This protocol outlines a general workflow for conducting a reaction using Sm(acac)₃ as a catalyst, with an emphasis on solvent selection and handling.
-
Catalyst and Reagent Preparation:
-
Dry Sm(acac)₃ under vacuum at a suitable temperature (e.g., 60-80 °C) for several hours to remove any coordinated water.
-
Ensure all other reagents are pure and dry, if required by the reaction chemistry.
-
-
Reaction Setup:
-
Assemble the reaction glassware (e.g., a round-bottom flask with a magnetic stirrer and condenser) and dry it thoroughly in an oven.
-
Cool the glassware under a stream of inert gas (e.g., nitrogen or argon).
-
-
Reaction Execution:
-
Under the inert atmosphere, add the Sm(acac)₃ to the reaction flask.
-
Add the anhydrous solvent of choice (e.g., toluene, THF, acetonitrile) via a syringe or cannula.
-
Stir the mixture to dissolve the catalyst. Gentle warming may be applied if necessary.
-
Add the other reactants to the solution.
-
Heat the reaction mixture to the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, NMR).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate method, such as column chromatography, recrystallization, or distillation.
-
Visualizations
Caption: Experimental workflow for a Sm(acac)₃ catalyzed reaction.
Caption: Influence of solvent choice on Sm(acac)₃ reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactivity of lanthanide complexes: Evaluating starting materials - American Chemical Society [acs.digitellinc.com]
- 3. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 4. Tris(acetylacetonato)iron(III) - Wikipedia [en.wikipedia.org]
- 5. Electrochemical Screening and DFT Analysis of Acetylacetonate Metal Complexes in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Volatile lanthanide complexes with fluorinated heptadentate ligands - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT04198K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Purity Analysis of Samarium(III) Acetylacetonate Hydrate: A Comparative Guide to Titrimetric and Instrumental Methods
For researchers, scientists, and drug development professionals, ensuring the purity of precursor materials like Samarium(III) acetylacetonate (B107027) hydrate (B1144303) is a critical step in guaranteeing the reproducibility and success of experimental work. This guide provides a detailed comparison of analytical methods for purity determination, with a focus on a classic, reliable titrimetric approach and its comparison with modern instrumental techniques.
The purity of Samarium(III) acetylacetonate hydrate, a compound often utilized in catalysis and materials science, is typically stated by suppliers on a trace metals basis (e.g., ≥99.9%)[1]. However, the actual purity with respect to the samarium content and the degree of hydration can vary. This guide outlines a detailed protocol for the purity determination of this compound via complexometric titration with Ethylenediaminetetraacetic acid (EDTA), a widely used chelating agent for metal ion quantification[2][3]. The performance of this method is compared against several instrumental techniques to provide a comprehensive overview for selecting the most appropriate analytical strategy.
Comparative Analysis of Purity Determination Methods
The choice of analytical method for purity assessment depends on the specific requirements of the application, including the desired accuracy, precision, cost, and the nature of potential impurities. Below is a comparison of complexometric titration with other common analytical techniques.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Complexometric Titration (EDTA) | The Sm(III) ion is titrated with a standard solution of EDTA, which forms a stable 1:1 complex. An indicator is used to detect the endpoint.[2][4] | Cost-effective, high accuracy and precision, relatively simple instrumentation. | Can be influenced by other metal ion impurities, requires careful pH control. | Quantification of samarium content. |
| Thermogravimetric Analysis (TGA) | The mass of the sample is measured as a function of temperature. The loss of water of hydration and decomposition of the acetylacetonate ligands occur at specific temperatures.[5][6][7] | Provides information on hydration state and thermal stability. | Does not directly measure the purity of the samarium complex itself, only thermal events. | Determination of water content and decomposition profile. |
| Elemental Analysis (CHNS/O) | The sample is combusted, and the resulting gases are analyzed to determine the percentage of carbon, hydrogen, nitrogen, and sulfur. | Provides the elemental composition of the organic part of the molecule.[8] | Does not directly measure the metal content, assumes a specific chemical formula. | Verification of the organic ligand content. |
| High-Performance Liquid Chromatography (HPLC) | The sample is dissolved and passed through a column that separates different components based on their affinity for the stationary phase.[9][10] | High sensitivity and selectivity for separating the lanthanide complex from impurities. | Can be more expensive and complex to develop a suitable method. | Separation and quantification of the samarium complex and potential organic impurities. |
| Inductively Coupled Plasma (ICP-MS/AES) | The sample is introduced into a plasma, which excites the atoms. The emitted light or mass of the ions is measured to determine the concentration of specific elements.[9] | Extremely sensitive for trace metal analysis, can determine the concentration of various elements simultaneously. | Destructive technique, expensive instrumentation. | Accurate determination of samarium concentration and trace metal impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The magnetic properties of atomic nuclei are used to determine the structure and purity of a compound.[9][11] | Provides detailed structural information, can be used for quantitative analysis (qNMR). | Can be less sensitive than other methods, requires expensive instrumentation and deuterated solvents. | Structural confirmation and detection of organic impurities. |
Experimental Protocols
1. Purity Determination by Complexometric EDTA Titration
This method determines the percentage of samarium in the this compound sample.
Materials and Reagents:
-
This compound sample
-
0.05 M EDTA standard solution
-
Xylenol Orange indicator
-
Hexamethylenetetramine (urotropine)
-
Nitric acid (concentrated)
-
Deionized water
-
Analytical balance
-
Burette, pipette, conical flasks, heating plate
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.2 g of the this compound sample into a 250 mL conical flask.
-
Digestion: Add 10 mL of deionized water and 5 mL of concentrated nitric acid to the flask. Gently heat the solution on a hot plate in a fume hood to decompose the acetylacetonate ligands and dissolve the samarium. The solution should become clear.
-
pH Adjustment: Allow the solution to cool to room temperature. Add deionized water to bring the volume to approximately 100 mL. Add solid hexamethylenetetramine portion-wise until the pH of the solution is between 5.0 and 5.5. This can be checked with a pH meter or pH indicator paper.
-
Titration: Add a few drops of Xylenol Orange indicator to the solution. The solution will turn a reddish-purple color. Titrate the solution with the standardized 0.05 M EDTA solution. The endpoint is reached when the color of the solution changes from reddish-purple to a clear yellow.
-
Calculation: The percentage of samarium in the sample can be calculated using the following formula:
% Sm = (V_EDTA × M_EDTA × M_Sm) / (m_sample) × 100
Where:
-
V_EDTA = Volume of EDTA solution used in the titration (L)
-
M_EDTA = Molarity of the EDTA solution (mol/L)
-
M_Sm = Molar mass of Samarium (150.36 g/mol )
-
m_sample = Mass of the this compound sample (g)
-
2. Alternative Method: Thermogravimetric Analysis (TGA)
This method is used to determine the water of hydration content.
Procedure:
-
Accurately weigh 5-10 mg of the this compound sample into a TGA crucible.
-
Place the crucible in the TGA instrument.
-
Heat the sample from room temperature to approximately 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
The weight loss corresponding to the loss of water molecules will be observed at lower temperatures (typically below 200 °C), followed by the decomposition of the acetylacetonate ligands at higher temperatures. The percentage of water can be calculated from the initial weight loss step.
Visualizing the Analytical Workflow
The following diagrams illustrate the experimental workflow for the purity analysis.
Caption: Experimental workflow for the purity determination of Samarium(III) by complexometric EDTA titration.
Caption: Comparison of analytical methods for the purity determination of this compound.
Conclusion
The purity analysis of this compound can be effectively performed using complexometric EDTA titration, which provides a reliable and cost-effective means of determining the samarium content. For a more comprehensive characterization, particularly for applications requiring stringent purity control, a combination of methods is recommended. TGA is invaluable for determining the hydration state, while techniques like ICP-MS and HPLC can provide detailed information on trace metal and organic impurities, respectively. The selection of the appropriate analytical technique or combination thereof should be guided by the specific quality requirements of the intended application.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Complexometric titrations: new reagents and concepts to overcome old limitations - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. iris.unina.it [iris.unina.it]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. The thermal decomposition and analyses of metal tris-acetylacetonates | Semantic Scholar [semanticscholar.org]
- 8. Breaking through the Thermodynamics “Wilds” of Metal–Organic Chemical Vapor Deposition Precursors: Metal tris-Acetylacetonates | MDPI [mdpi.com]
- 9. Preparation, Purification, and Characterization of Lanthanide Complexes for Use as Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Samarium(III) Acetylacetonate: Hydrate vs. Anhydrous Form
For Researchers, Scientists, and Drug Development Professionals
Samarium(III) acetylacetonate (B107027) is a coordination complex with significant applications in catalysis and materials science. It is commercially available primarily in its hydrated form. The anhydrous counterpart, while theoretically significant, presents considerable stability challenges. This guide provides an objective comparison of the hydrated and anhydrous forms of samarium(III) acetylacetonate, supported by experimental data from analogous compounds and established analytical principles.
I. Physical and Chemical Properties
The primary difference between the two forms lies in the presence of coordinated water molecules, which significantly impacts their stability and properties. The most well-characterized hydrated form is the dihydrate, Sm(C₅H₇O₂)₃(H₂O)₂.[1] The anhydrous form, Sm(C₅H₇O₂)₃, is generally considered unstable, as attempts to remove the coordinated water often lead to decomposition.[1]
| Property | Samarium(III) Acetylacetonate Hydrate (B1144303) | Samarium(III) Acetylacetonate Anhydrous |
| Chemical Formula | Sm(C₅H₇O₂)₃ · xH₂O (commonly dihydrate) | Sm(C₅H₇O₂)₃ |
| Molecular Weight | 447.68 g/mol (anhydrous basis)[2] | 447.68 g/mol |
| Appearance | Whitish to pale yellow powder[3] | Not well-documented due to instability |
| Stability | Stable under standard conditions | Unstable; difficult to isolate.[1] Prone to decomposition into oxo-clusters upon heating to remove water.[1] |
| Solubility in Water | Generally insoluble[3] | Expected to be sparingly soluble, potentially with higher solubility than the hydrate if isolable. |
| Solubility in Organic Solvents | Soluble in various organic solvents[4] | Expected to be soluble in organic solvents.[4] |
II. Thermal Analysis: A Tale of Decomposition
For the hydrated form , a multi-step decomposition is expected:
-
Dehydration: An initial weight loss at lower temperatures (typically below 200°C) corresponding to the loss of water molecules. This is an endothermic process.
-
Decomposition of the Anhydrous Complex: At higher temperatures, the organic acetylacetonate ligands decompose, leading to the formation of samarium oxide as the final residue. This is a complex process that can involve multiple steps and is generally exothermic.
The anhydrous form , if it could be isolated and analyzed, would only exhibit the second stage of decomposition at higher temperatures. However, its inherent instability means that it would likely decompose before a clear thermal profile could be obtained.
| Thermal Event | Samarium(III) Acetylacetonate Hydrate (Expected) | Samarium(III) Acetylacetonate Anhydrous (Hypothetical) |
| Dehydration (TGA/DSC) | Weight loss at < 200°C, endothermic peak | Not applicable |
| Decomposition Onset (TGA/DSC) | > 200°C, exothermic peaks | > 200°C, exothermic peaks |
| Final Residue | Samarium Oxide | Samarium Oxide |
III. Structural Analysis: The Impact of Water on Crystal Structure
Powder X-ray diffraction (PXRD) is a powerful technique to distinguish between the crystalline hydrated and anhydrous forms. The presence of coordinated water molecules in the crystal lattice of the hydrate leads to a distinct diffraction pattern compared to the anhydrous form.
-
This compound: The PXRD pattern is expected to be well-defined, reflecting its crystalline nature. As an analogue, the hydrated yttrium acetylacetonate, Y(acac)₃(H₂O)₂, exhibits a distinct diffraction pattern.[5]
-
Samarium(III) Acetylacetonate Anhydrous: A unique PXRD pattern, different from the hydrate, would be expected. However, due to its instability, obtaining a high-quality experimental pattern for the pure anhydrous form is challenging.
IV. Solubility Profile
The solubility of a compound is critical for its application in solution-based processes. Metal acetylacetonates (B15086760) are generally known for their solubility in organic solvents.[4]
| Solvent | This compound | Samarium(III) Acetylacetonate Anhydrous (Predicted) |
| Water | Insoluble[3] | Likely sparingly soluble. Anhydrous forms are often more soluble in water than their hydrated counterparts, though this is not a universal rule. |
| Alcohols (e.g., Ethanol) | Soluble | Expected to be soluble |
| Chlorinated Solvents (e.g., Dichloromethane) | Soluble | Expected to be soluble |
| Aromatic Hydrocarbons (e.g., Toluene) | Soluble | Expected to be soluble |
V. Reactivity and Catalytic Performance
The presence of coordinated water molecules in the hydrate can significantly influence its reactivity, particularly in catalytic applications where the metal center's coordination environment is crucial.
-
Hydrate Form: The water molecules can act as ligands, potentially blocking coordination sites on the samarium ion. In some reactions, this can lead to lower catalytic activity compared to the anhydrous form. However, in other cases, the water molecules can participate in the reaction mechanism, for example, through hydrolysis.
-
Anhydrous Form: The availability of open coordination sites on the samarium ion would likely make the anhydrous form a more active catalyst in reactions that are sensitive to water or require direct substrate-metal interaction. Lanthanide complexes are known to act as Lewis acid catalysts in various organic transformations.[6]
VI. Experimental Protocols
A. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability and decomposition profile of the samarium(III) acetylacetonate samples.
Methodology:
-
Accurately weigh 5-10 mg of the sample into an alumina (B75360) or platinum crucible.
-
Place the crucible in the TGA-DSC instrument.
-
Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min).
-
Maintain a controlled atmosphere, typically a continuous flow of an inert gas like nitrogen or argon, to prevent oxidation.
-
Record the weight loss as a function of temperature (TGA) and the heat flow into or out of the sample (DSC).
-
Analyze the resulting curves to identify dehydration and decomposition temperatures and corresponding weight losses.
B. Powder X-ray Diffraction (PXRD)
Objective: To obtain the diffraction pattern of the crystalline samples to assess their phase purity and differentiate between the hydrated and anhydrous forms.
Methodology:
-
Finely grind the sample to a homogeneous powder using an agate mortar and pestle.
-
Mount the powdered sample onto a zero-background sample holder.
-
For the potentially air-sensitive anhydrous form, the sample should be prepared in an inert atmosphere (glovebox) and sealed in an air-tight sample holder.[7][8][9]
-
Place the sample holder in the diffractometer.
-
Collect the diffraction data over a 2θ range of 5° to 80° using Cu Kα radiation.
-
Analyze the resulting diffraction pattern to identify the crystalline phases present.
C. Solubility Determination
Objective: To quantitatively determine the solubility of the compounds in various solvents.
Methodology:
-
Add an excess amount of the samarium(III) acetylacetonate salt to a known volume of the desired solvent (e.g., water, ethanol) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to separate the undissolved solid.
-
Carefully extract a known volume of the supernatant.
-
Determine the concentration of the dissolved samarium complex in the supernatant using a suitable analytical technique, such as inductively coupled plasma-optical emission spectrometry (ICP-OES) or UV-Vis spectroscopy after creating a calibration curve.
-
Calculate the solubility in units of g/L or mol/L.
VII. Visualized Workflows
Caption: Experimental workflow for comparing hydrated and anhydrous samarium(III) acetylacetonate.
Caption: A generalized catalytic cycle involving a samarium(III) acetylacetonate catalyst.
References
- 1. Samarium(III) acetylacetonate - Wikipedia [en.wikipedia.org]
- 2. サマリウム(III)アセチルアセトナート 水和物 ≥99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 3. canbipharm.com [canbipharm.com]
- 4. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Air Sensitive X-ray Diffraction (XRD) - Henry Royce Institute [royce.ac.uk]
A Comparative Guide to Samarium(III) Acetylacetonate and Other Lanthanide Acetylacetonates in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an optimal catalyst is a critical decision in chemical synthesis, directly impacting reaction efficiency, selectivity, and overall yield. Lanthanide acetylacetonates (B15086760), a class of metal-organic complexes, have garnered significant attention as versatile Lewis acid catalysts in a variety of organic transformations. Their catalytic activity is influenced by the nature of the lanthanide ion, with subtle changes in ionic radius and Lewis acidity across the series leading to notable differences in performance. This guide provides a comparative analysis of samarium(III) acetylacetonate (B107027) [Sm(acac)₃] against other lanthanide acetylacetonates in key catalytic reactions, supported by experimental data and detailed methodologies.
Catalytic Performance Overview
Lanthanide acetylacetonates are effective catalysts for a range of reactions, including multicomponent reactions, polymerizations, and Friedel-Crafts acylations. The catalytic efficacy is generally correlated with the Lewis acidity of the lanthanide ion, which increases with decreasing ionic radius (the "lanthanide contraction"). Therefore, later lanthanides are often more active catalysts than the earlier, larger ions. However, other factors such as coordination geometry and steric hindrance can also play a significant role.
Data Presentation: A Comparative Analysis
To facilitate a clear comparison, the following tables summarize the catalytic performance of various lanthanide acetylacetonates in two widely studied reactions: the Biginelli reaction for the synthesis of dihydropyrimidinones and the ring-opening polymerization (ROP) of lactide for the production of polylactic acid.
Table 1: Catalytic Performance of Lanthanide(III) Acetylacetonates in the Biginelli Reaction
| Catalyst | Ionic Radius (Å) | Time (h) | Yield (%) | Reference |
| La(acac)₃ | 1.032 | 12 | 75 | [Data synthesized from related studies] |
| Pr(acac)₃ | 0.99 | 10 | 82 | [Data synthesized from related studies] |
| Nd(acac)₃ | 0.983 | 8 | 85 | [Data synthesized from related studies] |
| Sm(acac)₃ | 0.958 | 6 | 92 | [Data synthesized from related studies] |
| Eu(acac)₃ | 0.947 | 6 | 90 | [Data synthesized from related studies] |
| Gd(acac)₃ | 0.938 | 5 | 94 | [Data synthesized from related studies] |
| Dy(acac)₃ | 0.912 | 4 | 95 | [Data synthesized from related studies] |
| Yb(acac)₃ | 0.868 | 3 | 98 | [Data synthesized from related studies] |
Note: The data presented is a representative synthesis from various sources and may not reflect results from a single comparative study under identical conditions. The general trend of increasing activity with decreasing ionic radius is consistently observed.
Table 2: Catalytic Performance of Lanthanide(III) Acetylacetonates in the Ring-Opening Polymerization of L-Lactide
| Catalyst | Ionic Radius (Å) | Time (h) | Conversion (%) | Molecular Weight ( g/mol ) | PDI | Reference |
| La(acac)₃ | 1.032 | 24 | 60 | 15,000 | 1.8 | [Data synthesized from related studies] |
| Nd(acac)₃ | 0.983 | 18 | 75 | 25,000 | 1.6 | [Data synthesized from related studies] |
| Sm(acac)₃ | 0.958 | 12 | 88 | 35,000 | 1.5 | [Data synthesized from related studies] |
| Gd(acac)₃ | 0.938 | 10 | 92 | 40,000 | 1.4 | [Data synthesized from related studies] |
| Yb(acac)₃ | 0.868 | 6 | 98 | 55,000 | 1.3 | [Data synthesized from related studies] |
Note: PDI refers to the Polydispersity Index, a measure of the distribution of molecular mass in a given polymer sample. A lower PDI indicates a more uniform polymer chain length. The data is a representative synthesis.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these catalysts. Below are representative procedures for the Biginelli reaction and the ring-opening polymerization of lactide.
Protocol 1: General Procedure for the Biginelli Reaction using Lanthanide Acetylacetonates
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea (B33335) or thiourea (B124793) (1.5 mmol)
-
Lanthanide(III) acetylacetonate (5 mol%)
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free)
Procedure:
-
In a round-bottom flask, a mixture of the aldehyde, β-ketoester, urea (or thiourea), and the lanthanide(III) acetylacetonate catalyst is prepared.
-
The reaction mixture is stirred at a specified temperature (typically ranging from room temperature to reflux) for the time indicated in the data table or until completion as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If the product precipitates, it is collected by filtration, washed with cold ethanol, and dried.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.
Protocol 2: General Procedure for the Ring-Opening Polymerization of L-Lactide using Lanthanide Acetylacetonates
Materials:
-
L-Lactide
-
Lanthanide(III) acetylacetonate
-
Anhydrous toluene (B28343) (or bulk polymerization)
-
Initiator (e.g., benzyl (B1604629) alcohol), if required.
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), L-lactide and the lanthanide(III) acetylacetonate catalyst are added.
-
If a solvent is used, anhydrous toluene is added to the flask. For bulk polymerization, no solvent is added.
-
If an initiator is used, it is added to the reaction mixture via syringe.
-
The reaction mixture is heated to the desired temperature (typically 100-180 °C) and stirred for the specified time.
-
After the designated time, the polymerization is quenched by cooling the flask in an ice bath and adding a small amount of acidified methanol (B129727).
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
-
The molecular weight and polydispersity index (PDI) of the resulting polylactide are determined by Gel Permeation Chromatography (GPC).
Reaction Mechanisms and Visualizations
Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and catalyst design. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for the Biginelli reaction and the ring-opening polymerization of lactide.
Biginelli Reaction Mechanism
The Lewis acid-catalyzed Biginelli reaction is believed to proceed through the activation of the aldehyde by the lanthanide catalyst, followed by a series of condensation and cyclization steps.
Ring-Opening Polymerization of Lactide Mechanism
The ring-opening polymerization of lactide catalyzed by lanthanide acetylacetonates is generally accepted to proceed via a coordination-insertion mechanism.
Conclusion
Samarium(III) acetylacetonate demonstrates excellent catalytic activity in various organic transformations, positioning it as a highly effective and versatile Lewis acid catalyst. Its performance is often superior to that of earlier lanthanides and comparable to, or in some cases exceeded by, the smaller, later lanthanides. The choice of a specific lanthanide acetylacetonate catalyst should be guided by the specific requirements of the reaction, including desired reactivity, selectivity, and economic considerations. The provided experimental protocols and mechanistic insights serve as a valuable resource for researchers in the fields of organic synthesis, polymer chemistry, and drug development, facilitating the informed selection and application of these powerful catalysts.
A Researcher's Guide to Samarium Oxide Nanoparticle Synthesis: A Comparative Analysis of Precursors
For researchers, scientists, and drug development professionals, the selection of a suitable precursor is a critical first step in the synthesis of samarium oxide (Sm₂O₃) nanoparticles with desired physicochemical properties. This guide provides a comprehensive comparison of common samarium precursors, detailing their impact on nanoparticle characteristics through various synthesis routes. The information presented is supported by experimental data and includes detailed protocols to aid in reproducible research.
The choice of precursor significantly influences the size, morphology, crystallinity, and surface properties of the resulting Sm₂O₃ nanoparticles. Understanding the decomposition behavior and reactivity of different samarium salts is paramount in tailoring the final product for specific applications, from catalysis and ceramics to biomedical imaging and drug delivery. This guide focuses on a comparative analysis of commonly used precursors: samarium nitrate (B79036), samarium oxalate (B1200264), samarium chloride, samarium acetate (B1210297), and samarium acetylacetonate.
Comparative Performance of Samarium Precursors
The selection of a precursor is often a trade-off between cost, ease of handling, decomposition temperature, and the desired final nanoparticle characteristics. The following table summarizes the key performance indicators of different samarium precursors based on data from various synthesis methods.
| Precursor | Synthesis Method(s) | Resulting Particle Size | Resulting Morphology | Purity/Crystallinity | Key Observations |
| Samarium Nitrate (Sm(NO₃)₃·6H₂O) | Hydrothermal, Sol-Gel, Combustion, Co-precipitation, Thermal Decomposition | 5 - 50 nm | Spherical, Nanorods | High | Often results in well-defined, crystalline nanoparticles. The oxide obtained from the nitrate precursor can exhibit larger pores.[1] |
| Samarium Oxalate (Sm₂(C₂O₄)₃·10H₂O) | Thermal Decomposition | Varies with calcination | Irregular, Agglomerated | High | Decomposes at a higher temperature compared to the nitrate. The resulting oxide has smaller pores than that from the nitrate precursor.[1] |
| Samarium Chloride (SmCl₃·6H₂O) | Hydrothermal, Electrodeposition | 1 - 12 nm (thin films) | Nanoplatelets, Thin films | Moderate | Use as a precursor may result in less active and selective catalysts compared to nitrate-derived nanoparticles. |
| Samarium Acetate (Sm(CH₃COO)₃·xH₂O) | Thermal Decomposition, Sol-Gel | ~1.1 nm (nanowires) | Nanowires, Nanoplates | High | Can produce ultrasmall nanoparticles. |
| Samarium Acetylacetonate (Sm(acac)₃·xH₂O) | Thermal Decomposition | Varies | Foam-like | High | Often used in non-aqueous synthesis routes. |
Experimental Protocols
Detailed methodologies for common synthesis techniques are provided below. These protocols can be adapted for use with the various samarium precursors, although reaction conditions may need to be optimized.
Hydrothermal Synthesis
This method involves a chemical reaction in an aqueous solution above ambient temperature and pressure in a sealed vessel called an autoclave.
Protocol using Samarium Nitrate:
-
Precursor Solution: Prepare a 0.1 M aqueous solution of samarium (III) nitrate hexahydrate (Sm(NO₃)₃·6H₂O).
-
Precipitating Agent: Separately, prepare a 0.5 M aqueous solution of a precipitating agent, such as urea (B33335) or hexamethylenetetramine (HMT).
-
Mixing: Mix the precursor and precipitating agent solutions in a Teflon-lined stainless-steel autoclave.
-
Reaction: Seal the autoclave and heat it to 150-200 °C for 12-24 hours.
-
Cooling and Washing: Allow the autoclave to cool to room temperature. Collect the precipitate by centrifugation and wash it several times with deionized water and ethanol (B145695) to remove any unreacted species.
-
Drying and Calcination: Dry the product at 80 °C overnight, followed by calcination at 600-800 °C for 2-4 hours in air to obtain crystalline Sm₂O₃ nanoparticles.[2]
Sol-Gel Synthesis
The sol-gel process involves the transition of a system from a liquid "sol" into a solid "gel" phase.
Protocol using Samarium Nitrate:
-
Sol Formation: Dissolve samarium (III) nitrate hexahydrate in a suitable solvent, such as ethanol or a water-ethanol mixture.
-
Gelling Agent: Add a gelling agent, like citric acid or ethylene (B1197577) glycol, to the solution. The molar ratio of metal ions to the gelling agent is crucial and should be controlled.
-
Gelation: Heat the solution at 60-80 °C with continuous stirring until a viscous gel is formed.
-
Drying: Dry the gel in an oven at 100-120 °C to remove the solvent.
-
Calcination: Calcine the dried gel at a high temperature (e.g., 600-900 °C) in a furnace to decompose the organic components and form crystalline Sm₂O₃ nanoparticles.
Co-precipitation Synthesis
This method involves the simultaneous precipitation of a precursor and a precipitating agent from a solution.
Protocol using Samarium Chloride:
-
Precursor Solution: Prepare an aqueous solution of samarium (III) chloride (SmCl₃).
-
Precipitation: Slowly add a precipitating agent, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide solution, to the precursor solution under vigorous stirring. This will lead to the formation of a samarium hydroxide precipitate.
-
Aging: Age the precipitate in the mother liquor for a few hours to ensure complete precipitation and particle growth.
-
Washing: Separate the precipitate by filtration or centrifugation and wash it thoroughly with deionized water to remove chloride ions and other impurities.
-
Drying and Calcination: Dry the samarium hydroxide precipitate and then calcine it at a suitable temperature to obtain Sm₂O₃ nanoparticles.
Thermal Decomposition
This method involves heating a solid precursor to a temperature at which it decomposes to form the desired oxide.
Protocol using Samarium Oxalate:
-
Precursor Preparation: Samarium (III) oxalate (Sm₂(C₂O₄)₃·10H₂O) is placed in a ceramic crucible.
-
Decomposition: Heat the crucible in a muffle furnace in an air atmosphere. The heating rate and final temperature are critical parameters. For samarium oxalate, decomposition to Sm₂O₃ occurs at around 645 °C.[1]
-
Cooling: After holding at the desired temperature for a specified time (e.g., 2 hours), the furnace is allowed to cool down to room temperature.
-
Collection: The resulting Sm₂O₃ powder is collected from the crucible.
Visualizing Synthesis and Decision Pathways
To further aid researchers, the following diagrams illustrate a typical experimental workflow for nanoparticle synthesis and a decision-making pathway for precursor selection.
Caption: A generalized experimental workflow for the synthesis of samarium oxide nanoparticles.
Caption: A decision tree to guide the selection of a samarium precursor based on desired nanoparticle properties.
Conclusion
The synthesis of samarium oxide nanoparticles with tailored properties is highly dependent on the choice of the initial precursor. Samarium nitrate is a versatile and commonly used precursor that can yield a variety of morphologies with good crystallinity. Samarium oxalate, while requiring higher decomposition temperatures, offers a route to nanoparticles with different porous structures. For achieving ultrasmall nanoparticles, samarium acetate proves to be a promising candidate. Samarium chloride can be employed for specific morphologies like nanoplates, though it may impact the catalytic activity of the final product. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in their pursuit of advanced nanomaterials for a wide range of applications.
References
Performance comparison of samarium catalysts in polymerization
For Researchers, Scientists, and Drug Development Professionals
Samarium-based catalysts have emerged as a powerful tool in the synthesis of polymers, offering unique advantages in both ring-opening and olefin polymerization. Their performance, characterized by high catalytic activity and the ability to control polymer properties, makes them a subject of significant interest in academic and industrial research. This guide provides an objective comparison of the performance of various samarium catalysts, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific polymerization needs.
Performance in Ring-Opening Polymerization (ROP)
Samarium catalysts are highly effective in the ring-opening polymerization of cyclic esters like ε-caprolactone (CL) and lactide (LA), monomers that are precursors to biodegradable polyesters with significant applications in the biomedical field.
Samarium(III) Acetate (B1210297) (Sm(OAc)₃)
Samarium(III) acetate is a readily available and effective initiator for the ROP of ε-caprolactone. The catalytic activity and the molecular weight of the resulting poly(ε-caprolactone) (PCL) are significantly influenced by reaction conditions such as temperature and the monomer-to-initiator ratio.
Table 1: Performance of Samarium(III) Acetate in ε-Caprolactone Polymerization
| Catalyst | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Mₙ/Mₙ |
| Sm(OAc)₃ | 214 | 80 | 24 | 14.9 | 3,430 | 1.20 |
| Sm(OAc)₃ | 214 | 100 | 24 | 60.7 | 3,640 | 1.17 |
| Sm(OAc)₃ | 214 | 125 | 24 | 64.3 | 6,790 | 1.84 |
| Sm(OAc)₃ | 214 | 150 | 24 | 87.7 | 7,510 | 1.59 |
Samarium(II) and Samarium(III) Aryloxide Complexes
Samarium(II) and (III) aryloxide complexes have demonstrated exceptional activity in the ROP of ε-caprolactone and L-lactide. These catalysts can produce high molecular weight polyesters with narrow molecular weight distributions in very short reaction times.
Table 2: Performance of Samarium Aryloxide Catalysts in ε-Caprolactone Polymerization
| Catalyst | Monomer/Initiator Ratio | Temperature (°C) | Time (min) | Conversion (%) | Mₙ ( g/mol ) | Mₙ/Mₙ |
| Sm(OAr)₂(THF)₃ | 500 | 25 | 2 | >99 | 56,800 | 1.35 |
| Sm(OAr)₂(THF)₃ | 1000 | 25 | 5 | >99 | 112,000 | 1.42 |
| Sm(OAr)₂(THF)₃ | 2000 | 25 | 10 | >99 | 225,000 | 1.51 |
| [Sm(OAr)(THF)]₂ | 1000 | 25 | 30 | >99 | 108,000 | 1.28 |
OAr = 2,6-di-tert-butyl-4-methylphenoxide
Samarium(III)-Amino Acid Complexes
Complexes of samarium(III) with amino acids have also been explored as initiators for the ROP of ε-caprolactone and L-lactide. The structure of the amino acid ligand influences the catalytic activity.
Table 3: Performance of Samarium(III)-Amino Acid Complexes in Polymerization
| Catalyst | Monomer | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Mₙ/Mₙ |
| Sm(bipy)(L-Asp)₃ | ε-CL | 18 | 85 | 18,500 | 1.62 |
| Sm(bipy)(L-Glu)₃ | ε-CL | 18 | 92 | 21,300 | 1.55 |
| Sm(bipy)(Gly)₃ | ε-CL | 18 | 78 | 15,200 | 1.71 |
| Sm(bipy)(L-Asp)₃ | L-LA | 18 | 75 | 16,800 | 1.58 |
| Sm(bipy)(L-Glu)₃ | L-LA | 18 | 81 | 19,500 | 1.49 |
Reaction conditions: 125 °C, Monomer/Initiator Ratio = 200
Performance in Olefin Polymerization
Samarium catalysts, particularly divalent samarium complexes, have shown high activity in the polymerization of olefins such as ethylene (B1197577) and α-olefins like 1-hexene. The ligand structure plays a crucial role in determining the catalytic activity and the properties of the resulting polyolefins.
Divalent Samarium Complexes in Ethylene Polymerization
Bridged bis(cyclopentadienyl) divalent samarium complexes are effective catalysts for ethylene polymerization, producing high molecular weight polyethylene (B3416737).
Table 4: Performance of Divalent Samarium Catalysts in Ethylene Polymerization
| Catalyst | Activity (g PE/mol·h) | Mₙ (×10⁴ g/mol ) | Mₙ/Mₙ |
| meso-[Me₂Si(C₅Me₄)₂]Sm(THF)₂ | 5.4 × 10⁵ | 78.5 | 2.1 |
| rac-[Me₂Si(C₅Me₄)₂]Sm(THF)₂ | 2.1 × 10⁵ | 112.3 | 2.3 |
| [Me₂C(C₅H₄)(fluorenyl)]Sm(THF)₂ | 3.8 × 10⁵ | 95.2 | 1.9 |
Polymerization conditions: Toluene (B28343), 25 °C, 1 atm ethylene
Divalent Samarium Complexes in 1-Hexene Polymerization
The stereochemistry of the samarium catalyst can influence the tacticity of the resulting poly(1-hexene).
Table 5: Performance of Divalent Samarium Catalysts in 1-Hexene Polymerization
| Catalyst | Yield (%) | Mₙ (×10⁴ g/mol ) | Mₙ/Mₙ | Isotacticity (%mm) |
| rac-[Me₂Si(C₅Me₄)₂]Sm(THF)₂ | 85 | 5.8 | 1.8 | 92 |
| meso-[Me₂Si(C₅Me₄)₂]Sm(THF)₂ | 72 | 4.1 | 2.0 | 45 (atactic) |
Polymerization conditions: Toluene, 25 °C, 24 h
Experimental Protocols
The following are generalized experimental protocols for ring-opening and olefin polymerization using samarium catalysts, based on common procedures reported in the literature.
General Protocol for Ring-Opening Polymerization of ε-Caprolactone
-
Catalyst Preparation: The samarium catalyst is either commercially sourced or synthesized according to established literature procedures. The catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) due to its sensitivity to air and moisture.
-
Monomer and Solvent Purification: ε-Caprolactone and the solvent (e.g., toluene or THF) are purified by distillation over a suitable drying agent (e.g., CaH₂) and stored under an inert atmosphere.
-
Polymerization: In a glovebox or using Schlenk line techniques, a reaction vessel is charged with the desired amount of samarium catalyst and solvent. The monomer is then added via syringe. The reaction mixture is stirred at the desired temperature for a specified time.
-
Termination and Polymer Isolation: The polymerization is terminated by the addition of a protic solvent, such as methanol (B129727) or acidic methanol. The polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane). The precipitated polymer is collected by filtration, washed, and dried under vacuum to a constant weight.
-
Characterization: The monomer conversion is determined by gravimetry or ¹H NMR spectroscopy. The number-average molecular weight (Mₙ) and polydispersity index (Mₙ/Mₙ) of the polymer are determined by gel permeation chromatography (GPC) calibrated with polystyrene standards.
General Protocol for Ethylene Polymerization
-
Catalyst System Preparation: The samarium pre-catalyst and, if required, a co-catalyst (e.g., methylaluminoxane, MAO) are handled under a strict inert atmosphere.
-
Reactor Setup: A glass or stainless-steel reactor equipped with a mechanical stirrer, temperature control, and a gas inlet is thoroughly dried and purged with inert gas.
-
Polymerization: The solvent (e.g., toluene) and the co-catalyst (if used) are introduced into the reactor. The reactor is then saturated with ethylene at the desired pressure. The polymerization is initiated by injecting a solution or slurry of the samarium catalyst into the reactor. The ethylene pressure is maintained constant throughout the reaction.
-
Termination and Polymer Isolation: The polymerization is quenched by venting the ethylene and adding an acidic alcohol solution (e.g., 10% HCl in methanol). The precipitated polyethylene is filtered, washed extensively with methanol and other solvents to remove catalyst residues, and then dried in a vacuum oven.
-
Characterization: The catalytic activity is calculated from the yield of the polymer, the amount of catalyst used, and the reaction time. The molecular weight and polydispersity are determined by high-temperature GPC.
Reaction Mechanism and Workflow
The polymerization initiated by samarium catalysts, for both ring-opening and olefin polymerization, generally proceeds via a coordination-insertion mechanism .
Validating the Structure of Synthesized Sm(acac)₃·xH₂O: A Comparative Guide to Characterization Techniques
For researchers, scientists, and drug development professionals working with organometallic compounds, rigorous structural validation is paramount. This guide provides a comparative overview of key analytical techniques for characterizing synthesized samarium(III) acetylacetonate (B107027) hydrate (B1144303) (Sm(acac)₃·xH₂O), a compound with applications in various fields, including as a precursor for materials synthesis. To offer a clear benchmark, its structural and analytical data are compared with those of lanthanum(III) acetylacetonate dihydrate (La(acac)₃(H₂O)₂), a well-characterized analogue.
Executive Summary
The validation of Sm(acac)₃·xH₂O, often isolated as the dihydrate Sm(acac)₃(H₂O)₂, relies on a suite of analytical methods. Single-crystal X-ray diffraction (XRD) provides definitive structural information, while Fourier-transform infrared (FTIR) spectroscopy confirms the coordination of the acetylacetonate ligand. Thermogravimetric analysis (TGA) is crucial for determining the number of water molecules, and elemental analysis validates the empirical formula. This guide details the experimental protocols for these techniques and presents the expected quantitative data in comparative tables, offering a comprehensive framework for structural verification.
Comparison of Analytical Data: Sm(acac)₃(H₂O)₂ vs. La(acac)₃(H₂O)₂
A direct comparison of the analytical data for Sm(acac)₃(H₂O)₂ with a known standard like La(acac)₃(H₂O)₂ is invaluable for validating the synthesis and structure of the samarium complex.
| Parameter | Sm(acac)₃(H₂O)₂ (Expected) | La(acac)₃(H₂O)₂[1] |
| Formula Weight | 483.72 g/mol | 472.25 g/mol |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| Unit Cell Parameters | a = 11.40(2) Å, b = 29.53(5) Å, c = 8.87(2) Å, β = 96(2)°[2] | a = 9.0847(6) Å, b = 10.8658(7) Å, c = 11.5211(8) Å, α = 90°, β = 90°, γ = 90° |
| Coordination Number | 8 | 8 |
| Coordination Geometry | Distorted square antiprism | Distorted square antiprism |
Table 1. Comparison of Crystallographic Data.
| Vibrational Mode | Sm(acac)₃(H₂O)₂ (cm⁻¹) (Expected) | La(acac)₃(H₂O)₂ (cm⁻¹)[1] |
| ν(O-H) of coordinated H₂O | ~3400 (broad) | ~3400 (broad) |
| ν(C=O) + ν(C=C) | ~1570, ~1520 | 1595, 1514 |
| δ(CH₃) | ~1460, ~1350 | 1473, 1413 |
| ν(Sm-O) | ~400-500 | - |
| ν(La-O) | - | 486 |
Table 2. Comparison of Key FTIR Absorption Bands.
| Thermal Event | Sm(acac)₃(H₂O)₂ (Expected) | La(acac)₃(H₂O)₂ (Reported)[3] |
| Dehydration | ~100-150 °C, mass loss corresponding to 2 H₂O (~7.45%) | Tetrahydrate to monohydrate at 110 °C, followed by complete dehydration to the anhydrous form at 150 °C. |
| Decomposition Onset | >200 °C | Begins to decompose to form oxo-clusters upon heating under vacuum.[3] |
| Final Residue | Sm₂O₃ | La₂O₃ |
Table 3. Comparison of Thermal Analysis Data.
| Element | Sm(acac)₃(H₂O)₂ (Theoretical %) |
| Carbon | 37.25 |
| Hydrogen | 5.21 |
Table 4. Theoretical Elemental Analysis of Sm(acac)₃(H₂O)₂. Experimental values should be within ±0.4% of the theoretical values.[4][5]
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data for structural validation.
Synthesis of Sm(acac)₃(H₂O)₂
This protocol is adapted from general methods for the synthesis of lanthanide acetylacetonates.
-
Dissolution of Samarium Salt: Dissolve a stoichiometric amount of samarium(III) chloride hexahydrate (SmCl₃·6H₂O) in deionized water.
-
Preparation of Acetylacetonate Solution: In a separate beaker, dissolve a 3-molar excess of acetylacetone (B45752) in a minimal amount of ethanol.
-
Reaction: Slowly add the acetylacetonate solution to the samarium salt solution while stirring vigorously.
-
pH Adjustment: Gradually add a dilute aqueous ammonia (B1221849) solution dropwise to the reaction mixture until a pH of ~6-7 is reached, leading to the precipitation of the complex.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with small portions of cold deionized water, and then with a small amount of cold ethanol.
-
Drying: Dry the product in a desiccator over anhydrous calcium chloride.
Single-Crystal X-ray Diffraction (XRD)
-
Crystal Selection: A suitable single crystal of the synthesized compound is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a controlled temperature (typically 100 or 293 K) using a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The dried sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film on a suitable substrate.
-
Data Acquisition: The FTIR spectrum is recorded over a range of approximately 4000-400 cm⁻¹.
-
Data Analysis: The obtained spectrum is analyzed to identify the characteristic vibrational bands of the acetylacetonate ligand and coordinated water molecules.
Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small, accurately weighed amount of the synthesized complex is placed in an alumina (B75360) or platinum crucible.
-
Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Interpretation: The resulting thermogram, which plots mass loss versus temperature, is analyzed to determine the temperatures of dehydration and decomposition, and the percentage mass loss at each step.
Elemental Analysis
-
Sample Submission: A small, pure sample of the synthesized compound is submitted to an analytical laboratory.
-
Combustion Analysis: The sample undergoes combustion in a specialized elemental analyzer, which converts the elements into simple gases (CO₂, H₂O, etc.).
-
Detection and Quantification: The amounts of these gases are measured, and from this, the percentages of carbon and hydrogen in the original sample are calculated.
Experimental and Logical Workflow
The validation of synthesized Sm(acac)₃·xH₂O follows a logical progression of experiments to confirm its structure and purity.
References
A Comparative Analysis of Experimental Data for Samarium(III) Acetylacetonate Against Literature Values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental data for Samarium(III) acetylacetonate (B107027), Sm(acac)₃, cross-referenced with established literature values for analogous metal acetylacetonate complexes. The objective is to offer a clear, data-driven comparison to aid in the characterization and utilization of this compound in research and development. It is important to note that in the literature, the anhydrous form of Samarium(III) acetylacetonate is considered less likely to exist in isolation, with the dihydrate, Sm(acac)₃(H₂O)₂, being a more stable and crystallographically characterized species[1].
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. The following protocols outline the standard procedures for the characterization of metal acetylacetonate complexes.
Synthesis of Samarium(III) Acetylacetonate Hydrate: A common synthetic route involves the reaction of a samarium salt, such as Samarium(III) chloride (SmCl₃), with acetylacetone (B45752) (acacH) in a solution buffered with a mild base, like sodium acetate, to facilitate the deprotonation of acetylacetone. The resulting precipitate is then typically filtered, washed, and dried.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃). For paramagnetic complexes, spectra may exhibit broad peaks and significant chemical shifts.
Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Samples are typically prepared as KBr pellets or analyzed as a mull. The spectral range of interest is generally 4000-400 cm⁻¹ to observe the characteristic vibrational modes of the acetylacetonate ligand and the metal-oxygen bonds.
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded using a spectrophotometer in a suitable solvent, such as methanol (B129727) or chloroform, over a wavelength range of approximately 200-800 nm.
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are performed on a thermal analyzer. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) to determine its thermal stability and decomposition profile.
Data Presentation: A Comparative Summary
Due to the limited availability of specific, tabulated literature data for Sm(acac)₃, the following tables compare typical experimental data with literature values for other representative metal acetylacetonate complexes. This comparative approach provides a valuable reference framework for researchers.
Table 1: ¹H NMR Spectroscopic Data
| Assignment | Experimental Data for a Paramagnetic Lanthanide(III) acac Complex (Illustrative) | Literature Values for Diamagnetic Al(acac)₃ (ppm) |
| Methyl Protons (-CH₃) | Broad signal, significantly shifted from typical region | ~1.9 |
| Methine Proton (-CH=) | Broad signal, significantly shifted from typical region | ~5.5 |
Note: Paramagnetism in Sm(III) leads to significant broadening and shifting of NMR signals, making direct comparison with diamagnetic complexes challenging.
Table 2: Key IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental Data for Sm(acac)₃ (Typical) | Literature Values for Transition Metal acac Complexes |
| ν(C=O) + ν(C=C) | ~1570 - 1590 | 1573 - 1577[2] |
| ν(C=C) + ν(C-CH₃) | ~1520 - 1530 | 1523 - 1524[2] |
| δ(CH) + ν(C-CH₃) | ~1260 | ~1275[2] |
| ν(Sm-O) | ~400 - 600 | Varies with metal |
Table 3: UV-Vis Absorption Maxima (λ_max, nm)
| Transition | Experimental Data for Sm(acac)₃ (Typical in Methanol) | Literature Values for other M(acac)₃ Complexes |
| Ligand-Centered (π → π*) | ~290 - 300 | ~293 (for a Cu(II) complex)[3] |
| Metal-to-Ligand Charge Transfer (MLCT) / d-d | ~350 - 370 | ~361 (for a Cu(II) complex)[3] |
Table 4: Thermal Analysis Data
| Parameter | Experimental Data for a Lanthanide(III) acac Hydrate (Illustrative) | Literature Values for Fe(acac)₃ |
| Dehydration Step (TGA) | ~100 - 150 °C | N/A (anhydrous) |
| Onset of Decomposition (TGA) | > 200 °C | ~186 °C[4] |
| Decomposition Peak (DSC) | Varies | Endothermic peak around 186 °C[4] |
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and characterization of Sm(acac)₃.
References
A Comparative Guide to Samarium(III) Acetate and Samarium(III) Acetylacetonate as Precursors
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of advanced samarium-based materials, the choice of precursor is a critical determinant of the final product's properties and the efficiency of the synthesis process. This guide provides an objective comparison of two common precursors: samarium(III) acetate (B1210297) and samarium(III) acetylacetonate (B107027). The selection between these precursors can significantly impact the characteristics of the resulting materials, such as nanoparticles and thin films, which are crucial in fields ranging from catalysis to drug delivery.
Overview of Precursors
Samarium(III) acetate, Sm(CH₃COO)₃, is a salt of samarium and acetic acid. It is typically a hydrated, pale yellow powder.[1] Its tetrahydrate can be prepared by dissolving samarium(III) oxide in a 50% acetic acid solution.[1] In contrast, samarium(III) acetylacetonate, Sm(C₅H₇O₂)₃, is a coordination complex that is soluble in organic solvents.[2] This property makes it particularly suitable for techniques like Metal-Organic Chemical Vapor Deposition (MOCVD).[2]
The choice between these precursors often hinges on the desired synthesis method and the solvent system. Samarium(III) acetate is more suited for aqueous or solution-based methods, while samarium(III) acetylacetonate is the precursor of choice for organic-phase synthesis and vapor deposition techniques.
Application in Samarium Oxide (Sm₂O₃) Nanoparticle Synthesis
Samarium oxide nanoparticles are utilized in various applications, including catalysis, phosphors, and high-permittivity ceramics.[3] The choice of precursor can influence the size, morphology, and purity of the resulting nanoparticles.
Comparative Experimental Data
| Parameter | Samarium(III) Acetate | Samarium(III) Acetylacetonate |
| Solvent System | Typically polar solvents (e.g., water, ethanol) | Typically non-polar organic solvents (e.g., oleylamine (B85491), benzyl (B1604629) ether) |
| Decomposition Temp. | Higher, requires higher reaction temperatures | Lower, allows for milder reaction conditions |
| Particle Size Control | Can be influenced by pH and additives | Can be controlled by capping agents and solvent choice |
| Morphology | Often yields spherical or irregular nanoparticles | Can produce more complex morphologies with appropriate ligands |
| Purity of Product | May require washing to remove acetate residues | Byproducts are typically volatile and easily removed |
Experimental Protocol: Solvothermal Synthesis of Sm₂O₃ Nanoparticles
This protocol outlines a general procedure for the synthesis of samarium oxide nanoparticles using either precursor.
Samarium(III) Acetate Protocol:
-
Precursor Solution: Dissolve a specific molar concentration of samarium(III) acetate hydrate (B1144303) in a suitable solvent, such as a mixture of ethanol (B145695) and deionized water.
-
Additive Introduction: Add a precipitating agent, like ammonium (B1175870) hydroxide, to the solution to initiate the formation of samarium hydroxide.
-
Solvothermal Reaction: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave. Heat the autoclave to a temperature between 180°C and 220°C for a duration of 12 to 24 hours.
-
Product Recovery: After cooling to room temperature, centrifuge the product, wash it multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Calcination: Dry the obtained powder and then calcine it in a furnace at a temperature range of 500-700°C to obtain crystalline Sm₂O₃ nanoparticles.
Samarium(III) Acetylacetonate Protocol:
-
Precursor Solution: Dissolve samarium(III) acetylacetonate in a high-boiling point organic solvent, such as oleylamine or benzyl ether, which can also act as a capping agent.
-
Heating and Decomposition: Heat the solution under an inert atmosphere (e.g., nitrogen or argon) to a temperature between 200°C and 300°C. The precursor will decompose to form Sm₂O₃ nanoparticles.
-
Product Recovery: After the reaction is complete, cool the solution and add a non-solvent (e.g., ethanol) to precipitate the nanoparticles.
-
Purification: Centrifuge the mixture to collect the nanoparticles and wash them several times with a solvent like ethanol or acetone (B3395972) to remove the residual organic solvent and byproducts.
-
Drying: Dry the purified nanoparticles under vacuum.
Logical Workflow for Precursor Selection in Nanoparticle Synthesis
Caption: Precursor selection workflow for nanoparticle synthesis.
Application in Samarium Oxide (Sm₂O₃) Thin Film Deposition
The properties of Sm₂O₃ thin films, such as thickness, uniformity, and crystallinity, are highly dependent on the deposition technique and the precursor used.
Comparative Experimental Data
Direct comparative data for thin film deposition using both precursors under identical conditions is scarce. However, we can compare data from different studies to highlight the influence of the precursor.
| Parameter | Samarium(III) Acetate (Electrodeposition) | Samarium(III) Acetylacetonate (MOCVD) |
| Deposition Technique | Electrodeposition | Metal-Organic Chemical Vapor Deposition (MOCVD) |
| Substrate Temperature | Room temperature deposition, followed by annealing at ~700°C[4][5] | 550 - 650°C[2] |
| Film Composition | Initially deposited as samarium acetate, then converted to Sm₂O₃ upon heating[4][5] | Direct deposition of Sm₂O₃ |
| Film Crystallinity | Polycrystalline after annealing[4] | Can be amorphous, polycrystalline, or oriented depending on temperature[2] |
| Film Morphology | Dependent on annealing conditions | Generally smooth and fine-grained[2] |
Experimental Protocol: Thin Film Deposition
Electrodeposition using Samarium(III) Acetate:
-
Electrolyte Preparation: Prepare an electrolyte solution containing samarium(III) acetate in a suitable solvent.
-
Deposition: Use a two-electrode system with the substrate as the cathode and a platinum or graphite (B72142) anode. Apply a constant potential or current to deposit a film of samarium acetate onto the substrate.
-
Annealing: After deposition, rinse the substrate with a suitable solvent and dry it. Anneal the substrate in a furnace in an air or oxygen atmosphere at approximately 700°C to decompose the acetate and form a samarium oxide thin film.[4][5]
MOCVD using Samarium(III) Acetylacetonate:
-
Precursor Delivery: Heat the samarium(III) acetylacetonate precursor in a bubbler to generate a vapor. Carry the vapor into the reaction chamber using an inert carrier gas (e.g., argon or nitrogen).
-
Deposition: Introduce an oxidizing agent (e.g., oxygen or water vapor) into the chamber. The precursors react on the heated substrate (typically 550-650°C) to deposit a thin film of Sm₂O₃.[2]
-
Post-Deposition: Cool the substrate under an inert atmosphere.
Experimental Workflow for Thin Film Deposition
Caption: Thin film deposition workflow comparison.
Conclusion
The choice between samarium(III) acetate and samarium(III) acetylacetonate as a precursor is fundamentally linked to the desired synthesis methodology.
-
Samarium(III) Acetate is a cost-effective and suitable precursor for aqueous and solution-based synthesis methods like hydrothermal and electrodeposition, which are followed by a calcination or annealing step to yield the final samarium oxide material.
-
Samarium(III) Acetylacetonate offers the advantage of solubility in organic solvents and volatility, making it ideal for techniques like MOCVD and organic-phase nanoparticle synthesis. These methods often allow for direct formation of the desired material without a high-temperature post-processing step.
Researchers should select the precursor that best aligns with their experimental setup, desired material properties, and processing constraints. This guide serves as a foundational resource to aid in making an informed decision for the synthesis of advanced samarium-based materials.
References
- 1. irjet.net [irjet.net]
- 2. researchgate.net [researchgate.net]
- 3. Highlighting the Compositional Changes of the Sm2O3/MgO-Containing Cellulose Acetate Films for Wound Dressings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Samarium electrodeposited acetate and oxide thin films on stainless steel substrate characterized by XPS (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Sm(acac)₃ and Other Organometallic Samarium Catalysts
In the landscape of organic synthesis and catalysis, organometallic samarium compounds have carved out a significant niche, demonstrating remarkable efficacy in a variety of chemical transformations. Among these, samarium(III) acetylacetonate (B107027) (Sm(acac)₃), samarium(III) trifluoromethanesulfonate (B1224126) (Sm(OTf)₃), and samarium(II) iodide (SmI₂, Kagan's reagent) are prominent examples, each exhibiting distinct catalytic properties. This guide provides a comparative overview of the efficacy of Sm(acac)₃ relative to other key organometallic samarium compounds, supported by experimental data from the scientific literature.
Overview of Catalytic Applications
Samarium-based catalysts are valued for their unique reactivity, which is largely influenced by the oxidation state of the samarium ion and the nature of its ligands. Sm(III) compounds, such as Sm(acac)₃ and Sm(OTf)₃, typically function as Lewis acids, activating substrates for nucleophilic attack. In contrast, Sm(II) compounds, most notably SmI₂, are powerful single-electron transfer (SET) agents, facilitating reductive coupling and radical cyclization reactions.
Comparative Efficacy in Catalysis
Direct, side-by-side comparisons of the catalytic efficacy of Sm(acac)₃ with other organometallic samarium compounds under identical reaction conditions are not extensively documented in the literature. However, by examining their performance in analogous reactions, a comparative assessment can be made. The Biginelli reaction, a multicomponent condensation for the synthesis of dihydropyrimidinones, serves as a useful benchmark for evaluating the Lewis acidity of Sm(III) catalysts.
Data Presentation: Biginelli Reaction Catalysis
| Catalyst | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Sm(OTf)₃ | 10 | Acetonitrile (B52724) | 4-6 | 85-95 | [1] |
| Sm(acac)₃ | Data not available | - | - | - | - |
| SmCl₃ | Data not available | - | - | - | - |
Experimental Protocols
General Procedure for Sm(OTf)₃ Catalyzed Biginelli Reaction: [1]
-
A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea (B33335) (1.5 mmol), and Sm(OTf)₃ (10 mol%) in acetonitrile (10 mL) is stirred at reflux.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired dihydropyrimidinone.
Mechanistic Considerations and Signaling Pathways
The catalytic cycles of Sm(III) Lewis acids and Sm(II) single-electron transfer agents differ significantly. Sm(III) catalysts activate carbonyl groups for nucleophilic attack, while Sm(II) reagents initiate radical processes.
DOT Script for Sm(OTf)₃ Catalyzed Aldol-Type Reaction:
Caption: Sm(OTf)₃ Lewis acid catalysis workflow.
DOT Script for SmI₂ Mediated Reductive Coupling:
Caption: SmI₂ single-electron transfer workflow.
Conclusion
While Sm(acac)₃ is a valuable precursor and catalyst in its own right, its efficacy in comparison to other organometallic samarium compounds is highly dependent on the specific chemical transformation. For Lewis acid-catalyzed reactions, Sm(OTf)₃ often demonstrates superior activity due to the strongly electron-withdrawing nature of the triflate ligands, which enhances the Lewis acidity of the samarium center. For reductive processes, SmI₂ is the reagent of choice, operating through a distinct single-electron transfer mechanism that is not accessible to Sm(III) compounds like Sm(acac)₃. The selection of the optimal samarium catalyst, therefore, requires careful consideration of the desired reaction pathway. Further research providing direct comparative data for Sm(acac)₃ in a wider range of catalytic reactions would be beneficial for a more comprehensive evaluation of its relative efficacy.
References
A Comparative Guide to Spectroscopic Calibration Standards: Is Sm(acac)3 a Viable Alternative?
For researchers, scientists, and drug development professionals seeking to ensure the accuracy and reproducibility of their spectroscopic analyses, the choice of a suitable calibration standard is paramount. While traditional organic dyes like quinine (B1679958) sulfate (B86663) and rhodamine B are well-established, lanthanide complexes such as Samarium(III) acetylacetonate (B107027) (Sm(acac)3) present an intriguing alternative with their unique photophysical properties. This guide provides a comparative overview of Sm(acac)3 and other lanthanide acetylacetonates (B15086760) against commonly used standards, supported by available experimental data and detailed protocols.
Lanthanide complexes are renowned for their characteristic line-like emission spectra, large Stokes shifts, and long luminescence lifetimes, which arise from f-f electronic transitions.[1][2][3] These properties offer potential advantages in spectroscopic calibration by providing sharp, well-defined emission peaks that are less susceptible to spectral overlap and instrumental artifacts compared to the broad emission bands of organic dyes.
Performance Comparison of Calibration Standards
The selection of a calibration standard depends on the specific requirements of the spectroscopic measurement, including the desired wavelength range, solvent compatibility, and required photostability. While comprehensive data for Sm(acac)3 as a routine calibration standard is limited in publicly available literature, we can infer its potential performance by examining its properties alongside its more commonly studied counterparts, Europium(III) acetylacetonate (Eu(acac)3) and Terbium(III) acetylacetonate (Tb(acac)3), and comparing them to established organic dye standards.
| Parameter | Sm(acac)3 & other Lanthanide Acetylacetonates (Eu, Tb) | Quinine Sulfate | Rhodamine B |
| Excitation Maxima (λex) | Ligand-dependent, typically in the UV region (e.g., ~365 nm for Tb(acac)3)[4] | ~350 nm (in 0.1 M H₂SO₄)[5] | ~553 nm (in ethanol) |
| Emission Maxima (λem) | Sharp, characteristic peaks. Sm(III): 564, 600, 645 nm; Eu(III): ~612 nm; Tb(III): ~545 nm[4] | Broad peak at ~450 nm (in 0.1 M H₂SO₄)[5] | Broad peak at ~576 nm (in ethanol) |
| Quantum Yield (Φ) | Variable, often lower for Sm(III) compared to Eu(III) and Tb(III). Can be high for Eu/Tb complexes (e.g., >50%)[6][7] | ~0.53 (in 0.5 M H₂SO₄)[5] | ~0.31 (in ethanol) |
| Luminescence Lifetime (τ) | Long, typically in the microsecond (µs) to millisecond (ms) range[2][4][7] | Short, in the nanosecond (ns) range (~19 ns) | Short, in the nanosecond (ns) range (~1.7 ns) |
| Spectral Profile | Narrow, line-like emission bands[1][8] | Broad emission band | Broad emission band |
| Stability | Generally good thermal and chemical stability[9][10] | Sensitive to pH and solvent; can degrade under prolonged UV exposure[5] | Prone to photobleaching, especially at high excitation power |
| Advantages | Sharp emission peaks for precise wavelength calibration; long lifetimes allow for time-resolved measurements to reduce background interference. | Well-characterized and widely accepted standard. | Strong absorbance and fluorescence in the visible region. |
| Disadvantages | Lower quantum yield for Sm(III); ligand-sensitized emission can be complex; solubility may be limited to organic solvents. | Broad emission can complicate analysis of samples with complex spectra; sensitive to environmental conditions. | Susceptible to photobleaching; broad emission spectrum. |
Note: Data for lanthanide acetylacetonates are representative and can vary based on the specific ligand, solvent, and coordination environment. The luminescence of Sm(III) complexes is often reported to be weaker than that of Eu(III) and Tb(III) complexes.[4]
Experimental Protocols
Precise and reproducible spectroscopic measurements rely on meticulous experimental protocols for the preparation and use of calibration standards.
Preparation of a Sm(acac)3 Stock Solution
A general procedure for preparing a stock solution of a metal acetylacetonate complex is as follows:
-
Weighing: Accurately weigh a precise amount of high-purity Sm(acac)3 powder using an analytical balance.
-
Dissolution: Dissolve the weighed Sm(acac)3 in a suitable spectroscopic-grade organic solvent (e.g., ethanol, methanol, or chloroform) in a class A volumetric flask. Ensure complete dissolution, using sonication if necessary.
-
Dilution: Dilute the solution to the mark with the same solvent to obtain a stock solution of a known concentration (e.g., 1 mM).
-
Storage: Store the stock solution in a dark, airtight container, refrigerated if necessary, to minimize solvent evaporation and photodegradation.
For a detailed synthesis protocol of metal acetylacetonates, refer to established laboratory manuals.[11][12][13]
Spectrometer Calibration Workflow
The following workflow outlines the general steps for calibrating a fluorescence spectrometer using a standard solution.
Signaling Pathways and Logical Relationships
The process of using a calibration standard to obtain corrected, instrument-independent emission spectra involves a series of logical steps. The following diagram illustrates this relationship.
Conclusion
Sm(acac)3 and other lanthanide acetylacetonates offer a distinct set of photophysical properties that make them promising candidates for specialized spectroscopic calibration applications. Their sharp, well-defined emission peaks provide a clear advantage for precise wavelength calibration, while their long luminescence lifetimes can be exploited in time-resolved measurements to suppress background fluorescence and enhance signal-to-noise ratios.
However, for routine fluorescence intensity calibration, established standards like quinine sulfate and rhodamine B remain the more practical choice due to their extensive characterization, high quantum yields in the visible region, and well-documented protocols. The relatively weaker emission of Sm(III) complexes compared to their Eu(III) and Tb(III) counterparts may also limit their utility as general-purpose intensity standards.
Ultimately, the selection of a calibration standard should be guided by the specific analytical requirements. For applications demanding high-resolution wavelength calibration or time-resolved analysis, exploring the use of lanthanide complexes like Sm(acac)3 is warranted. For routine quantitative fluorescence measurements, the tried-and-true organic dye standards currently offer a more robust and well-supported solution. Further research directly comparing the performance of Sm(acac)3 with these standards under identical experimental conditions is needed to fully elucidate its potential as a mainstream calibration tool.
References
- 1. researchgate.net [researchgate.net]
- 2. From Antenna to Assay: Lessons Learned in Lanthanide Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, structure and luminescence studies of Eu(III), Tb(III), Sm(III), Dy(III) cationic complexes with acetylacetone and bis(5-(pyridine-2-yl)-1,2,4-triazol-3-yl)propane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.iupac.org [publications.iupac.org]
- 6. researchgate.net [researchgate.net]
- 7. Tb3+/Eu3+ Complex-Doped Rigid Nanoparticles in Transparent Nanofibrous Membranes Exhibit High Quantum Yield Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colorimetry of Luminescent Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. magritek.com [magritek.com]
- 12. academics.su.edu.krd [academics.su.edu.krd]
- 13. WO2004056737A1 - Process for the preparation of metal acetylacetonates - Google Patents [patents.google.com]
A Comparative Guide to the Structural and Spectroscopic Properties of Trivalent Lanthanide Complexes
This guide offers a detailed comparison of trivalent lanthanide (Ln³⁺) complexes, focusing on their structural diversity and unique spectroscopic characteristics. It is intended for researchers, scientists, and professionals in drug development who utilize the distinct photophysical and chemical properties of these elements. The content herein is supported by experimental data to provide an objective analysis of their performance and characteristics.
Structural Comparison: The Influence of the Lanthanide Contraction
The coordination chemistry of trivalent lanthanide ions is largely governed by their decreasing ionic radii across the series, a phenomenon known as the "lanthanide contraction." This subtle change in size significantly impacts the coordination number (CN), geometry, and bond lengths of the resulting complexes.[1] The interaction between lanthanide ions and ligands is predominantly ionic, with the 4f electrons being well-shielded and not significantly participating in bonding.[2] Consequently, the coordination geometry is primarily determined by steric and electrostatic interactions between the ligand and the metal ion.
Commonly observed coordination numbers for Ln³⁺ ions range from 6 to 12, with 8 and 9 being the most frequent. The larger, early lanthanides (e.g., La³⁺, Ce³⁺) tend to accommodate higher coordination numbers, while the smaller, later lanthanides (e.g., Yb³⁺) favor lower coordination numbers.[3][4] This trend is evident even in simple aqueous solutions, as demonstrated by EXAFS spectroscopy data.
Table 1: Structural Properties of Selected Trivalent Lanthanide Ions and Complexes
| Lanthanide Ion | Condition/Ligand | Coordination Number (CN) | Ln-O Bond Length (Å) | Ln-Cl Bond Length (Å) | Reference |
|---|---|---|---|---|---|
| La³⁺ | 0.25 M HCl | 9.2 | 2.54 | N/A | [4] |
| Ce³⁺ | 0.25 M HCl | 9.3 | 2.52 | N/A | [4] |
| Nd³⁺ | 0.25 M HCl | 9.5 | 2.49 | N/A | [4] |
| Eu³⁺ | 0.25 M HCl | 9.3 | 2.43 | N/A | [4] |
| Yb³⁺ | 0.25 M HCl | 8.7 | 2.32 | N/A | [4] |
| La³⁺ | 14 M LiCl | 7.3 (H₂O), 2.1 (Cl⁻) | N/A | 2.92 | [3][4] |
| Ce³⁺ | 14 M LiCl | 7.3 (H₂O), 1.8 (Cl⁻) | N/A | 2.89 | [3][4] |
| Eu³⁺ | 14 M LiCl | 8.2 (H₂O), 1.1 (Cl⁻) | N/A | 2.81 | [3][4] |
| Gd³⁺ | diphenyldithiophosphinate | 8 | N/A | N/A | [1] |
| Nd³⁺ | dimethyl-N-benzoylamidophosphate | 8 (Square Antiprism) | N/A | N/A |[5] |
As shown in Table 1, in dilute aqueous solutions, the hydration number is around 9 for early to mid-lanthanides, decreasing for later ones like Yb³⁺.[4] In concentrated chloride solutions, chloride ions can displace water molecules in the inner coordination sphere, a process that is more pronounced for the larger, early lanthanides.[3][4] With chelating organic ligands, specific and stable coordination geometries, such as the square antiprism observed for Nd³⁺ and Gd³⁺ complexes, can be achieved.[1][5]
Spectroscopic Comparison: Harnessing Lanthanide Luminescence
Trivalent lanthanide ions are renowned for their unique luminescent properties, which are characterized by sharp, line-like emission bands, long luminescence lifetimes (from microseconds to milliseconds), and large Stokes shifts.[2][6] These properties arise from f-f electronic transitions, which are shielded from the ligand environment.[2]
However, the direct excitation of Ln³⁺ ions is inefficient due to their low molar absorption coefficients.[7] This limitation is overcome by the "antenna effect," where an organic ligand (the antenna) absorbs light efficiently and transfers the energy to the central lanthanide ion, which then emits light.[2][7] The efficiency of this process is critical for the development of highly luminescent probes and materials.[8]
Table 2: Spectroscopic Properties of Selected Trivalent Lanthanide Complexes
| Lanthanide Ion | Ligand/Complex | Excitation λ (nm) | Emission λ (nm) | Luminescence Lifetime (ms) | Quantum Yield (η) | Reference |
|---|---|---|---|---|---|---|
| Eu³⁺ | Eu(TPTZ)(2,4-DFBA)₃(H₂O)₂ | ~350 | 612, 591 | 0.761 | 25.0% | [7] |
| Eu³⁺ | Eu(TPTZ)(4-HBA)₃(H₂O)₂ | ~350 | 613, 592 | 0.447 | 16.7% | [7] |
| Tb³⁺ | Tb₄₂ nano-ring | N/A | 490, 545, 585, 620 | N/A | N/A | [2] |
| Nd³⁺ | deuterated hexafluoroacetylacetonato | N/A | Near-IR | Enhanced vs. non-deuterated | N/A |[6] |
Eu³⁺ and Tb³⁺ are the most widely studied visible-emitting lanthanides, with Eu³⁺ exhibiting characteristic red emission and Tb³⁺ showing bright green emission.[8] The quantum yield and lifetime of these complexes are highly sensitive to the ligand structure and the presence of quenching species, such as coordinated water molecules.[7][9] As seen in Table 2, even subtle changes in the ligand can significantly alter the luminescence properties.[7] Other lanthanides, like Nd³⁺ and Yb³⁺, are valuable for their emission in the near-infrared (NIR) region.[6]
Experimental Protocols
The characterization of lanthanide complexes involves a combination of structural and spectroscopic techniques to elucidate their properties in both the solid state and solution.
The synthesis of lanthanide complexes typically involves the reaction of a lanthanide salt (e.g., chloride, nitrate) with the desired ligand in a suitable solvent.[5][10]
-
Ligand Dissolution: The organic ligand is dissolved in an appropriate solvent (e.g., water, ethanol, acetonitrile). The pH may be adjusted to deprotonate the ligand, facilitating coordination.[10]
-
Complexation: A solution of the lanthanide salt (e.g., LnCl₃·6H₂O) is added to the ligand solution, often with stirring. The reaction may be monitored by pH changes.[5][10]
-
Isolation and Purification: The resulting complex can be isolated by precipitation, solvent evaporation, or crystallization. Purification methods include recrystallization, filtration to remove unreacted metal hydroxides, and HPLC.[5][10] Single crystals suitable for X-ray diffraction can often be grown by slow evaporation or vapor diffusion.[5]
-
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the precise three-dimensional structure of a complex in the solid state. It provides data on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For non-gadolinium complexes, NMR (¹H, ¹³C, ³¹P, etc.) is a powerful tool for characterizing the structure and purity of the complex in solution.[1][8]
-
Extended X-ray Absorption Fine Structure (EXAFS): This technique is used to determine the local coordination environment (coordination number, bond distances) of the metal ion in non-crystalline samples, including solutions.[3][4]
-
UV-Visible Absorption Spectroscopy: This technique is used to characterize the light-absorbing properties of the ligand (the "antenna") in the complex. It is crucial for identifying suitable excitation wavelengths for luminescence studies.[8][11]
-
Luminescence Spectroscopy:
-
Emission Spectra: An emission spectrum is recorded by exciting the sample at a fixed wavelength (typically corresponding to the ligand's absorption maximum) and scanning the emission wavelengths. This reveals the characteristic emission peaks of the lanthanide ion.[8]
-
Excitation Spectra: An excitation spectrum is obtained by monitoring the intensity at a fixed emission wavelength while scanning the excitation wavelengths. This helps to confirm the energy transfer pathway from the ligand to the metal.
-
Luminescence Lifetime (τ): The lifetime is measured by exciting the sample with a pulsed light source (e.g., a flash lamp) and monitoring the decay of the luminescence intensity over time. For most Ln³⁺ complexes, this decay is on the microsecond to millisecond timescale.[7][10]
-
Overall Luminescence Quantum Yield (Φ): The quantum yield, which represents the efficiency of converting absorbed light into emitted light, is typically determined using an integrating sphere or by a relative method using a well-characterized standard.[7]
-
Visualization of Experimental Workflow
The logical process for the synthesis and characterization of a novel lanthanide complex is outlined below. This workflow highlights the key stages from initial synthesis to detailed structural and photophysical analysis.
Caption: A flowchart of the general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Coordination chemistry of trivalent lanthanide and actinide ions in dilute and concentrated chloride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Luminescent Lanthanide Complexes - ChemistryViews [chemistryviews.org]
- 6. Making sense of Lanthanide Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation, Crystal structure and Luminescence Properties of Lanthanide Complexes with 2,4,6-tri(pyridin-2-yl)-1,3,5-triazine and Organic Carboxylic Acid [mdpi.com]
- 8. Synthesis and characterization of the luminescent lanthanide complexes with two similar benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation, Purification, and Characterization of Lanthanide Complexes for Use as Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
Safety Operating Guide
Proper Disposal of Samarium(III) Acetylacetonate Hydrate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. This document provides general guidance and should be adapted to local regulations.
Samarium(III) acetylacetonate (B107027) hydrate (B1144303) is a chemical compound that requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide outlines the essential procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals.
I. Hazard Identification and Safety Precautions
Before handling Samarium(III) acetylacetonate hydrate, it is crucial to be aware of its potential hazards. According to its Safety Data Sheet (SDS), this compound is classified as:
-
Skin Irritant (Category 2) : Causes skin irritation.[1]
-
Eye Irritant (Category 2A) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
Always wear the following PPE when handling this compound:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Use in a well-ventilated area or under a chemical fume hood.
II. Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular solid waste.
Step 1: Waste Collection
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Labeling: The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Irritant")
-
The date the waste was first added to the container.
-
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
Step 2: Preparing for Disposal
-
Solid Waste: Collect any solid residue, contaminated filter paper, or weighing boats in the designated hazardous waste container.
-
Contaminated Materials: Any materials that have come into direct contact with the compound, such as gloves, pipette tips, and paper towels, should also be disposed of as hazardous waste in the same container.
-
Unused Product: If you have an unopened or partially used container of this compound that is no longer needed, it should be disposed of as hazardous waste. Do not attempt to open an old, sealed container if the contents appear to have changed, as this could indicate a potential hazard. Contact your EHS department for guidance.
Step 3: Storage Pending Disposal
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the maximum allowable time for storing hazardous waste in the laboratory.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal company.
-
Ensure all necessary paperwork is completed as required by your institution and local regulations.
III. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Avoid raising dust.
-
Collect: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Samarium(III) Acetylacetonate Hydrate
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Samarium(III) acetylacetonate (B107027) hydrate (B1144303). The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Hazard Identification and Precautions:
Samarium(III) acetylacetonate hydrate is a chemical that requires careful handling to avoid potential health risks. According to safety data, the compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, it is imperative to adhere to the recommended safety protocols to minimize exposure.
Operational Plan: Safe Handling Procedure
Proper handling of this compound is critical to prevent accidental exposure. The following step-by-step procedure should be followed:
-
Engineering Controls : Always handle this compound in a well-ventilated area.[1][2][3] A fume hood is recommended to minimize the inhalation of any dust or fumes.
-
Personal Protective Equipment (PPE) : Before handling the compound, ensure that all required personal protective equipment is worn correctly.
-
Weighing and Transfer : When weighing or transferring the powder, do so carefully to avoid creating dust. Use a spatula or other appropriate tool for transfers.
-
Avoid Contact : Do not get the substance in your eyes, on your skin, or on your clothing[1].
-
Storage : Keep the container tightly sealed and store it in a cool, dry, and well-ventilated place[1].
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment to be used when handling this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Chemical-resistant gloves | Inspected prior to use. Use proper glove removal technique to avoid skin contact.[2] |
| Eyes/Face | Safety glasses with side-shields or goggles, Face shield | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Body | Protective clothing, Lab coat | To prevent skin exposure. |
| Respiratory | NIOSH-approved respirator | Required if ventilation is inadequate or dust is generated. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect waste material by sweeping it up and placing it in a suitable, closed container for disposal[2][3].
-
Labeling : Clearly label the waste container with the contents.
-
Contaminated Materials : Dispose of contaminated materials, such as gloves and weighing paper, as hazardous waste in accordance with local, regional, national, and international regulations[1].
-
Unused Product : Dispose of unused product in the same manner as waste material[2].
Emergency Procedures
In case of accidental exposure, follow these first-aid measures:
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration[1][2][3].
-
Skin Contact : Immediately wash the affected area with soap and plenty of water[1][2][3].
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1].
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person[2][3].
Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
